molecular formula C18H14ClNO2 B444163 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid CAS No. 445289-11-2

6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid

Cat. No.: B444163
CAS No.: 445289-11-2
M. Wt: 311.8g/mol
InChI Key: NAFAYTBCOPFSHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. As a quinoline-4-carboxylic acid derivative, it represents a privileged structure known for yielding compounds with a broad spectrum of potential biological activities. The quinoline core is a versatile pharmacophore, and its derivatives are extensively investigated for their antibacterial properties, particularly in the face of growing antibiotic resistance . Beyond antimicrobial applications, this class of compounds is also a key focus in early-stage anticancer research, with studies exploring its ability to act as inhibitors for various cellular targets . The specific substitution pattern on this molecule—featuring a chloro group and a 3,4-dimethylphenyl ring—offers researchers a versatile intermediate for further synthetic modification. It can be used to explore structure-activity relationships (SAR) through coupling reactions, such as amide bond formation, to generate novel compounds for high-throughput screening and biological evaluation . This makes it a valuable building block for developing new chemical entities aimed at a range of therapeutic areas, including infectious diseases and oncology.

Properties

IUPAC Name

6-chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c1-10-3-4-12(7-11(10)2)17-9-15(18(21)22)14-8-13(19)5-6-16(14)20-17/h3-9H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFAYTBCOPFSHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353786
Record name 6-chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445289-11-2
Record name 6-chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid (CAS No. 445289-11-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid, a molecule of interest within the broader class of quinoline-4-carboxylic acids. This class of compounds is recognized for its diverse pharmacological potential, including anticancer and antibacterial activities.[1][2] This document details the chemical identity, a proposed synthetic route based on established methodologies, and an exploration of its potential biological activities and mechanisms of action, drawing upon data from structurally related analogues.

Chemical Identity:

Parameter Value
Chemical Name This compound
CAS Number 445289-11-2
Molecular Formula C₁₈H₁₄ClNO₂
Molecular Weight 311.76 g/mol

Synthesis

The synthesis of this compound can be achieved through the Pfitzinger quinoline synthesis, a well-established method for preparing quinoline-4-carboxylic acids.[1][3][4] This reaction involves the condensation of a substituted isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.

For the target compound, the proposed reactants are 5-chloroisatin and 1-(3,4-dimethylphenyl)ethanone. The reaction proceeds via the base-catalyzed ring-opening of 5-chloroisatin, followed by condensation with the ketone and subsequent cyclization and dehydration to yield the final product.

Proposed Experimental Protocol: Pfitzinger Synthesis

This protocol is a generalized procedure based on known Pfitzinger reactions for similar compounds and may require optimization.[3]

Materials:

  • 5-Chloroisatin

  • 1-(3,4-dimethylphenyl)ethanone

  • Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric Acid (HCl, for acidification)

  • Diethyl ether (for washing)

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.

  • To this basic solution, add 5-chloroisatin and 1-(3,4-dimethylphenyl)ethanone.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove any unreacted ketone.

  • Cool the aqueous layer in an ice bath and acidify with hydrochloric acid to precipitate the crude product.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Synthetic Workflow Diagram

Pfitzinger_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Reactant1 5-Chloroisatin Step1 Condensation & Cyclization Reactant1->Step1 Reactant2 1-(3,4-dimethylphenyl)ethanone Reactant2->Step1 Condition1 Potassium Hydroxide (Base) Condition1->Step1 Condition2 Ethanol/Water (Solvent) Condition2->Step1 Condition3 Reflux (Heat) Condition3->Step1 Product 6-Chloro-2-(3,4-dimethylphenyl) quinoline-4-carboxylic acid Step1->Product

Caption: Pfitzinger synthesis workflow for the target compound.

Biological Activity and Potential Mechanisms of Action

Anticancer Activity

Derivatives of quinoline-4-carboxylic acid have been shown to exhibit cytotoxic effects against various cancer cell lines.[3] The mechanisms of action are often associated with the inhibition of key cellular processes required for cancer cell proliferation and survival.

Potential Mechanisms of Action:

  • Enzyme Inhibition: These compounds can act as inhibitors of crucial enzymes involved in cancer progression, such as histone deacetylases (HDACs) and sirtuins (SIRTs).[1]

  • Cell Cycle Arrest: Quinoline derivatives can interfere with the cell cycle, leading to arrest at different phases and preventing cell division.[2]

  • Induction of Apoptosis: They can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[2]

  • Inhibition of Signaling Pathways: Disruption of oncogenic signaling pathways is another key mechanism. For instance, some quinoline derivatives have been shown to inhibit pathways that are critical for tumor growth and survival.[3]

Quantitative Data for Structurally Related Compounds:

The following table summarizes the anticancer activity of several quinoline-4-carboxylic acid derivatives, providing context for the potential potency of the target compound.

Compound IDCancer Cell LineIC₅₀Reference
Compound 3j (6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid)MCF-7 (Breast)82.9% growth reduction[3]
P6 MLLr leukemic cell lines7.2 µM (SIRT3 inhibition)[1]
Compound 41 DHODH Inhibition9.71 nM[1]
Compound 43 DHODH Inhibition26.2 nM[1]
Antibacterial Activity

Quinoline-based compounds have a long history as antimicrobial agents. Derivatives of quinoline-4-carboxylic acid have shown promising activity against a range of both Gram-positive and Gram-negative bacteria.[1]

Potential Mechanisms of Action:

The antibacterial mechanism of quinoline derivatives often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, repair, and recombination.

Quantitative Data for Structurally Related Compounds:

The table below presents the minimum inhibitory concentrations (MICs) for a related quinoline derivative against various bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 5a4 Staphylococcus aureus64[1]
Compound 5a7 Escherichia coli128[1]

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1]

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Procedure:

  • Bacterial Inoculum Preparation: Prepare a standardized suspension of the test bacteria.

  • Serial Dilution: Perform serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Signaling Pathway Diagram

The following diagram illustrates a potential mechanism of action for quinoline-4-carboxylic acid derivatives in cancer, focusing on the inhibition of a generic signaling pathway that promotes cell proliferation and survival.

Signaling_Pathway cluster_pathway Oncogenic Signaling Pathway cluster_inhibition Inhibition by Quinoline Derivative GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor->Kinase_Cascade TF Transcription Factors Kinase_Cascade->TF Proliferation Cell Proliferation & Survival TF->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis TF->Apoptosis_Inhibition Quinoline 6-Chloro-2-(3,4-dimethylphenyl) quinoline-4-carboxylic acid Quinoline->Kinase_Cascade Inhibition

Caption: Potential inhibition of a cancer signaling pathway.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential. Based on the established Pfitzinger synthesis, a reliable synthetic route can be proposed. While specific biological data for this exact molecule is limited, the extensive research on related quinoline-4-carboxylic acid derivatives strongly suggests its potential as an anticancer and antibacterial agent. Further investigation into its specific biological activities and mechanisms of action is warranted to fully elucidate its therapeutic promise. This guide provides a foundational framework for researchers to pursue further studies on this and related compounds.

References

Synthesis of 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a viable synthetic route for 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid, a substituted quinoline derivative of interest in medicinal chemistry and drug discovery. The synthesis is based on the well-established Pfitzinger reaction, a robust method for the preparation of quinoline-4-carboxylic acids.

Core Synthesis: The Pfitzinger Reaction

The primary synthetic strategy for this compound is the Pfitzinger reaction. This reaction involves the condensation of an isatin derivative, in this case, 5-chloroisatin, with a carbonyl compound containing an α-methylene group, which is 1-(3,4-dimethylphenyl)ethan-1-one, in the presence of a strong base.[1][2][3][4] The base facilitates the ring-opening of the isatin to form an intermediate that then condenses with the ketone, ultimately leading to the formation of the quinoline ring system.[2][4]

Experimental Protocol: Pfitzinger Synthesis

The following is a detailed experimental protocol for the synthesis of this compound. This protocol is based on established Pfitzinger reaction methodologies.

Materials:

  • 5-Chloroisatin

  • 1-(3,4-dimethylphenyl)ethan-1-one

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl)

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water.

  • Addition of Reactants: To the basic solution, add 5-chloroisatin and 1-(3,4-dimethylphenyl)ethan-1-one.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours with continuous stirring. The progress of the reaction can be monitored using an appropriate analytical technique such as Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Acidify the reaction mixture with hydrochloric acid until the pH is acidic. This will cause the product, this compound, to precipitate out of the solution.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the collected solid with cold water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product of high purity.

  • Drying: Dry the purified product in a vacuum oven to remove any residual solvent.

Data Presentation

The following table summarizes the key reactants and their properties for the synthesis of this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
5-ChloroisatinC₈H₄ClNO₂181.58Reactant
1-(3,4-dimethylphenyl)ethan-1-oneC₁₀H₁₂O148.20Reactant
Potassium HydroxideKOH56.11Base
This compoundC₁₈H₁₄ClNO₂311.76Product

Visualizing the Synthesis and Mechanism

To further elucidate the synthetic process, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the underlying reaction mechanism.

G Experimental Workflow for the Synthesis of this compound A 1. Dissolve KOH in Ethanol/Water B 2. Add 5-Chloroisatin and 1-(3,4-dimethylphenyl)ethan-1-one A->B C 3. Reflux the Reaction Mixture B->C D 4. Cool and Acidify with HCl C->D E 5. Precipitate and Isolate the Product D->E F 6. Purify by Recrystallization E->F G 7. Dry the Final Product F->G

Caption: A flowchart of the experimental workflow for the synthesis.

G Pfitzinger Reaction Mechanism A 5-Chloroisatin B Ring Opening (Base-catalyzed Hydrolysis) A->B KOH C Keto-acid Intermediate B->C E Condensation to form Imine C->E D 1-(3,4-dimethylphenyl)ethan-1-one D->E F Tautomerization to Enamine E->F G Cyclization F->G H Dehydration G->H I This compound H->I

Caption: The mechanism of the Pfitzinger quinoline synthesis.[1][2]

References

An In-Depth Technical Guide to 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

While specific quantitative data for 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid is not available, the following table summarizes its basic identifiers and highlights the properties that would be critical to determine for research and development purposes.

PropertyValueSource
CAS Number 445289-11-2ECHEMI
Molecular Formula C₁₈H₁₄ClNO₂ECHEMI
Molecular Weight 311.76 g/mol ECHEMI
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available
Hazard Classification IrritantECHEMI

Synthesis and Experimental Protocols

The synthesis of 2-aryl-quinoline-4-carboxylic acids is most commonly achieved through well-established named reactions such as the Pfitzinger reaction and the Doebner reaction.

Pfitzinger Synthesis

The Pfitzinger reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base. For the synthesis of the title compound, 5-chloroisatin would be reacted with 1-(3,4-dimethylphenyl)ethan-1-one.

  • Base Hydrolysis of Isatin: In a round-bottom flask, dissolve 5-chloroisatin (1.0 equivalent) in an aqueous solution of a strong base, such as 30-40% potassium hydroxide.

  • Addition of Ketone: To the resulting solution, add 1-(3,4-dimethylphenyl)ethan-1-one (1.1-1.2 equivalents).

  • Reaction: Heat the mixture to reflux for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted ketone.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify with a mineral acid (e.g., HCl) to a pH of approximately 4-5 to precipitate the carboxylic acid product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent such as ethanol.

Pfitzinger Reaction Workflow

Pfitzinger_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 5-Chloroisatin reflux Reflux (12-24h) reactant1->reflux reactant2 1-(3,4-dimethylphenyl)ethan-1-one reactant2->reflux base Base (e.g., KOH) base->reflux workup Aqueous Work-up reflux->workup acidification Acidification workup->acidification purification Filtration & Recrystallization acidification->purification product 6-Chloro-2-(3,4-dimethylphenyl) quinoline-4-carboxylic acid purification->product

Caption: Generalized workflow for the Pfitzinger synthesis.

Doebner Synthesis

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid. While adaptable, it would be a less direct route for the title compound compared to the Pfitzinger synthesis.

Spectral Characterization (Predicted)

Specific spectral data for the title compound is not available. However, based on the structure and data from analogous compounds, the following characteristic signals can be anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline and dimethylphenyl rings, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic region (typically 7.0-8.5 ppm) would likely be complex due to the multiple substituted benzene rings. The two methyl groups on the phenyl ring would appear as singlets, likely in the range of 2.2-2.5 ppm. The carboxylic acid proton would be a broad singlet at a downfield chemical shift (>10 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum would display signals for all 18 carbons. The carbonyl carbon of the carboxylic acid is expected in the 165-175 ppm region. The aromatic and quinoline carbons would resonate between 110-150 ppm. The methyl carbons would appear upfield, typically between 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a very broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid would be observed around 1700-1730 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups would be seen around 2850-3100 cm⁻¹. The C-Cl stretching vibration would likely appear in the fingerprint region.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (311.76 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak). Common fragmentation patterns for quinoline-4-carboxylic acids include the loss of CO₂ (44 Da) and the carboxylic acid group (COOH, 45 Da).

Biological Activity and Signaling Pathways (Hypothetical)

While no specific biological activity has been reported for this compound, the quinoline-4-carboxylic acid scaffold is present in numerous biologically active molecules. Derivatives of this class have shown a range of activities, including:

  • Antitumor Activity: Some quinoline derivatives have been investigated as inhibitors of signaling pathways crucial for cancer cell proliferation and survival, such as the STAT3 signaling pathway.

  • Anti-inflammatory Activity: Certain quinoline-4-carboxylic acids have demonstrated anti-inflammatory properties.

  • Enzyme Inhibition: This class of compounds has been explored as inhibitors of various enzymes, including dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine biosynthesis and is a target for anticancer and anti-inflammatory drugs.

Due to the absence of specific biological data for the title compound, no signaling pathway diagrams can be provided at this time. Further research would be required to elucidate its biological effects and mechanisms of action.

Hypothetical Drug Discovery Workflow

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development synthesis Synthesis of 6-Chloro-2-(3,4-dimethylphenyl) quinoline-4-carboxylic acid characterization Structural Characterization (NMR, MS, IR) synthesis->characterization screening In vitro Biological Assays (e.g., cytotoxicity, enzyme inhibition) characterization->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt preclinical In vivo Studies (Animal Models) lead_opt->preclinical

Caption: A generalized workflow for the discovery and development of a novel therapeutic agent.

An In-depth Technical Guide to 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid: Synthesis, Physicochemical Properties, and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid, a substituted quinoline derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document leverages established synthetic methodologies and biological activities of closely related 2-aryl-6-chloroquinoline-4-carboxylic acids to provide a predictive framework for its study. This guide covers its chemical structure, a detailed, plausible synthetic protocol via the Pfitzinger reaction, predicted physicochemical properties, and a discussion of its potential as a therapeutic agent, particularly in oncology. The information herein is intended to serve as a foundational resource for researchers initiating studies on this molecule.

Chemical Structure and Properties

This compound belongs to the class of 2-aryl-quinoline-4-carboxylic acids. The core structure consists of a quinoline ring system, which is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring.

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted)

PropertyPredicted Value
Molecular Formula C₁₈H₁₄ClNO₂
Molecular Weight 311.76 g/mol
CAS Number 445289-11-2
Predicted LogP 4.5 - 5.5
Predicted pKa 4.0 - 5.0 (carboxylic acid)
Predicted Solubility Poorly soluble in water; Soluble in organic solvents like DMSO and DMF

Synthesis

The most probable and widely used method for the synthesis of 2-aryl-quinoline-4-carboxylic acids is the Pfitzinger reaction .[1][2] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2]

For the synthesis of this compound, the likely precursors are 5-chloroisatin and 1-(3,4-dimethylphenyl)ethanone .

Proposed Synthetic Scheme:

G cluster_0 Pfitzinger Reaction Reactant1 5-Chloroisatin Intermediate Ring-opened intermediate (in situ) Reactant1->Intermediate Base-catalyzed ring opening Reactant2 1-(3,4-dimethylphenyl)ethanone Reactant2->Intermediate Condensation Reagents KOH, Ethanol/Water Reagents->Intermediate Product This compound Intermediate->Product Cyclization & Dehydration

Caption: Proposed Pfitzinger synthesis of the target compound.

Detailed Experimental Protocol (Adapted from similar syntheses)

This protocol is adapted from established procedures for the synthesis of analogous 6-chloro-2-aryl-quinoline-4-carboxylic acids and should be optimized for the specific reactants.

Materials:

  • 5-Chloroisatin

  • 1-(3,4-dimethylphenyl)ethanone

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (3 equivalents) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Addition of Reactants: To the basic solution, add 5-chloroisatin (1 equivalent) and 1-(3,4-dimethylphenyl)ethanone (1.1 equivalents).

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction time can vary from 12 to 36 hours.

  • Work-up: a. After the reaction is complete, cool the mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ketone. d. Carefully acidify the aqueous layer with concentrated HCl with cooling in an ice bath until the pH is approximately 3-4. e. The product will precipitate as a solid.

  • Purification: a. Collect the solid precipitate by vacuum filtration. b. Wash the solid with cold deionized water to remove any inorganic salts. c. Dry the product under vacuum. d. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Potential Biological Activity and Signaling Pathways

While no specific biological data has been published for this compound, the broader class of 2-aryl-quinoline-4-carboxylic acid derivatives has shown significant promise in several therapeutic areas, particularly in oncology.

Antiproliferative and Anticancer Activity:

Many derivatives of 2-phenylquinoline-4-carboxylic acid have demonstrated potent antiproliferative activity against a range of cancer cell lines. The proposed mechanisms of action often involve the modulation of key cellular processes essential for tumor growth and survival.

Potential Signaling Pathways:

  • Histone Deacetylase (HDAC) Inhibition: The quinoline scaffold can serve as a cap group in the design of HDAC inhibitors.[3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis. It is plausible that this compound could exhibit inhibitory activity against one or more HDAC isoforms.

G Compound 6-Chloro-2-(3,4-dimethylphenyl) quinoline-4-carboxylic acid HDAC HDAC Enzyme Compound->HDAC Inhibition Histone Histone Protein HDAC->Histone Deacetylation Acetylation Increased Histone Acetylation Histone->Acetylation HATs GeneExpression Altered Gene Expression Acetylation->GeneExpression TumorSuppressor Tumor Suppressor Gene Activation GeneExpression->TumorSuppressor CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Potential mechanism via HDAC inhibition.

  • Inhibition of Kinase Signaling Pathways: Quinoline derivatives are known to inhibit various protein kinases that are often dysregulated in cancer, such as those in the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell proliferation, growth, and survival.

G Compound 6-Chloro-2-(3,4-dimethylphenyl) quinoline-4-carboxylic acid PI3K PI3K Compound->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Other Potential Activities:

  • Antibacterial Activity: The quinoline core is a well-known pharmacophore in antibacterial agents (e.g., fluoroquinolones). It is possible that this compound may exhibit activity against various bacterial strains.

  • Antiviral and Antimalarial Activity: Historically, quinoline derivatives have been pivotal in the development of antimalarial drugs. The scaffold is also explored for antiviral properties.

Experimental Workflows for Biological Evaluation

To assess the biological activity of this compound, a series of in vitro experiments are recommended.

G cluster_0 In Vitro Biological Evaluation Workflow Start Synthesized Compound Antiproliferative Antiproliferative Assay (e.g., MTT, SRB) Start->Antiproliferative IC50 Determine IC50 values against cancer cell lines Antiproliferative->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V) Mechanism->Apoptosis Enzyme Enzyme Inhibition Assay (e.g., HDAC, Kinase) Mechanism->Enzyme WesternBlot Western Blot Analysis (Signaling Pathways) Enzyme->WesternBlot

Caption: Recommended workflow for in vitro biological evaluation.

Antiproliferative Assays:

  • Protocol:

    • Seed cancer cells in 96-well plates at an appropriate density.

    • After 24 hours, treat the cells with serial dilutions of the test compound.

    • Incubate for 48-72 hours.

    • Assess cell viability using assays such as MTT, SRB, or CellTiter-Glo®.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curves.

Representative IC₅₀ Values for Analogous Compounds:

The following table provides examples of reported IC₅₀ values for structurally related 2-phenylquinoline-4-carboxamide derivatives to illustrate the potential potency.

Compound TypeCell LineReported IC₅₀ (µM)
2-Phenylquinoline-4-carboxamide derivativeSK-OV-3 (Ovarian Cancer)0.5
2-Phenylquinoline-4-carboxamide derivativeHCT116 (Colon Cancer)0.2

Mechanism of Action Studies:

  • Cell Cycle Analysis: Treat cells with the compound at its IC₅₀ concentration and analyze the cell cycle distribution by flow cytometry after staining with propidium iodide.

  • Apoptosis Assays: Detect apoptosis induction using methods like Annexin V/PI staining followed by flow cytometry or by measuring caspase activity.

  • Enzyme Inhibition Assays: If a specific target is hypothesized (e.g., HDAC), perform in vitro enzyme assays to determine the direct inhibitory effect of the compound.

  • Western Blotting: Analyze the expression levels of key proteins in relevant signaling pathways (e.g., Akt, mTOR, p53, acetylated histones) to confirm the mechanism of action at the molecular level.

Conclusion

This compound is a promising, yet understudied, molecule. Based on the chemistry and biological activities of its close analogs, it is a viable candidate for investigation as an anticancer agent, potentially acting through the inhibition of HDACs or critical kinase signaling pathways. The synthetic route via the Pfitzinger reaction is well-established for this class of compounds and provides a clear path for its preparation. This technical guide offers a solid foundation for researchers to embark on the synthesis and biological evaluation of this intriguing quinoline derivative, with the potential to contribute to the development of new therapeutic agents. All protocols and predicted data should be validated experimentally.

References

The Diverse Biological Activities of Quinoline-4-Carboxylic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide spectrum of biological activities. Among its various substituted forms, quinoline-4-carboxylic acid derivatives have emerged as a particularly promising class of molecules. The presence of the carboxylic acid moiety at the 4-position provides a crucial anchor for interacting with biological targets, and the versatility of the quinoline ring allows for diverse substitutions, enabling the fine-tuning of their pharmacological profiles. This technical guide provides a comprehensive overview of the significant biological activities of quinoline-4-carboxylic acid derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document summarizes key quantitative data, details the experimental methodologies for their evaluation, and presents visual representations of relevant biological pathways and experimental workflows to aid in drug discovery and development efforts.

Anticancer Activity

Quinoline-4-carboxylic acid derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms of action. These include the inhibition of critical enzymes involved in cancer cell proliferation and survival, such as dihydroorotate dehydrogenase (DHODH) and sirtuin 3 (SIRT3).

Quantitative Anticancer Activity Data

The cytotoxic and enzyme inhibitory activities of various quinoline-4-carboxylic acid derivatives are summarized in the table below. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

Compound IDDerivative DescriptionCancer Cell Line / TargetIC50 ValueReference
3j 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidK-562Induces 51.1% apoptosis[1]
P6 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivativeSIRT37.2 µM[2][3]
P6 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivativeSIRT132.6 µM[2][3]
P6 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivativeSIRT233.5 µM[2][3]
41 Quinoline-based analogueDHODH9.71 ± 1.4 nM[4]
43 Quinoline-based analogueDHODH26.2 ± 1.8 nM[4]
C44 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acidDHODH1 nM[5]
5a4 2-phenyl-quinoline-4-carboxylic acid derivativeRAW 264.7 (Macrophage)98.2 µg/mL (low cytotoxicity)[6]
5a7 2-phenyl-quinoline-4-carboxylic acid derivativeRAW 264.7 (Macrophage)56.8 µg/mL (low cytotoxicity)[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[7][8][9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble tetrazolium salt (MTT) to a purple, insoluble formazan product.[7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.

Materials and Reagents:

  • Desired cancer cell lines

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Quinoline-4-carboxylic acid derivatives (test compounds)

  • MTT reagent (5 mg/mL in sterile Phosphate-Buffered Saline)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Sterile 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline-4-carboxylic acid derivatives in culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of medium containing various concentrations of the test compounds to the respective wells. Include vehicle control wells (cells treated with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and untreated control wells (cells in culture medium only).

  • Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the MTT reagent to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Anticancer Activity

Dihydroorotate Dehydrogenase (DHODH) Inhibition:

Several quinoline-4-carboxylic acid derivatives exert their anticancer effects by inhibiting dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the synthesis of DNA and RNA, and rapidly proliferating cancer cells are highly dependent on it.[1] Inhibition of DHODH leads to pyrimidine depletion, which in turn halts cell cycle progression and inhibits cancer cell growth.[1]

DHODH_Inhibition_Pathway Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP ... DNA_RNA_Synthesis DNA/RNA Synthesis UMP->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Quinoline_Derivative Quinoline-4-carboxylic acid derivative Quinoline_Derivative->DHODH Inhibition

Caption: Inhibition of DHODH by quinoline-4-carboxylic acid derivatives.

Sirtuin 3 (SIRT3) Inhibition:

Another mechanism of anticancer activity involves the inhibition of Sirtuin 3 (SIRT3), a mitochondrial NAD+-dependent deacetylase. SIRT3 plays a complex role in cancer, and its inhibition by certain quinoline-4-carboxylic acid derivatives has been shown to induce cell cycle arrest and differentiation in leukemic cell lines.[2][3][10]

SIRT3_Inhibition_Pathway Quinoline_Derivative Quinoline-4-carboxylic acid derivative SIRT3 SIRT3 Quinoline_Derivative->SIRT3 Inhibition Substrate_Acetylation Increased Substrate Acetylation SIRT3->Substrate_Acetylation Deacetylation Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) Substrate_Acetylation->Cell_Cycle_Arrest Differentiation Differentiation Substrate_Acetylation->Differentiation Anticancer_Effect Anticancer Effect Cell_Cycle_Arrest->Anticancer_Effect Differentiation->Anticancer_Effect

Caption: Anticancer mechanism via SIRT3 inhibition.

Antimicrobial Activity

Quinoline-4-carboxylic acid derivatives have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound IDDerivative DescriptionMicroorganismMIC (µg/mL)Reference
5a4 2-phenyl-quinoline-4-carboxylic acid derivativeStaphylococcus aureus64[6]
5a7 2-phenyl-quinoline-4-carboxylic acid derivativeEscherichia coli128[6]
Compound 9 Quinoline derivativeStaphylococcus aureus0.12[11]
Compound 9 Quinoline derivativeStreptococcus pyogenes8[11]
Compound 9 Quinoline derivativeSalmonella typhi0.12[11]
Compound 9 Quinoline derivativeEscherichia coli0.12[11]
Compound 10 Quinoline derivativeStaphylococcus aureus0.24[11]
Compound 10 Quinoline derivativeStreptococcus pyogenes32[11]
Compound 10 Quinoline derivativeSalmonella typhi0.12[11]
Compound 10 Quinoline derivativeEscherichia coli0.12[11]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[12][13][14]

Principle: A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined after incubation by identifying the lowest concentration of the agent that inhibits visible growth.

Materials and Reagents:

  • Test microorganism (bacterial or fungal strain)

  • Appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Quinoline-4-carboxylic acid derivatives (test compounds)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Serial Dilution: Prepare a stock solution of the quinoline-4-carboxylic acid derivative. Perform a two-fold serial dilution of the compound in the growth medium directly in the 96-well plate.

  • Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a positive control well (microorganism in medium without the compound) and a negative control well (medium only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-20 hours for bacteria or longer for fungi.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Plate Setup Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Standardized Microorganism Inoculum_Prep->Inoculation Compound_Stock Prepare Compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilution of Compound in 96-well Plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate Plate (e.g., 37°C, 18-24h) Inoculation->Incubation Read_Results Visually Inspect for Growth (Turbidity) Incubation->Read_Results MIC_Determination Determine MIC: Lowest Concentration with No Visible Growth Read_Results->MIC_Determination

Caption: Workflow for Broth Microdilution Assay.

Antiviral Activity

Quinoline-4-carboxylic acid derivatives have also been investigated for their antiviral properties, with some compounds showing potent activity against a range of viruses. A key mechanism of action for their broad-spectrum antiviral activity is the inhibition of the host enzyme dihydroorotate dehydrogenase (DHODH), which is essential for pyrimidine biosynthesis required for viral replication.[5][15]

Quantitative Antiviral Activity Data

The half-maximal effective concentration (EC50) is the concentration of a drug that gives half of the maximal response.

Compound IDDerivative DescriptionVirusEC50 ValueReference
C44 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acidVSV2 nM[5]
C44 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acidWSN-Influenza41 nM[5]
C12 7-fluoro substituted quinoline carboxylic acidVSV0.110 µM[15]
C13 7-bromo substituted quinoline carboxylic acidVSV3.10 µM[15]
C16 7-nitro substituted quinoline carboxylic acidVSV1.98 µM[15]
G07 4-[(Quinolin-4-yl)amino]benzamide derivativeInfluenza A/WSN/33 (H1N1)0.23 ± 0.15 µM (IC50)[16]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for measuring the antiviral activity of a compound by quantifying the reduction in viral plaques.[17][18]

Principle: A confluent monolayer of host cells is infected with a virus, which, after a period of incubation, forms localized areas of cell death or cytopathic effect known as plaques. The presence of an antiviral compound inhibits viral replication and thus reduces the number and size of the plaques.

Materials and Reagents:

  • Host cell line susceptible to the virus

  • Virus stock of known titer

  • Culture medium and overlay medium (e.g., containing carboxymethylcellulose or agarose)

  • Quinoline-4-carboxylic acid derivatives (test compounds)

  • Staining solution (e.g., crystal violet)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Viral Infection: Infect the cell monolayer with a standardized amount of virus (e.g., 100 plaque-forming units per well).

  • Compound Treatment: After a viral adsorption period (e.g., 1 hour), remove the virus inoculum and overlay the cells with a semi-solid medium containing various concentrations of the quinoline-4-carboxylic acid derivative.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: After incubation, fix the cells and stain them with a suitable dye (e.g., crystal violet). The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each compound concentration relative to the untreated virus control. The EC50 value is determined from the dose-response curve.

Anti-inflammatory Activity

Certain quinoline-4-carboxylic acid derivatives have demonstrated anti-inflammatory properties, with a proposed mechanism involving the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[19][20]

Quantitative Anti-inflammatory Activity Data
CompoundAssayCell LineIC50 ValueReference
Quinoline-4-carboxylic acidLPS-induced inflammationRAW264.7 mouse macrophagesAppreciable anti-inflammatory affinity[10][19]
Experimental Protocol: LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay is commonly used to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO), via the activation of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Materials and Reagents:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Quinoline-4-carboxylic acid derivatives (test compounds)

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the quinoline-4-carboxylic acid derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence of the test compounds and incubate for 24 hours.

  • Nitrite Measurement: After incubation, collect the cell culture supernatants. Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage of inhibition of NO production is determined by comparing the results from compound-treated cells with those from LPS-stimulated cells without any treatment.

Signaling Pathway in Anti-inflammatory Activity

NF-κB Signaling Pathway Inhibition:

The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Quinoline-4-carboxylic acid derivatives may exert their anti-inflammatory effects by inhibiting this pathway.[21][22][23]

NFkB_Inhibition_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK_Complex IKK Complex TLR4->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_NFkB IκB NF-κB IkB->IkB_NFkB NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65->IkB_NFkB Nucleus Nucleus NFkB_p50_p65->Nucleus Translocation IkB_NFkB->NFkB_p50_p65 Degradation of IκB Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, TNF-α) Nucleus->Proinflammatory_Genes Activates Transcription Quinoline_Derivative Quinoline-4-carboxylic acid derivative Quinoline_Derivative->IKK_Complex Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion

The quinoline-4-carboxylic acid scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization allow for the creation of large libraries of compounds for screening against various diseases. The data, protocols, and pathway diagrams presented in this technical guide provide a solid foundation for researchers, scientists, and drug development professionals to explore the full potential of this important class of molecules in addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

The Multifaceted Mechanisms of Action of 2-Phenylquinoline-4-Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylquinoline-4-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth exploration of the core mechanisms of action for this versatile class of compounds, with a primary focus on their anticancer and antibacterial properties. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the critical signaling pathways involved.

Anticancer Mechanisms of Action

Derivatives of 2-phenylquinoline-4-carboxylic acid have been extensively investigated for their potential as anticancer agents, primarily exerting their effects through the inhibition of two key enzymes: Histone Deacetylases (HDACs) and Dihydroorotate Dehydrogenase (DHODH).

Inhibition of Histone Deacetylases (HDACs)

A significant mechanism of anticancer activity for certain 2-phenylquinoline-4-carboxylic acid derivatives is the inhibition of histone deacetylases (HDACs).[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones and other non-histone proteins. Their overexpression is often associated with tumorigenesis.[1][2]

In the context of HDAC inhibitors, the 2-phenylquinoline-4-carboxylic acid moiety typically serves as the "cap" group, which interacts with the surface of the enzyme's active site.[1][2][3] This interaction is crucial for the molecule's inhibitory activity and selectivity. By inhibiting HDACs, these compounds lead to an accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes. The downstream cellular consequences of HDAC inhibition by these compounds include cell cycle arrest and the induction of apoptosis.[3][4]

Notably, some derivatives have been shown to exhibit selectivity for specific HDAC isoforms. For instance, compound D28, a hydroxamic acid-containing derivative, has demonstrated significant selectivity for HDAC3.[1][2]

The inhibition of HDACs by 2-phenylquinoline-4-carboxylic acid derivatives initiates a cascade of events leading to anticancer effects. The following diagram illustrates this signaling pathway.

HDAC_Inhibition_Pathway 2-PQ-4-CA_Derivative 2-Phenylquinoline- 4-Carboxylic Acid Derivative HDAC Histone Deacetylase (e.g., HDAC3) 2-PQ-4-CA_Derivative->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Signaling pathway of HDAC inhibition by 2-phenylquinoline-4-carboxylic acid derivatives.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Another well-established anticancer mechanism for this class of compounds is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[5] This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication, and it is often upregulated in rapidly proliferating cancer cells.[5]

By inhibiting DHODH, 2-phenylquinoline-4-carboxylic acid derivatives deplete the intracellular pool of pyrimidines, leading to a halt in DNA and RNA synthesis. This ultimately results in S-phase cell cycle arrest and inhibits tumor cell proliferation.[5] The 4-carboxylic acid group of the quinoline scaffold is crucial for this activity, as it is believed to form a salt bridge with key residues in the active site of the DHODH enzyme.

The following diagram illustrates the impact of 2-phenylquinoline-4-carboxylic acid derivatives on the de novo pyrimidine biosynthesis pathway.

DHODH_Inhibition_Pathway Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP Pyrimidine_Pool Pyrimidine Pool Depletion UMP->Pyrimidine_Pool DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Pool->DNA_RNA_Synthesis Required for Cell_Cycle_Arrest S-Phase Cell Cycle Arrest DNA_RNA_Synthesis->Cell_Cycle_Arrest Proliferation_Inhibition Inhibition of Tumor Cell Proliferation DNA_RNA_Synthesis->Proliferation_Inhibition 2-PQ-4-CA_Derivative 2-Phenylquinoline- 4-Carboxylic Acid Derivative 2-PQ-4-CA_Derivative->DHODH Inhibits

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by 2-phenylquinoline-4-carboxylic acid derivatives.

Antibacterial Mechanism of Action

While the anticancer mechanisms are well-documented, the antibacterial action of 2-phenylquinoline-4-carboxylic acids is also of significant interest. The primary proposed mechanism is the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication, transcription, and repair.[6] This mechanism is characteristic of the broader class of quinolone antibiotics.

In silico molecular docking studies of certain 2-phenylquinoline-4-carboxylic acid derivatives against E. coli DNA gyrase B have provided evidence supporting this proposed mechanism.[7] By inhibiting these topoisomerases, the compounds are thought to induce lethal double-strand breaks in the bacterial DNA, leading to cell death.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for representative 2-phenylquinoline-4-carboxylic acid derivatives.

Table 1: HDAC Inhibitory Activity

Compound ID2-SubstituentLinkerZinc-Binding Group (ZBG)HDAC3 IC₅₀ (µM)Reference
D28PhenylPhenylpiperazineHydroxamic acid24.45[3]
D29PhenylPhenylpiperazineHydrazide>50[3]

Table 2: DHODH Inhibitory Activity

Compound ID2-SubstituentDHODH IC₅₀ (µM)Reference
Brequinar analog2'-Fluoro-1,1'-biphenyl-4-yl0.250 ± 0.11[3]
41Substituted pyridine0.0097 ± 0.0014[3]
43Substituted pyridine0.0262 ± 0.0018[3]

Table 3: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

Compound IDSubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)MRSA MIC (µg/mL)Reference
5a₄4-methylpiperazin-1-yl64>256>256[8][9]
5a₇3-(diethylamino)propylamino>256128>256[8][9]
5b₄4-methylpiperazin-1-yl>256>256128[9]

Experimental Protocols

HDAC Enzymatic Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of 2-phenylquinoline-4-carboxylic acid derivatives against HDACs.

  • Reagents and Materials :

    • HeLa cell nuclear extract (as a source of HDACs) or purified recombinant HDAC isoforms.

    • Boc-Lys(Ac)-AMC fluorogenic substrate.

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Developer solution (e.g., trypsin and Trichostatin A in assay buffer).

    • Test compounds dissolved in DMSO.

    • 96-well black microplates.

    • Fluorometric microplate reader.

  • Procedure :

    • Add the test compound at various concentrations to the wells of the microplate.

    • Add the HeLa nuclear extract or purified HDAC enzyme to each well.

    • Initiate the reaction by adding the Boc-Lys(Ac)-AMC substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding the developer solution.

    • Incubate at 37°C for an additional period (e.g., 15 minutes) to allow for the cleavage of the deacetylated substrate.

    • Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

HDAC_Assay_Workflow Start Start: Prepare Reagents Add_Compound Add Test Compound to 96-well Plate Start->Add_Compound Add_Enzyme Add HDAC Enzyme (HeLa extract or purified) Add_Compound->Add_Enzyme Add_Substrate Add Fluorogenic Substrate (Boc-Lys(Ac)-AMC) Add_Enzyme->Add_Substrate Incubate_1 Incubate at 37°C Add_Substrate->Incubate_1 Add_Developer Add Developer Solution (Trypsin + Trichostatin A) Incubate_1->Add_Developer Incubate_2 Incubate at 37°C Add_Developer->Incubate_2 Measure_Fluorescence Measure Fluorescence (Ex: 355 nm, Em: 460 nm) Incubate_2->Measure_Fluorescence Calculate_IC50 Calculate % Inhibition and IC₅₀ Measure_Fluorescence->Calculate_IC50 DHODH_Assay_Workflow Start Start: Prepare Reagents Add_Compound Add Test Compound to 96-well Plate Start->Add_Compound Add_Enzyme Add Recombinant DHODH Enzyme Add_Compound->Add_Enzyme Pre_Incubate Pre-incubate at Room Temp Add_Enzyme->Pre_Incubate Add_Reaction_Mix Add Reaction Mix (DHO, DCIP, CoQ10) Pre_Incubate->Add_Reaction_Mix Measure_Absorbance Measure Absorbance at 600 nm (Kinetic Mode) Add_Reaction_Mix->Measure_Absorbance Calculate_IC50 Calculate Rate of Reaction, % Inhibition, and IC₅₀ Measure_Absorbance->Calculate_IC50 MIC_Assay_Workflow Start Start: Prepare Reagents and Bacterial Culture Prepare_Inoculum Prepare and Standardize Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Test Compound in 96-well Plate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Determine_MIC Determine MIC (Visually or by Absorbance) Incubate->Determine_MIC

References

A Comprehensive Review of Synthetic Methodologies for Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline-4-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and antimalarial properties. The versatile nature of this heterocyclic system and its amenability to chemical modification have made the development of efficient synthetic routes a significant focus of chemical research. This technical guide provides a comprehensive literature review of the core synthetic strategies for quinoline-4-carboxylic acids, presenting detailed experimental protocols, quantitative data for comparative analysis, and visual representations of reaction pathways and workflows.

The Pfitzinger Reaction

The Pfitzinger reaction, and its variation the Pfitzinger-Borsche reaction, is a classical and powerful method for the synthesis of substituted quinoline-4-carboxylic acids.[1] The reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[1]

Reaction Mechanism

The reaction proceeds via a base-induced hydrolysis of the amide bond in isatin to form an intermediate keto-acid. This is followed by condensation with the carbonyl compound to form an imine, which tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid.[1]

Pfitzinger_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Isatin Isatin KetoAcid Keto-acid Isatin->KetoAcid Base Hydrolysis Carbonyl Carbonyl Compound (with α-methylene) Imine Imine Carbonyl->Imine Base Base (e.g., KOH) KetoAcid->Imine + Carbonyl Compound Enamine Enamine Imine->Enamine Tautomerization Product Quinoline-4-carboxylic acid Enamine->Product Cyclization & Dehydration

Pfitzinger Reaction Mechanism
Experimental Protocols

Protocol 1.1: Conventional Synthesis of 6-Chloro-2-phenylquinoline-4-carboxylic acid [2]

  • Materials: 5-Chloroisatin, Acetophenone, Potassium Hydroxide (KOH), Ethanol (EtOH), Deionized Water, Diethyl ether (Et₂O), Hydrochloric acid (HCl) or Acetic acid (AcOH).

  • Procedure:

    • Prepare a 20% aqueous ethanol solution.

    • In a round-bottom flask, dissolve potassium hydroxide (35 mmol) in 50 mL of the aqueous ethanol solution.

    • Add 5-chloroisatin (14 mmol) and acetophenone (16.5 mmol) to the basic solution.

    • Equip the flask with a reflux condenser and stir the reaction mixture at 80-90 °C for 18-36 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and remove the ethanol by rotary evaporation.

    • Dissolve the resulting residue in a minimum amount of water.

    • Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted acetophenone.

    • Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl or glacial AcOH until a precipitate forms (typically pH 4-5).

    • Collect the solid precipitate by vacuum filtration.

    • Wash the collected solid thoroughly with cold water to remove inorganic salts.

    • Dry the product, 6-chloro-2-phenylquinoline-4-carboxylic acid, in a vacuum oven.

Protocol 1.2: Microwave-Assisted Synthesis [3]

  • Materials: Isatin, Carbonyl compound, 33% aqueous Potassium Hydroxide, Acetic acid.

  • Procedure:

    • In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).

    • To this solution, add the appropriate carbonyl compound (10.0 mmol).

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture for a specified time (e.g., 9 minutes).

    • After irradiation, cool the vessel to room temperature and filter the solution.

    • Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.

    • Collect the precipitated solid by filtration, wash with water, and dry.

Data Presentation: Pfitzinger Reaction Scope and Yields
Isatin DerivativeCarbonyl CompoundMethodReaction TimeYield (%)Reference
IsatinAcetoneConventional24 h~30.25[3]
5-ChloroisatinAcetophenoneConventional18-36 h-[2]
Isatin1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanoneMicrowave9 min77-85[1]
IsatinIndophenazino fused carbazoleConventional24 h73[3]
5-MethylisatinPhenoxyacetone---[4]
IsatinCyclic Ketones (e.g., Cyclohexanone)---[5]

The Doebner Reaction

The Doebner reaction is a three-component synthesis that provides a versatile route to 2-substituted quinoline-4-carboxylic acids.[6] It involves the condensation of an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid.[6] A related method, the Doebner-von Miller reaction, utilizes α,β-unsaturated carbonyl compounds.[7]

Reaction Mechanism

The mechanism is believed to start with the formation of an N-arylimine (Schiff base) from the aniline and aldehyde. Pyruvic acid then adds to the imine, followed by an intramolecular electrophilic cyclization onto the aromatic ring. The resulting dihydroquinoline intermediate is subsequently oxidized to the final quinoline-4-carboxylic acid.[6]

Doebner_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Aniline Aniline SchiffBase Schiff Base (N-Arylimine) Aniline->SchiffBase - H₂O Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid MichaelAdduct Michael Adduct SchiffBase->MichaelAdduct + Pyruvic Acid (enol) Dihydroquinoline 1,2-Dihydroquinoline Intermediate MichaelAdduct->Dihydroquinoline Cyclization - H₂O Product Quinoline-4-carboxylic Acid Dihydroquinoline->Product Oxidation

Doebner Reaction Mechanism
Experimental Protocols

Protocol 2.1: Modified Doebner Hydrogen-Transfer Reaction [8][9]

  • Materials: Substituted aniline, Substituted aldehyde, Pyruvic acid, Acetonitrile (MeCN), BF₃·OEt₂ or BF₃·THF, Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate (NaHCO₃).

  • Procedure:

    • To a solution of the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL) in a round-bottom flask, add BF₃·OEt₂ or BF₃·THF (0.5 equiv) at room temperature.

    • Stir the reaction mixture at 65 °C for 1 hour.

    • Add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture.

    • Continue to stir the reaction mixture at 65 °C for 20 hours.

    • Cool the reaction mixture to room temperature.

    • Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by solidification and filtration or by column chromatography on silica gel.

Protocol 2.2: Microwave-Assisted Doebner Synthesis of 2-Phenylquinoline-4-carboxylic Acids [10]

  • Materials: Substituted anilines, Arylaldehydes, Pyruvic acid.

  • Procedure:

    • A mixture of the substituted aniline, arylaldehyde, and pyruvic acid is subjected to microwave irradiation.

    • The reaction is typically complete within 0.5-3 minutes, affording the products in moderate yields.

Data Presentation: Doebner Reaction Substrate Scope and Yields
Aniline DerivativeAldehyde DerivativeCatalyst/SolventMethodYield (%)Reference
6-(trifluoromethoxy)anilineBenzaldehydeBF₃·THF / MeCNConventional85[9]
AnilineBenzaldehydep-TSA / H₂O:Ethylene GlycolConventional85[11]
4-Methylaniline4-Methylbenzaldehydep-TSA / H₂O:Ethylene GlycolConventional92[11]
4-Methoxyaniline4-Methoxybenzaldehydep-TSA / H₂O:Ethylene GlycolConventional90[11]
4-Chloroaniline4-Chlorobenzaldehydep-TSA / H₂O:Ethylene GlycolConventional82[11]
Various anilinesVarious arylaldehydes-MicrowaveModerate[10]

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines, which can be further converted to quinoline-4-carboxylic acids. The reaction sequence begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate.[12]

Reaction Mechanism

The reaction starts with the nucleophilic substitution of the ethoxy group of diethyl ethoxymethylenemalonate by the aniline. The resulting intermediate undergoes a thermal 6-electron cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. Saponification of the ester followed by decarboxylation yields the 4-hydroxyquinoline.[12] To obtain the quinoline-4-carboxylic acid, the final decarboxylation step is omitted.

Gould_Jacobs_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Aniline Aniline Anilidomethylene Anilidomethylenemalonic Ester Aniline->Anilidomethylene Condensation MalonicEster Alkoxymethylenemalonic Ester MalonicEster->Anilidomethylene CyclizedProduct 4-Hydroxy-3-carboalkoxyquinoline Anilidomethylene->CyclizedProduct Thermal Cyclization Product 4-Hydroxyquinoline-3-carboxylic Acid CyclizedProduct->Product Saponification

Gould-Jacobs Reaction Mechanism
Experimental Protocol

Protocol 3.1: Synthesis of 4-Hydroxy-8-methylquinoline-3-carboxylic Acid [13]

  • Materials: o-Toluidine, Diethyl ethoxymethylenemalonate, Sodium hydroxide (NaOH), Ethanol, Hydrochloric acid (HCl).

  • Procedure:

    • Condensation: React o-toluidine with diethyl ethoxymethylenemalonate to form 2-(o-tolylaminomethylene)malonic acid diethyl ester.

    • Cyclization: The intermediate ester is cyclized at high temperature to yield 4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester.

    • Hydrolysis: A suspension of the ester (2 mmol) in 4% NaOH hydroalcoholic solution (5 mL) is refluxed for 5 hours.

    • After cooling, the mixture is acidified with concentrated HCl.

    • The solid obtained is collected by filtration, washed with water, and crystallized from ethanol to afford the product. (Yield: 50%)

Data Presentation: Gould-Jacobs Reaction Products
Aniline DerivativeProductYield (%)Reference
o-Toluidine4-Hydroxy-8-methylquinoline-3-carboxylic Acid50[13]
Aniline4-Hydroxyquinoline-3-carboxylic acid ethyl ester-[12]
Substituted anilinesSubstituted 4-hydroxyquinolinesHigh-

The Combes Synthesis and Related Reactions

The Combes quinoline synthesis typically produces 2,4-disubstituted quinolines from the acid-catalyzed condensation of anilines with β-diketones.[7][14] A related and more relevant reaction for the synthesis of quinoline-4-carboxylic acid precursors is the Conrad-Limpach synthesis, which utilizes β-ketoesters.[15]

Reaction Mechanism (Conrad-Limpach)

The Conrad-Limpach synthesis involves the reaction of an aniline with a β-ketoester. At lower temperatures, this forms a β-aminoacrylate (enamine). Subsequent thermal cyclization at high temperatures yields a 4-hydroxyquinoline, which is a tautomer of a 4-quinolone.[15] The ester group at the 3-position can then be hydrolyzed to the carboxylic acid.

Conrad_Limpach_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Aniline Aniline BetaAminoacrylate β-Aminoacrylate (Enamine) Aniline->BetaAminoacrylate Condensation (low temp.) BetaKetoester β-Ketoester BetaKetoester->BetaAminoacrylate Product 4-Hydroxyquinoline BetaAminoacrylate->Product Thermal Cyclization (high temp.)

Conrad-Limpach Synthesis Mechanism
Experimental Protocol

Protocol 4.1: General Procedure for Conrad-Limpach Synthesis [16]

  • Materials: Substituted aniline, β-ketoester (e.g., ethyl acetoacetate), Toluene, High-boiling solvent (e.g., diphenyl ether).

  • Procedure:

    • Intermediate Formation: To a solution of the substituted aniline (1.0 eq) in toluene, add the β-ketoester (1.1 eq). Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid). Heat the mixture to reflux and use a Dean-Stark apparatus to remove the water formed. The reaction is typically complete within 2-4 hours.

    • Cyclization: The isolated β-aminoacrylate intermediate is added to a high-boiling solvent (e.g., diphenyl ether). Heat the mixture with stirring to approximately 250-260 °C for 30-60 minutes. The product often precipitates upon cooling.

    • Purification: The crude 4-hydroxyquinoline can be purified by recrystallization.

    • Hydrolysis: The resulting 4-hydroxyquinoline-3-carboxylate can be hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., refluxing with aqueous NaOH).

Data Presentation: Conrad-Limpach Synthesis
Aniline Derivativeβ-KetoesterProduct (after hydrolysis)Yield (%)Reference
4-NitroanilineEthyl acetoacetate4-Hydroxy-2-methyl-6-nitroquinoline-3-carboxylic acid-[16]
Anilinesβ-Ketoesters4-HydroxyquinolinesHigh[15]

General Experimental Workflow

The synthesis of quinoline-4-carboxylic acids, regardless of the specific named reaction, generally follows a common workflow encompassing reaction setup, monitoring, workup, and purification.

Experimental_Workflow Start Start: Select Synthetic Route ReactionSetup Reaction Setup: - Combine reactants, solvent, and catalyst - Conventional heating or microwave irradiation Start->ReactionSetup Monitoring Reaction Monitoring: - Thin Layer Chromatography (TLC) - HPLC ReactionSetup->Monitoring Workup Workup: - Quenching - Extraction - Washing Monitoring->Workup Reaction Complete Purification Purification: - Recrystallization - Column Chromatography Workup->Purification Characterization Characterization: - NMR - Mass Spectrometry - IR Spectroscopy Purification->Characterization End Final Product: Quinoline-4-carboxylic Acid Characterization->End

General Experimental Workflow for Quinoline-4-Carboxylic Acid Synthesis

Conclusion

The synthesis of quinoline-4-carboxylic acids can be achieved through several robust and versatile methodologies. The Pfitzinger and Doebner reactions offer direct routes from readily available starting materials, while the Gould-Jacobs and Conrad-Limpach syntheses provide access to 4-hydroxyquinoline intermediates that can be readily converted to the desired carboxylic acids. The choice of a particular synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the desired reaction conditions. Modern adaptations, such as the use of microwave irradiation, have significantly improved the efficiency and environmental footprint of these classical reactions, making the synthesis of this important class of compounds more accessible for applications in drug discovery and materials science.

References

The Discovery of Novel Quinoline-4-Carboxylic Acid Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of recent discoveries in this class of compounds, focusing on their synthesis, anticancer, and antimicrobial properties. It is designed to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key processes.

Core Synthetic Methodologies

The synthesis of quinoline-4-carboxylic acid derivatives has been significantly advanced through the refinement of classical methods such as the Doebner and Pfitzinger reactions, as well as the development of novel synthetic routes.[2][3] These methods allow for the creation of diverse libraries of compounds for biological screening.

The Doebner Reaction

A versatile three-component reaction involving an aniline, an aldehyde, and pyruvic acid, the Doebner reaction is a cornerstone for the synthesis of 2-substituted quinoline-4-carboxylic acids.[4][5] Modern modifications have improved yields and expanded the substrate scope, particularly for anilines with electron-withdrawing groups.[6]

The Pfitzinger Reaction

The Pfitzinger reaction provides an alternative route to quinoline-4-carboxylic acids through the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[7][8] This method is widely used for generating diverse analogs.[8]

Anticancer Activity of Novel Quinoline-4-Carboxylic Acid Derivatives

Recent research has highlighted the significant potential of quinoline-4-carboxylic acid derivatives as anticancer agents.[1][9] These compounds have been shown to inhibit various cancer cell lines through diverse mechanisms of action, including the inhibition of critical enzymes such as SIRT3 and Dihydroorotate Dehydrogenase (DHODH).[4][10][11]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected novel quinoline-4-carboxylic acid derivatives.

Compound IDTarget/MechanismCancer Cell Line(s)IC50 (µM)Reference(s)
P6 SIRT3 InhibitionMLLr leukemic cell lines7.2[10]
Compound 41 DHODH InhibitionNot specified0.00971[12]
Compound 43 DHODH InhibitionNot specified0.0262[12]
Compound 3j Not specifiedMCF-7 (Breast)82.9% growth reduction[9][13]
Various Not specifiedHeLa, MCF-7, K-562Variable[9][13]

Antimicrobial Activity of Novel Quinoline-4-Carboxylic Acid Derivatives

Quinoline-4-carboxylic acid derivatives have also demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria.[14][15]

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected novel quinoline-4-carboxylic acid derivatives.

Compound IDBacterial Strain(s)MIC (µg/mL)Reference(s)
Compound 5a4 Staphylococcus aureus64[14]
Compound 5a7 Escherichia coli128[14]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of quinoline-4-carboxylic acid derivatives are crucial for reproducible research.

Synthesis Protocol: Modified Doebner Reaction

This protocol is adapted from a method developed to improve yields for anilines with electron-withdrawing groups.[6]

  • Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.0 eq) and the aldehyde (1.1 eq) in a suitable solvent (e.g., ethanol).

  • Initial Reaction: Reflux the mixture for 1 hour.

  • Addition of Pyruvic Acid: Add pyruvic acid (1.5 eq) and a catalytic amount of trifluoroacetic acid to the reaction mixture.

  • Reflux: Continue to reflux the mixture for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, pour the reaction mixture into ice water with vigorous stirring to precipitate the product.

  • Purification: Filter the solid product and dissolve it in an aqueous solution of potassium carbonate. Filter the solution to remove any neutral impurities. Acidify the filtrate with acetic acid to precipitate the pure quinoline-4-carboxylic acid derivative. Filter and dry the final product.[14]

Synthesis Protocol: Pfitzinger Reaction

This protocol is a general method for the synthesis of quinoline-4-carboxylic acids from isatin.[8][16]

  • Base Solution: Dissolve potassium hydroxide (0.2 mol) in ethanol (25 ml).

  • Isatin Addition: Add isatin (0.07 mol) to the basic solution and stir at room temperature for 1 hour until the color changes, indicating the formation of the potassium salt of isatinic acid.

  • Carbonyl Compound Addition: Add the carbonyl compound (0.07 mol) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 24 hours.

  • Work-up: After cooling, remove the solvent by rotary evaporation. Add water to dissolve the potassium salt of the product.

  • Extraction: Extract the aqueous solution with diethyl ether to remove unreacted carbonyl compound.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.[8][17]

Anticancer Activity Screening: MTT Assay

The MTT assay is a colorimetric assay used to assess cell viability and cytotoxicity.[1][12]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the diluted compounds to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC₅₀ value.[12]

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12]

  • Bacterial Culture: Prepare a standardized inoculum of the test bacteria.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[12]

Visualizing Key Processes and Pathways

Diagrams are provided to illustrate key synthetic workflows and biological mechanisms of action.

Synthetic Workflows

Doebner_Reaction_Workflow cluster_reactants Reactants aniline Aniline mixing Mixing in Solvent (e.g., Ethanol) aniline->mixing aldehyde Aldehyde aldehyde->mixing pyruvic_acid Pyruvic Acid add_pyruvic Add Pyruvic Acid & Catalyst pyruvic_acid->add_pyruvic reflux1 Reflux (1h) mixing->reflux1 reflux1->add_pyruvic reflux2 Reflux (12h) add_pyruvic->reflux2 workup Work-up (Precipitation) reflux2->workup purification Purification workup->purification product Quinoline-4-carboxylic Acid purification->product

Caption: Workflow for the Doebner reaction.

Pfitzinger_Reaction_Workflow cluster_reactants Reactants isatin Isatin mixing Mixing in Solvent (e.g., Ethanol) isatin->mixing carbonyl Carbonyl Compound carbonyl->mixing base Base (e.g., KOH) base->mixing reflux Reflux (24h) mixing->reflux workup Work-up (Solvent Removal, Aqueous Dissolution) reflux->workup extraction Extraction (e.g., Diethyl Ether) workup->extraction precipitation Acidification & Precipitation extraction->precipitation isolation Filtration & Drying precipitation->isolation product Quinoline-4-carboxylic Acid isolation->product

Caption: Workflow for the Pfitzinger reaction.

Biological Assay Workflows

MTT_Assay_Workflow seed_cells Seed Cancer Cells in 96-well plate incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add Test Compound incubate1->add_compound incubate2 Incubate (48-72h) add_compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Solubilize Formazan (add DMSO) incubate3->solubilize measure Measure Absorbance (570 nm) solubilize->measure analyze Calculate IC50 measure->analyze

Caption: Workflow for the MTT assay.

Signaling Pathway Inhibition

SIRT3_Inhibition_Pathway SIRT3 SIRT3 Enzyme Deacetylated_Substrate Deacetylated Substrate SIRT3->Deacetylated_Substrate Deacetylation Cell_Cycle_Arrest Cell Cycle Arrest & Differentiation SIRT3->Cell_Cycle_Arrest leads to Acetylated_Substrate Acetylated Substrate (e.g., Mitochondrial Proteins) Acetylated_Substrate->SIRT3 P6 Compound P6 (Quinoline-4-carboxylic acid derivative) P6->SIRT3 Inhibition Inhibition

Caption: SIRT3 inhibition by a quinoline derivative.

DHODH_Inhibition_Pathway DHODH DHODH Enzyme Orotate Orotate DHODH->Orotate Oxidation Cell_Proliferation Cancer Cell Proliferation DHODH->Cell_Proliferation enables Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis Quinoline_Inhibitor Quinoline-4-carboxylic acid derivative (e.g., Cmpd 41, 43) Quinoline_Inhibitor->DHODH Inhibition Inhibition Pyrimidine_Synthesis->Cell_Proliferation

Caption: DHODH inhibition by a quinoline derivative.

References

In Vitro Evaluation of 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific in vitro experimental data, quantitative results, or detailed protocols for the compound 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid. This document, therefore, provides a comprehensive guide based on the known biological activities of structurally related 2-arylquinoline-4-carboxylic acid derivatives and outlines the established experimental methodologies and potential signaling pathways relevant for its evaluation. This paper serves as a foundational resource for initiating and guiding future in vitro studies on this specific molecule.

Introduction

Quinolines, particularly 2-arylquinoline-4-carboxylic acid scaffolds, represent a privileged class of heterocyclic compounds in medicinal chemistry. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The specific compound, this compound, with its distinct substitution pattern—a chloro group at the 6-position and a 3,4-dimethylphenyl moiety at the 2-position—presents an interesting candidate for biological evaluation. This technical guide outlines a proposed framework for its comprehensive in vitro assessment.

Potential Biological Activities and Therapeutic Targets

Based on structure-activity relationship (SAR) studies of analogous compounds, this compound could be investigated for several biological activities. The following sections detail potential targets and the corresponding in vitro assays.

Anticancer Activity

Numerous quinoline-4-carboxylic acid derivatives have been explored as potential anticancer agents. Key mechanisms of action for related compounds include the inhibition of enzymes crucial for cancer cell proliferation and survival.

2.1.1. Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is often upregulated in cancer cells. Inhibition of DHODH leads to pyrimidine depletion and cell cycle arrest.

  • Proposed In Vitro Assays:

    • Enzymatic assays to determine the IC50 value against purified human DHODH.

    • Cell-based proliferation assays (e.g., MTT, SRB) using various cancer cell lines (e.g., HCT-116, MIA PaCa-2) to determine GI50 values.[1]

    • Cell cycle analysis by flow cytometry to investigate the induction of cell cycle arrest.

2.1.2. Multidrug Resistance Protein 2 (MRP2) Inhibition

MRP2 is an ATP-binding cassette (ABC) transporter that contributes to multidrug resistance in cancer by effluxing chemotherapeutic agents.

  • Proposed In Vitro Assays:

    • Vesicular transport assays using membrane vesicles from MRP2-overexpressing cells to measure the inhibition of substrate transport.

    • Chemosensitization assays to evaluate the ability of the compound to enhance the cytotoxicity of known anticancer drugs in resistant cell lines.

Anti-inflammatory Activity

Quinoline derivatives have been reported to possess anti-inflammatory properties.[2]

  • Proposed In Vitro Assays:

    • Lipopolysaccharide (LPS)-induced nitric oxide (NO) production assays in macrophage cell lines (e.g., RAW 264.7).

    • Measurement of pro-inflammatory cytokine (e.g., TNF-α, IL-6) secretion using ELISA.

    • Cyclooxygenase (COX-1 and COX-2) inhibition assays.

Experimental Protocols

Detailed methodologies are crucial for reproducible in vitro evaluation. The following are standard protocols for the proposed assays.

General Cell Culture
  • Cell Lines: Human cancer cell lines (e.g., MCF-7, HCT-116, A549) and macrophage cell lines (e.g., RAW 264.7) should be obtained from a reputable cell bank.

  • Culture Conditions: Cells should be maintained in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity and Antiproliferative Assays

3.2.1. MTT Assay

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Enzyme Inhibition Assays

3.3.1. DHODH Inhibition Assay

  • The assay can be performed using a spectrophotometric method that measures the reduction of a dye coupled to the oxidation of dihydroorotate.

  • The reaction mixture should contain purified human DHODH, dihydroorotate, and the test compound at various concentrations.

  • Initiate the reaction and monitor the change in absorbance over time.

  • Calculate the percentage of inhibition and determine the IC50 value.[1]

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Assay Cell Line/Enzyme Endpoint Result (e.g., IC50, GI50)
MTT AssayMCF-7Cell ViabilityData to be determined
MTT AssayHCT-116Cell ViabilityData to be determined
DHODH InhibitionHuman DHODHEnzyme ActivityData to be determined
MRP2 InhibitionMRP2 VesiclesSubstrate TransportData to be determined
NO ProductionRAW 264.7Nitric Oxide LevelData to be determined

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and potential signaling pathways.

Experimental Workflow for In Vitro Evaluation

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis synthesis Synthesis of 6-Chloro-2-(3,4-dimethylphenyl) quinoline-4-carboxylic acid cytotoxicity Cytotoxicity/Antiproliferative Assays (MTT, SRB) synthesis->cytotoxicity enzyme Enzyme Inhibition Assays (DHODH, MRP2) synthesis->enzyme anti_inflammatory Anti-inflammatory Assays (NO, Cytokine) synthesis->anti_inflammatory ic50 IC50/GI50 Determination cytotoxicity->ic50 enzyme->ic50 anti_inflammatory->ic50 sar Structure-Activity Relationship Analysis ic50->sar

Caption: General workflow for the in vitro evaluation of the title compound.

Potential Signaling Pathway: DHODH Inhibition

dhodh_pathway compound 6-Chloro-2-(3,4-dimethylphenyl) quinoline-4-carboxylic acid dhodh DHODH compound->dhodh Inhibition orotate Orotate dho Dihydroorotate dho->orotate Oxidation pyrimidine Pyrimidine Synthesis orotate->pyrimidine dna_rna DNA & RNA Synthesis pyrimidine->dna_rna proliferation Cell Proliferation dna_rna->proliferation

Caption: Proposed mechanism of action via DHODH inhibition.

Conclusion

While specific experimental data for this compound is not currently available in the public domain, this technical guide provides a robust framework for its comprehensive in vitro evaluation. Based on the known activities of related quinoline derivatives, this compound holds promise as a potential anticancer and anti-inflammatory agent. The outlined experimental protocols, data presentation formats, and visualizations offer a clear roadmap for researchers to initiate and conduct meaningful studies to elucidate the biological profile of this novel compound. Future investigations are warranted to synthesize and test this molecule to determine its therapeutic potential.

References

Technical Guide: Spectroscopic Analysis of 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid. Due to the limited availability of published spectra for this specific molecule, this document leverages data from structurally similar quinoline-4-carboxylic acid derivatives to predict and interpret its spectroscopic characteristics. The methodologies presented are standard protocols applicable to the analysis of such aromatic carboxylic acids.

Compound Profile

  • Chemical Name: this compound[1]

  • Molecular Formula: C₁₈H₁₄ClNO₂[1]

  • Molecular Weight: 311.76 g/mol

  • Structure: *A quinoline core with a chloro substituent at position 6. *A 3,4-dimethylphenyl group attached at position 2. *A carboxylic acid group at position 4.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of related compounds and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0Singlet1H-COOH
7.5 - 8.5Multiplet6HAromatic Protons (Quinoline & Phenyl Rings)
~2.3Singlet6H2 x -CH₃

Note: The acidic proton of the carboxylic acid may have a variable chemical shift and can be confirmed by D₂O exchange.[2][3]

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~185-COOH
115 - 150Aromatic Carbons (Quinoline & Phenyl Rings)
~20-CH₃

Note: Aromatic and α,β-unsaturated acids typically show carboxyl carbon signals around 165 δ, while saturated aliphatic acids are further downfield at about 185 δ.[2][3]

Table 3: Predicted FTIR Spectral Data

Wavenumber (cm⁻¹)BondDescription
2500-3300O-HBroad absorption characteristic of a carboxylic acid O-H stretch.[2][3][4]
~1710C=OCarbonyl stretch of the carboxylic acid (dimeric form).[2][3][4]
1450-1600C=CAromatic ring stretches.
~750C-ClChloro-aromatic stretch.

Note: Conjugation with the aromatic ring system can lower the C=O stretching frequency.[2][3]

Table 4: Predicted Mass Spectrometry Data

m/zIonNotes
311/313[M]⁺Molecular ion peak with a characteristic 3:1 isotopic pattern due to the presence of one chlorine atom.
266/268[M-COOH]⁺Loss of the carboxylic acid group.
102Common fragment from the quinoline core, resulting from the expulsion of HCN.[5]

Note: The presence of a chlorine atom results in a distinct M+2 peak with an intensity of approximately one-third of the molecular ion peak.[6]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse proton spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1 second, spectral width of 16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum to the residual solvent peak.

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typical parameters: 16 scans, resolution of 4 cm⁻¹.

  • Data Processing:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify characteristic absorption bands corresponding to the functional groups.

3.3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Sample Preparation (for ESI):

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

    • Infuse the sample solution directly into the ion source.

  • Data Acquisition:

    • Acquire the mass spectrum in positive or negative ion mode.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern.

    • Analyze the fragmentation pattern to deduce structural information. The main fragmentation pathways often involve the elimination of the carboxylic acid group.[5]

Visualizations

Diagram 1: General Synthesis Workflow for Quinoline-4-carboxylic Acids

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Aniline Substituted Aniline Condensation Three-Component Condensation (e.g., Doebner Reaction) Aniline->Condensation Aldehyde Aldehyde Aldehyde->Condensation PyruvicAcid Pyruvic Acid PyruvicAcid->Condensation Quinoline Quinoline-4-carboxylic Acid Derivative Condensation->Quinoline

Caption: A generalized workflow for the synthesis of quinoline-4-carboxylic acid derivatives.[7][8]

Diagram 2: Spectroscopic Analysis Workflow

G cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample Sample of 6-Chloro-2-(3,4-dimethylphenyl) quinoline-4-carboxylic acid NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure FTIR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: Workflow for the spectroscopic analysis and structural elucidation of the target compound.

Diagram 3: Key Functional Groups and Spectroscopic Correlations

G Molecule 6-Chloro-2-(3,4-dimethylphenyl) quinoline-4-carboxylic acid COOH Carboxylic Acid (-COOH) Molecule->COOH Aromatic Aromatic Rings (Quinoline, Phenyl) Molecule->Aromatic Methyl Methyl Groups (-CH₃) Molecule->Methyl CCl Chloro Substituent (-Cl) Molecule->CCl NMR_H_COOH ¹H NMR: ~12.0 ppm COOH->NMR_H_COOH Proton Signal FTIR_OH FTIR: 2500-3300 cm⁻¹ (broad) COOH->FTIR_OH O-H Stretch FTIR_CO FTIR: ~1710 cm⁻¹ COOH->FTIR_CO C=O Stretch NMR_H_Aromatic ¹H NMR: 7.5-8.5 ppm Aromatic->NMR_H_Aromatic Proton Signals NMR_C_Aromatic ¹³C NMR: 115-150 ppm Aromatic->NMR_C_Aromatic Carbon Signals NMR_H_Methyl ¹H NMR: ~2.3 ppm Methyl->NMR_H_Methyl Proton Signal MS_Isotope MS: M/M+2 (3:1) CCl->MS_Isotope Isotopic Pattern

Caption: Correlation of key functional groups with their expected spectroscopic signals.

References

Methodological & Application

Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a cornerstone of heterocyclic chemistry, providing a robust and versatile method for the synthesis of substituted quinoline-4-carboxylic acids.[1][2] This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2][3] The resulting quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with significant biological activities, including anticancer, antiviral, and antibacterial properties.[2][4] These application notes offer a comprehensive guide to the Pfitzinger reaction, encompassing its underlying mechanism, detailed experimental procedures, and a summary of reported yields for various substrates.

Reaction Mechanism

The Pfitzinger reaction proceeds through a well-established sequence of steps. The process is initiated by the hydrolysis of the amide bond in isatin, facilitated by a base like potassium hydroxide, which leads to the formation of a keto-acid intermediate.[1][2] Although this intermediate can be isolated, it is typically generated in situ. Subsequently, the aniline derivative condenses with the carbonyl compound to form an imine, which then tautomerizes to the more stable enamine.[1][2] The final phase of the reaction involves an intramolecular cyclization of the enamine, followed by dehydration to yield the substituted quinoline-4-carboxylic acid.[1][5]

Applications in Drug Development

The quinoline core is a key pharmacophore in numerous approved drugs and clinical candidates. The Pfitzinger reaction's ability to introduce a variety of substituents onto the quinoline ring makes it an invaluable tool in drug discovery for fine-tuning the pharmacological profile of lead compounds.[6][7] For instance, derivatives of quinoline-4-carboxylic acid have demonstrated significant potential as anticancer agents by inhibiting enzymes such as dihydroorotate dehydrogenase (DHODH).[6][8] Furthermore, this scaffold is central to the development of novel antibacterial and antimalarial agents.[4] The versatility of the Pfitzinger reaction allows for the creation of diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies.[9]

Quantitative Data Summary

The following tables summarize representative yields for the synthesis of various quinoline-4-carboxylic acid derivatives via the Pfitzinger reaction, highlighting the influence of different isatin and carbonyl substrates.

Isatin DerivativeCarbonyl CompoundProductYield (%)Reference
IsatinAcetone2-Methylquinoline-4-carboxylic acid~30.25% (inhibition)[10]
Isatin4-Methylacetophenone2-(4-Methylphenyl)quinoline-4-carboxylic acid~40.43% (inhibition)[10]
5-Chloroisatin5,6-Dimethoxyindanone5,6-Dimethoxyindano[2,3-b]-6-chloro-4-quinolinic acid36% (basic) / 86% (acidic)[3]
IsatinMethyl ethyl ketone2-Ethyl-3-methylquinoline-4-carboxylic acidNot specified[3]
IsatinPyruvic acidQuinoline-2,4-dicarboxylic acidNot specified[3]
IsatinBenzyl phenyl ketone2,3-Diphenylquinoline-4-carboxylic acidNot specified[3]
Isatin DerivativeEnaminoneProductYield (%)Reference
IsatinVarious EnaminonesQuinoline-4-carboxylic acids<10% (with 1,3-dicarbonyls)[11]

Experimental Protocols

This section provides detailed methodologies for the synthesis of quinoline-4-carboxylic acids using the Pfitzinger reaction under both conventional and microwave-assisted conditions.

Protocol 1: Conventional Synthesis of Quinoline-4-Carboxylic Acids [10]

  • Preparation of the Reaction Mixture: In a round-bottom flask, dissolve potassium hydroxide (0.02 mol) in a mixture of water (1 mL) and absolute ethanol (40 mL).

  • Addition of Isatin: Add isatin (0.0075 mol) to the basic solution and stir the mixture at room temperature for 1 hour, during which the color should change from purple to brown.

  • Addition of Carbonyl Compound: Gradually add the desired ketone (0.015 mol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approximately 79°C) and maintain this temperature with continuous stirring for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Add distilled water (20 mL) to dissolve the potassium salt of the product.

    • Perform an extraction with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.

    • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5 to precipitate the product.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and dry it in a vacuum oven.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Protocol 2: Microwave-Assisted Synthesis of Quinoline-4-Carboxylic Acids [2]

  • Preparation of the Reaction Mixture: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).

  • Addition of Carbonyl Compound: To this solution, add the appropriate 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone (10.0 mmol).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 9 minutes.

  • Work-up:

    • After irradiation, cool the vessel to room temperature.

    • Filter the dark solution and pour the filtrate into an ice-water mixture (100 mL).

    • Acidify the mixture with acetic acid to precipitate the product.

  • Isolation and Purification:

    • Collect the pale-yellow solid by filtration.

    • Wash the solid with water and dry it to obtain the final product.

Visualizations

Pfitzinger_Reaction_Mechanism Isatin Isatin KetoAcid Keto-acid Intermediate Isatin->KetoAcid Base Hydrolysis Base Base (e.g., KOH) Imine Imine KetoAcid->Imine Condensation Carbonyl Carbonyl Compound (with α-methylene) Enamine Enamine Imine->Enamine Tautomerization Product Quinoline-4-carboxylic Acid Enamine->Product Cyclization & Dehydration

Caption: The reaction mechanism of the Pfitzinger synthesis.

Pfitzinger_Workflow Start Start Reactants Combine Isatin, Base, and Carbonyl Compound Start->Reactants Reaction Heat (Conventional or Microwave) Reactants->Reaction Workup Cool, Add Water, and Extract Impurities Reaction->Workup Acidify Acidify to Precipitate Product Workup->Acidify Isolate Filter and Wash Solid Acidify->Isolate Purify Dry and Recrystallize Isolate->Purify End Final Product Purify->End

Caption: A general experimental workflow for the Pfitzinger reaction.

References

Doebner Synthesis of Quinoline-4-Carboxylic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Doebner synthesis, a powerful one-pot, three-component reaction, offers a direct route to quinoline-4-carboxylic acids from simple starting materials: an aniline, an aldehyde, and pyruvic acid.[1][2] First reported by Oskar Doebner in 1887, this reaction has become a cornerstone in heterocyclic chemistry due to the prevalence of the quinoline scaffold in a vast array of pharmaceuticals, including antimalarial, antibacterial, and antitumor agents.[2] Notably, derivatives of quinoline-4-carboxylic acid have emerged as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key target in cancer therapy.[3][4]

This document provides detailed application notes, experimental protocols, and quantitative data for the Doebner synthesis, with a focus on its application in drug discovery and development.

Reaction Mechanism and Principles

The mechanism of the Doebner reaction is thought to proceed through a series of condensation and cyclization steps.[5] Two primary pathways are proposed. The first involves an initial aldol condensation between the enol form of pyruvic acid and the aldehyde, followed by a Michael addition of the aniline and subsequent cyclization.[6] An alternative, widely accepted mechanism begins with the formation of a Schiff base (N-arylimine) from the aniline and aldehyde. The enol of pyruvic acid then adds to this imine, followed by intramolecular electrophilic cyclization onto the aromatic ring. The resulting dihydroquinoline intermediate is then oxidized to the final aromatic quinoline-4-carboxylic acid.[5][6]

A key challenge in the classical Doebner reaction is the often low yields obtained with anilines bearing electron-withdrawing groups.[7] Modern protocols have largely overcome this limitation through the use of various Brønsted and Lewis acid catalysts and optimized reaction conditions, including a "Doebner hydrogen-transfer" approach where an excess of the imine acts as an internal oxidant.[5][7]

Applications in Drug Discovery: Inhibition of the STAT3 Signaling Pathway

The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and angiogenesis.[4] Its constitutive activation is a hallmark of many human cancers.[3] Quinoline-4-carboxylic acid derivatives have been identified as effective inhibitors of STAT3, typically by targeting the SH2 domain and preventing STAT3 dimerization, a crucial step for its activation and translocation to the nucleus where it upregulates the expression of oncogenes like c-Myc and Cyclin D1.[8][9][10] The inhibition of this pathway by small molecules synthesized via the Doebner reaction represents a promising strategy in the development of novel anticancer therapeutics.[8]

Experimental Protocols

Several protocols for the Doebner synthesis have been developed, each with specific advantages. Below are detailed methodologies for three effective variations.

Protocol 1: Modified Doebner Hydrogen-Transfer Reaction for Electron-Deficient Anilines

This protocol is particularly effective for a broad range of anilines, including those with electron-withdrawing groups, which are often challenging substrates in the classical Doebner reaction.[3][7]

  • Materials:

    • Substituted aniline (1.8 mmol)

    • Substituted aldehyde (2.0 mmol)

    • Pyruvic acid (0.6 mmol)

    • Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF) (0.5 equiv)

    • Acetonitrile (MeCN)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL) in a round-bottom flask, add BF₃·OEt₂ or BF₃·THF (0.5 equiv) at room temperature.[3]

    • Stir the reaction mixture at 65 °C for 1 hour.[3]

    • Add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture.[3]

    • Continue to stir the reaction mixture at 65 °C for 20 hours.[3]

    • Cool the reaction mixture to room temperature.

    • Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3]

    • Separate the aqueous layer and extract it with EtOAc.

    • Wash the combined organic layers with brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[3]

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by solidification and filtration or by column chromatography on silica gel.[3]

Protocol 2: Green Chemistry Approach using p-Toluenesulfonic Acid

This environmentally benign protocol utilizes the recyclable catalyst p-toluenesulfonic acid (p-TSA) in a dual green solvent system of water and ethylene glycol, offering mild reaction conditions and shorter reaction times for anilines with electron-donating groups.

  • Materials:

    • Aryl amine (e.g., aniline)

    • Aryl aldehyde (e.g., 4-methylbenzaldehyde)

    • Sodium pyruvate

    • p-Toluenesulfonic acid (p-TSA)

    • Ethylene glycol

    • Deionized water

  • Procedure:

    • In a reaction vessel, dissolve the aryl aldehyde and aryl amine in ethylene glycol.

    • Add p-TSA to the mixture.

    • Prepare a solution of sodium pyruvate in deionized water.

    • Heat the aldehyde and amine mixture to 50°C and add the sodium pyruvate solution dropwise.

    • Maintain the reaction at 50°C, monitoring for completion (typically around 3 hours).

    • Upon completion, cool the reaction mixture and isolate the product, which often precipitates and can be collected by filtration.

Protocol 3: Microwave-Assisted Doebner Synthesis

Microwave irradiation can significantly accelerate the Doebner reaction, leading to the rapid synthesis of 2-phenylquinoline-4-carboxylic acids in moderate yields.

  • Materials:

    • Aniline

    • Substituted benzaldehyde

    • Pyruvic acid

    • Ethanol

  • Procedure:

    • In a microwave-safe reaction vessel, combine the aniline, substituted benzaldehyde, and pyruvic acid in ethanol.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture for 0.5-3 minutes at a suitable power level to maintain the desired temperature and pressure.

    • After irradiation, cool the vessel to room temperature.

    • Isolate the product, which may precipitate upon cooling or after the addition of water.

    • Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following tables summarize the yields for the Doebner synthesis under various conditions, demonstrating the substrate scope of the reaction.

Table 1: Substrate Scope of the Modified Doebner Hydrogen-Transfer Reaction [3]

EntryAniline SubstituentAldehydeProductYield (%)
14-CF₃Benzaldehyde2-Phenyl-7-(trifluoromethyl)quinoline-4-carboxylic acid85
24-ClBenzaldehyde7-Chloro-2-phenylquinoline-4-carboxylic acid88
34-BrBenzaldehyde7-Bromo-2-phenylquinoline-4-carboxylic acid89
44-FBenzaldehyde7-Fluoro-2-phenylquinoline-4-carboxylic acid86
54-OCH₃Benzaldehyde7-Methoxy-2-phenylquinoline-4-carboxylic acid90
63-CF₃Benzaldehyde2-Phenyl-6-(trifluoromethyl)quinoline-4-carboxylic acid80
7H4-Chlorobenzaldehyde2-(4-Chlorophenyl)quinoline-4-carboxylic acid82
8H4-Methoxybenzaldehyde2-(4-Methoxyphenyl)quinoline-4-carboxylic acid85

Note: Yields are based on the limiting reagent, pyruvic acid. Reaction conditions: Aniline (1.8 mmol), aldehyde (2.0 mmol), pyruvic acid (0.6 mmol), BF₃·THF (0.5 equiv), MeCN, 65 °C, 21 h. Data is illustrative and based on reported findings. Actual yields may vary.

Visualizations

The following diagrams illustrate the key processes involved in the Doebner synthesis and its application.

Doebner_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Aniline Aniline SchiffBase Schiff Base (N-Arylimine) Aniline->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase - H₂O PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization MichaelAdduct Michael Adduct SchiffBase->MichaelAdduct Enol->MichaelAdduct Michael Addition Dihydroquinoline Dihydroquinoline Intermediate MichaelAdduct->Dihydroquinoline Cyclization - H₂O Product Quinoline-4- carboxylic Acid Dihydroquinoline->Product Oxidation

Caption: Proposed mechanism of the Doebner reaction.

Doebner_Workflow Reactants 1. Mix Aniline, Aldehyde, Pyruvic Acid, & Catalyst in Solvent Reaction 2. Heat Reaction Mixture (Conventional or Microwave) Reactants->Reaction Monitoring 3. Monitor Progress (e.g., TLC) Reaction->Monitoring Workup 4. Work-up (Cooling, Precipitation, Extraction) Monitoring->Workup Purification 5. Purify Crude Product (Recrystallization or Chromatography) Workup->Purification Product Final Product: Quinoline-4-carboxylic Acid Purification->Product

Caption: General experimental workflow for the Doebner synthesis.

STAT3_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Activation STAT3_mono STAT3 Monomer JAK->STAT3_mono Phosphorylation (p) STAT3_dimer p-STAT3 Dimer STAT3_mono->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Translocation Quinoline Quinoline-4-carboxylic Acid Derivative Quinoline->STAT3_dimer Inhibition of Dimerization Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Transcription Cytokine Cytokine/ Growth Factor Cytokine->Receptor

Caption: Inhibition of the STAT3 signaling pathway by a quinoline-4-carboxylic acid derivative.

References

One-Pot Synthesis of Quinoline-4-Carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of quinoline-4-carboxylic acid derivatives, a core scaffold in numerous pharmaceuticals. Quinoline-4-carboxylic acids are pivotal intermediates in the development of drugs with a wide range of biological activities, including antibacterial, antimalarial, anticancer, and antiviral properties.[1][2] This guide focuses on efficient one-pot methodologies, which offer significant advantages in terms of operational simplicity, cost-effectiveness, and reduced waste generation.

Introduction to Synthetic Strategies

Several named reactions form the foundation for the one-pot synthesis of quinoline-4-carboxylic acids. These methods typically involve the condensation and cyclization of anilines with carbonyl compounds. Key strategies include the Doebner, Pfitzinger, and Gould-Jacobs reactions, each with distinct starting materials and reaction conditions. Modern adaptations often employ microwave irradiation and novel catalytic systems to enhance reaction rates and yields, aligning with the principles of green chemistry.[3]

Key One-Pot Synthetic Methodologies

The Doebner Reaction

The Doebner reaction is a three-component synthesis that combines an aromatic amine (aniline), an aldehyde, and pyruvic acid in a single step to produce 2-substituted quinoline-4-carboxylic acids.[1][4] While the classical approach can be limited by low yields, especially with anilines bearing electron-withdrawing groups, numerous modifications have been developed to overcome these drawbacks.[1][2][5]

Reaction Mechanism: The reaction is believed to proceed through the initial formation of an N-arylimine (Schiff base) from the aniline and aldehyde. This is followed by a Michael-type addition of the enol form of pyruvic acid to the imine, subsequent intramolecular electrophilic cyclization, and finally, oxidation to the aromatic quinoline product.[1]

Modern Variations:

  • Catalysis: A variety of acid catalysts, including Brønsted and Lewis acids, have been employed to improve reaction efficiency.[1] Ytterbium perfluorooctanoate [Yb(PFO)3] has been demonstrated as an effective catalyst in water, offering good yields and recyclability.[5] Sulfamic acid has also been used as an efficient and inexpensive catalyst.[6]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields.[7] For instance, a three-component reaction of aromatic aldehydes, substituted anilines, and pyruvic acid using p-toluenesulfonic acid (p-TSA) as a catalyst in ethanol under microwave conditions can furnish quinoline derivatives in good yields (50-80%) within 3 minutes.[7]

  • Green Solvents: Eco-friendly solvent systems, such as water or a dual system of water and ethylene glycol, have been successfully implemented.[5][8]

Experimental Protocols

Protocol 1: Ytterbium Perfluorooctanoate Catalyzed Doebner Reaction in Water

This protocol describes a one-pot synthesis of 2-phenylquinoline-4-carboxylic acid using a rare earth metal catalyst in an aqueous medium.[5]

Materials:

  • Aniline

  • Benzaldehyde

  • Pyruvic acid

  • Ytterbium perfluorooctanoate [Yb(PFO)3] (2.5 mol%)

  • Water

Procedure:

  • To a solution of aniline (1 mmol) and benzaldehyde (1 mmol) in water (5 mL), add pyruvic acid (1.2 mmol).

  • Add ytterbium perfluorooctanoate (2.5 mol%) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with water and dry under vacuum to obtain the pure 2-phenylquinoline-4-carboxylic acid.

Protocol 2: Microwave-Assisted Doebner Reaction using p-TSA

This protocol details a rapid, one-pot synthesis of quinoline-4-carboxylic acid derivatives under microwave irradiation.[7]

Materials:

  • Substituted Aromatic Aldehyde

  • Substituted Aniline

  • Pyruvic Acid

  • p-Toluenesulfonic acid (p-TSA)

  • Ethanol

Procedure:

  • In a microwave-safe vessel, combine the aromatic aldehyde (1 mmol), substituted aniline (1 mmol), pyruvic acid (1.2 mmol), and p-TSA (10 mol%) in ethanol (5 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 80 °C for 3-4 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired quinoline-4-carboxylic acid derivative.

Quantitative Data Summary

The following tables summarize quantitative data from various one-pot synthetic methods for quinoline-4-carboxylic acid derivatives, allowing for easy comparison of different approaches.

Method Catalyst Solvent Temperature Time Yield (%) Reference
DoebnerYb(PFO)3WaterReflux2-4 h85-92[5]
DoebnerSulfamic AcidWater110 °C8 h53[6]
Doebnerp-TSAWater/Ethylene Glycol50 °C3 h85[8]
DoebnerInCl3AcetonitrileMW, 150 °C3 minup to 57[9]
Doebnerp-TSAEthanolMW, 80 °C3 min50-80[7]
DoebnerFe3O4@SiO2@(CH2)3-Urea-Thiazole Sulfonic Acid ChlorideSolvent-freeNot specified12-30 min84-93
PfitzingerNaOHWaterMW3-15 minHigh[10]

MW = Microwave irradiation

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of key one-pot synthetic strategies for quinoline-4-carboxylic acid derivatives.

Doebner_Reaction cluster_reactants Reactants cluster_process One-Pot Reaction cluster_product Product Aniline Aniline Reaction Three-Component Condensation & Cyclization Aniline->Reaction Aldehyde Aldehyde Aldehyde->Reaction PyruvicAcid Pyruvic Acid PyruvicAcid->Reaction Product Quinoline-4-carboxylic Acid Derivative Reaction->Product Oxidation

Caption: General workflow of the Doebner reaction.

Pfitzinger_Reaction cluster_reactants Reactants cluster_process One-Pot Reaction cluster_product Product Isatin Isatin Reaction Base-Catalyzed Condensation & Cyclization Isatin->Reaction Carbonyl Carbonyl Compound (e.g., Ketone) Carbonyl->Reaction Product Quinoline-4-carboxylic Acid Derivative Reaction->Product

Caption: The Pfitzinger reaction pathway.

Gould_Jacobs_Reaction cluster_reactants Reactants cluster_intermediates Intermediate Steps cluster_product Product Aniline Aniline Condensation Condensation Aniline->Condensation MalonicEster Alkoxymethylenemalonic Ester MalonicEster->Condensation Cyclization Thermal Cyclization Condensation->Cyclization HydrolysisDecarboxylation Hydrolysis & Decarboxylation Cyclization->HydrolysisDecarboxylation Product 4-Hydroxyquinoline HydrolysisDecarboxylation->Product

Caption: The multi-step Gould-Jacobs reaction sequence.

Conclusion

The one-pot synthesis of quinoline-4-carboxylic acid derivatives offers a powerful and efficient approach for medicinal chemists and drug development professionals. By leveraging modern catalytic systems and reaction conditions, such as microwave irradiation, researchers can rapidly access a diverse range of these important heterocyclic compounds. The protocols and data presented herein provide a solid foundation for the practical application of these synthetic methodologies in a research and development setting.

References

Application of Quinoline Derivatives as Antiviral Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities.[1] Notably, quinoline derivatives have demonstrated significant potential as antiviral agents, exhibiting activity against a wide array of viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), human immunodeficiency virus (HIV), influenza virus, dengue virus (DENV), and Zika virus (ZIKV).[1] Their mechanisms of action are diverse, ranging from the inhibition of viral entry and replication to interference with viral enzymes essential for the viral life cycle.[2][3][4] This document provides detailed application notes on the antiviral properties of selected quinoline derivatives, protocols for their evaluation, and visualizations of their mechanisms and experimental workflows.

Data Presentation: Antiviral Activity of Quinoline Derivatives

The antiviral efficacy of various quinoline derivatives has been quantified through in vitro studies. The following table summarizes the 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI), providing a comparative overview of their potential as antiviral candidates. A higher SI value (CC₅₀/EC₅₀) indicates a more favorable safety profile for the compound.

Compound/DerivativeVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference(s)
Chloroquine SARS-CoV-2Vero E61.13>100>88.5[5]
HCoV-OC43HEL0.73120165[5]
ZIKVVero12.0 ± 3.2412 ± 2434[1]
Hydroxychloroquine SARS-CoV-2Vero E60.72>100>138.9[5]
Mefloquine SARS-CoV-2Vero E62.2 ± 0.0>100>45.5[6]
ZIKVVero3.6 ± 0.3212 ± 1458[1]
Compound 141a ZIKVVero0.8 ± 0.06195 ± 8.9243[1]
Compound 142 ZIKVVero0.8 ± 0.03189 ± 10236[1]
Compound 1g RSVHEp-2-2490.33673.06 (IC₅₀ based)[7][8]
Compound 1ae Influenza A VirusMDCK->408.2-fold more potent than Ribavirin (IC₅₀ based)[8]
Compound 11h HIV-1 subtype BTZM-bl0.01032 (IC₅₀)25.52>2472[9][10]
Compound G07 Influenza A/WSN/33MDCK11.38 ± 1.89>100>8.79[11][12]
Compound 6d Influenza H1N1MDCK--15.8[13]
Compound 6e Influenza H1N1MDCK--37[13]
Compound 9b Influenza H1N1MDCK--29.15[13]
Compound 9j SARS-CoV-2VeroE65.9>100>16.9[14]
Compound 6g SARS-CoV-2VeroE66.4>100>15.6[14]
Compound 8k HCoV-229EHEL 2990.211.155.5[14]
Compound 19 Enterovirus D68RD0.05 - 0.10>20>200-400[15]
Compound 9b (HBV) Hepatitis B VirusHepG2.2.151.7 (IC₅₀)102.560.3[16]

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the inhibitory effect of a compound on viral infectivity.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza) in 6-well or 12-well plates.

  • Virus stock of known titer (Plaque Forming Units/mL).

  • Test quinoline derivative (dissolved in a suitable solvent like DMSO).

  • Culture medium (e.g., DMEM) with and without serum.

  • Overlay medium (e.g., 1.2% Avicel or 0.6% agarose in culture medium).

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol).

  • Phosphate Buffered Saline (PBS).

Procedure:

  • Cell Seeding: Seed the host cells in multi-well plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare serial dilutions of the quinoline derivative in serum-free culture medium.

  • Infection: Remove the growth medium from the cells and wash with PBS. Infect the cells with a specific multiplicity of infection (MOI) of the virus (e.g., 100 PFU/well).

  • Treatment: After a 1-hour viral adsorption period, remove the virus inoculum and add the different concentrations of the quinoline derivative. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay: After 1-2 hours of incubation with the compound, remove the medium and add the overlay medium to each well. This semi-solid medium restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for 2-3 days at 37°C in a CO₂ incubator, or until visible plaques are formed in the virus control wells.

  • Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.

  • Calculation: Calculate the percentage of plaque reduction compared to the virus control for each compound concentration. The EC₅₀ value is determined as the concentration of the compound that reduces the number of plaques by 50%.

MTT Assay for Cytotoxicity

This colorimetric assay determines the cytotoxicity of the quinoline derivatives on the host cells.

Materials:

  • Confluent monolayer of host cells in a 96-well plate.

  • Test quinoline derivative.

  • Culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and incubate overnight.

  • Treatment: Treat the cells with serial dilutions of the quinoline derivative for the same duration as the antiviral assay (e.g., 48-72 hours). Include a cell control with no compound.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability compared to the untreated cell control. The CC₅₀ value is the concentration of the compound that reduces cell viability by 50%.

Quantitative Real-Time RT-PCR (qRT-PCR) for Viral Load Determination

This method quantifies the amount of viral RNA in infected cells to assess the inhibitory effect of the compound on viral replication.

Materials:

  • Infected and treated cell lysates or culture supernatants.

  • RNA extraction kit.

  • Reverse transcriptase.

  • Primers and probes specific for a viral gene.

  • qRT-PCR master mix.

  • Real-time PCR instrument.

Procedure:

  • Sample Collection: Collect cell lysates or supernatants from infected cells treated with various concentrations of the quinoline derivative at a specific time point post-infection.

  • RNA Extraction: Extract total RNA from the samples using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qRT-PCR: Perform real-time PCR using the synthesized cDNA, specific primers and probes for a target viral gene, and a qRT-PCR master mix.

  • Data Analysis: The instrument measures the fluorescence signal at each cycle. The cycle threshold (Ct) value is the cycle number at which the fluorescence exceeds a certain threshold. A higher Ct value indicates a lower amount of initial viral RNA. The relative or absolute quantification of viral RNA is determined by comparing the Ct values of treated samples to untreated controls.

Visualizations

Signaling Pathways and Mechanisms of Action

Viral_Lifecycle_Inhibition cluster_host Host Cell cluster_drugs Quinoline Derivatives Entry Viral Entry (Attachment & Fusion) Uncoating Uncoating Entry->Uncoating Replication Viral RNA Replication (RdRp) Uncoating->Replication Translation Viral Protein Synthesis Replication->Translation Assembly Virion Assembly Translation->Assembly Release Viral Release Assembly->Release Virus_Extracellular Virus Release->Virus_Extracellular New Virions Entry_Inhibitors Entry Inhibitors (e.g., Chloroquine, Hydroxychloroquine) Entry_Inhibitors->Entry Block endosomal acidification & glycosylation of host receptors Replication_Inhibitors Replication Inhibitors (e.g., RdRp Inhibitors) Replication_Inhibitors->Replication Inhibit RNA-dependent RNA polymerase Protease_Inhibitors Protease Inhibitors Protease_Inhibitors->Translation Inhibit viral proteases, preventing polyprotein cleavage Virus_Extracellular->Entry

Caption: Inhibition of the viral life cycle by different classes of quinoline derivatives.

Experimental Workflow for Antiviral Screening

Antiviral_Screening_Workflow cluster_workflow Antiviral Screening Pipeline start Start: Quinoline Derivative Library primary_screen Primary Screening (e.g., CPE Reduction Assay) start->primary_screen cytotoxicity_assay Cytotoxicity Assay (e.g., MTT Assay) primary_screen->cytotoxicity_assay dose_response Dose-Response & EC₅₀/CC₅₀ Determination primary_screen->dose_response Active Hits cytotoxicity_assay->primary_screen Inform concentration range cytotoxicity_assay->dose_response secondary_assay Secondary Assays (e.g., Plaque Reduction, qRT-PCR) dose_response->secondary_assay lead_compound Lead Compound Identification dose_response->lead_compound High SI moa_studies Mechanism of Action Studies (e.g., Enzyme Inhibition, Time-of-Addition) secondary_assay->moa_studies moa_studies->lead_compound

Caption: A typical workflow for the in vitro screening of quinoline derivatives for antiviral activity.

Logical Relationship in Mechanism of Action

MOA_Logic cluster_direct Direct Antiviral Effects cluster_indirect Host-Directed Effects quinoline Quinoline Derivative target_viral Viral Target Enzyme (RdRp, Protease) Structural Protein (e.g., VP1) quinoline->target_viral Binds to target_host Host Cell Factor Endosomal pH Host Receptor Glycosylation quinoline->target_host Modulates inhibition Inhibition of Viral Replication target_viral->inhibition target_host->inhibition

Caption: Logical relationship illustrating the direct and indirect antiviral mechanisms of quinoline derivatives.

References

Synthesis and Application of 2-Arylquinoline-4-carboxamide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The 2-arylquinoline-4-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have garnered significant interest from researchers in drug discovery and development due to their potential as anticancer, antimalarial, and antibacterial agents. This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this promising class of molecules, tailored for researchers, scientists, and drug development professionals.

Key Biological Activities:

  • Anticancer Activity: Numerous 2-arylquinoline-4-carboxamide derivatives have exhibited potent cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of critical cellular processes such as tubulin polymerization or the disruption of key signaling pathways like the STAT3 cascade, which are frequently dysregulated in cancer.

  • Antimalarial Activity: This class of compounds has shown significant promise in the fight against malaria, with derivatives displaying potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. The mechanism for some of these derivatives has been linked to the inhibition of parasitic enzymes essential for their survival.

  • Antibacterial Activity: Certain derivatives have demonstrated efficacy against various bacterial strains, indicating their potential as novel antibacterial agents.

These application notes are intended to serve as a foundational resource for the synthesis and evaluation of novel 2-arylquinoline-4-carboxamide derivatives, paving the way for the development of new therapeutic agents.

Experimental Protocols

Herein, we provide detailed experimental protocols for the synthesis of the 2-arylquinoline-4-carboxylic acid precursor via the Doebner reaction, its subsequent conversion to the 2-arylquinoline-4-carboxamide, and a protocol for evaluating the anticancer activity of these derivatives through a tubulin polymerization inhibition assay.

Protocol 1: Synthesis of 2-Arylquinoline-4-carboxylic Acid via Doebner Reaction

This protocol describes a one-pot, three-component synthesis of a 2-arylquinoline-4-carboxylic acid, a key intermediate.[1][2]

Materials:

  • Substituted aniline (1.0 equiv)

  • Aromatic aldehyde (1.1 equiv)

  • Pyruvic acid (2.0 equiv)

  • Ethanol or Acetonitrile

  • Catalyst (e.g., BF₃·OEt₂, Trifluoroacetic acid)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.0 equiv) and the aromatic aldehyde (1.1 equiv) in ethanol or acetonitrile.

  • Catalyst Addition: Add the acid catalyst (e.g., a few drops of trifluoroacetic acid or 0.5 equiv of BF₃·OEt₂) to the mixture at room temperature.[1]

  • Initial Reaction: Stir the mixture at 65 °C for 1 hour.[1]

  • Addition of Pyruvic Acid: Slowly add a solution of pyruvic acid (2.0 equiv) in the reaction solvent to the flask.

  • Reaction Completion: Continue to stir the reaction mixture at 65-80 °C for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Extraction: Add ethyl acetate and a saturated aqueous solution of NaHCO₃. Separate the aqueous layer and extract it with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 2-Arylquinoline-4-carboxamide

This protocol outlines the conversion of the carboxylic acid intermediate to the final carboxamide derivative.

Materials:

  • 2-Arylquinoline-4-carboxylic acid (1.0 equiv)

  • Amine (1.2 equiv)

  • Coupling agent (e.g., HBTU, EDC with HOBt, or N,N'-carbonyldiimidazole)

  • Base (e.g., DIPEA or triethylamine)

  • Solvent (e.g., DMF or THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere (optional)

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: To a solution of the 2-arylquinoline-4-carboxylic acid (1.0 equiv) in the chosen solvent (e.g., DMF), add the coupling agent (e.g., HBTU, 1.2 equiv) and the base (e.g., DIPEA, 2.0 equiv).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.2 equiv) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, perform a standard aqueous work-up, followed by extraction with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the desired 2-arylquinoline-4-carboxamide.

Protocol 3: Fluorescence-Based Tubulin Polymerization Inhibition Assay

This protocol details a method to assess the inhibitory effect of 2-arylquinoline-4-carboxamide derivatives on tubulin polymerization.[3][4][5]

Materials:

  • Purified tubulin (>99%)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Fluorescent reporter (e.g., DAPI)

  • Glycerol (for promoting polymerization)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Paclitaxel for enhancers, Nocodazole for inhibitors)

  • Negative control (DMSO)

  • Black, non-binding 96-well microplate

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Preparation of Reagents: Prepare all solutions and keep them on ice. The final tubulin concentration is typically 2 mg/mL.

  • Plate Preparation: Add the test compounds at various concentrations, positive and negative controls to the wells of a pre-warmed (37 °C) 96-well plate.

  • Initiation of Polymerization: Prepare a master mix of tubulin, polymerization buffer, GTP, and the fluorescent reporter. Initiate the polymerization by adding the tubulin master mix to the wells containing the compounds.

  • Kinetic Measurement: Immediately place the plate in the fluorescence plate reader pre-set to 37 °C. Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for at least 60 minutes. The excitation and emission wavelengths will depend on the fluorescent reporter used (for DAPI, excitation is ~360 nm and emission is ~450 nm).

  • Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. The inhibitory effect of the compounds can be quantified by comparing the maximum rate of polymerization (Vmax) or the steady-state fluorescence level to the control. Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Data Presentation

The biological activity of 2-arylquinoline-4-carboxamide derivatives is summarized in the tables below, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines and half-maximal effective concentrations (EC50) against Plasmodium falciparum.

Table 1: Anticancer Activity of 2-Arylquinoline-4-carboxamide Derivatives (IC50, µM)

Compound IDHCT116HeLaPC3MCF-7SKBR-3Reference
Derivative A 0.2----[6]
Derivative B -8.3---[6]
Derivative C --31.37--[6]
Derivative D --34.34--[6]

Note: '-' indicates data not available.

Table 2: Antimalarial Activity of Quinoline-4-carboxamide Derivatives (EC50, nM)

Compound IDP. falciparum 3D7 (CQ-sensitive)P. falciparum K1 (CQ-resistant)Reference
Screening Hit 1 120-[7]
Optimized Lead 25 70-[7]
Optimized Lead 27 4-[8]
7-methoxy quinolone 7 ~250~250[9]
meta-methoxy phenyl 31c 100130[9]

Note: '-' indicates data not available. CQ refers to Chloroquine.

Visualizations

The following diagrams illustrate key workflows and signaling pathways relevant to the synthesis and mechanism of action of 2-arylquinoline-4-carboxamide derivatives.

Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Aniline Aniline Derivatives Doebner Doebner Reaction Aniline->Doebner Aldehyde Aromatic Aldehydes Aldehyde->Doebner PyruvicAcid Pyruvic Acid PyruvicAcid->Doebner CarboxylicAcid 2-Arylquinoline- 4-carboxylic Acid Doebner->CarboxylicAcid Amidation Amidation CarboxylicAcid->Amidation Amine Amine Derivatives Amine->Amidation FinalProduct 2-Arylquinoline- 4-carboxamide Amidation->FinalProduct Screening Biological Screening (e.g., Anticancer, Antimalarial) FinalProduct->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: General workflow for the synthesis and evaluation of 2-arylquinoline-4-carboxamide derivatives.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT3_mono STAT3 Monomer JAK->STAT3_mono Phosphorylation STAT3_p p-STAT3 STAT3_mono->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Translocation Quinoline 2-Arylquinoline- 4-carboxamide (Inhibitor) Quinoline->STAT3_dimer Inhibits Dimerization GeneTranscription Gene Transcription (Proliferation, Survival) DNA->GeneTranscription Cytokine Cytokine Cytokine->CytokineReceptor Cytokine Tubulin_Polymerization cluster_process Microtubule Dynamics Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule CellCycleArrest G2/M Phase Arrest & Apoptosis Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin Inhibitor 2-Arylquinoline- 4-carboxamide (Inhibitor) Inhibitor->Polymerization Inhibits Inhibitor->CellCycleArrest

References

Application Notes and Protocols: 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid is a member of the quinoline-4-carboxylic acid class of compounds. This structural motif is prevalent in molecules with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The inherent characteristics of the quinoline scaffold, such as its rigid, planar structure and potential for fluorescence, make it an excellent candidate for development as a molecular probe.[4][5] Molecular probes are essential tools in biomedical research and drug discovery, enabling the visualization, quantification, and characterization of biological processes and molecular interactions.

While specific applications of this compound as a molecular probe are not extensively documented, its structural features suggest significant potential in several key areas. These application notes provide a comprehensive overview of its potential uses and detailed protocols for its application as a fluorescent probe for metal ion detection, an enzyme inhibitor for activity assays, and a cellular imaging agent.

Potential Applications and Data Presentation

The utility of this compound as a molecular probe can be explored in the following areas:

  • Fluorescent Probe for Metal Ion Detection: Quinoline derivatives are known to form complexes with metal ions, leading to changes in their fluorescent properties.[4][6][7][8] This compound could be used to detect and quantify specific metal ions in biological samples.

  • Enzyme Inhibitor and Activity Probe: The quinoline-4-carboxylic acid scaffold is a known pharmacophore that interacts with various enzymes.[9][10] This compound can be screened for inhibitory activity against a range of enzymes, thereby acting as a probe for enzyme function.

  • Cellular Imaging Agent: The intrinsic fluorescence of the quinoline core allows for the visualization of its uptake and subcellular localization within living cells, providing insights into its potential cellular targets and mechanisms of action.

Table 1: Hypothetical Spectroscopic and Metal Ion Sensing Properties
PropertyValue
Excitation Maximum (λex) 310 nm
Emission Maximum (λem) 425 nm
Quantum Yield (ΦF) 0.15
Molar Extinction Coefficient (ε) 8,500 M⁻¹cm⁻¹
Metal Ion Selectivity High for Fe³⁺
Change in Fluorescence with Fe³⁺ Quenching
Limit of Detection (LOD) for Fe³⁺ 50 nM
Table 2: Hypothetical Enzyme Inhibition Data
Target EnzymeIC₅₀ (µM)Inhibition Type
Sirtuin 3 (SIRT3) 8.5Competitive
Dihydroorotate Dehydrogenase (DHODH) 12.2Non-competitive
Protein Kinase A (PKA) > 100No inhibition
Cyclooxygenase-2 (COX-2) 25.7Competitive

Experimental Protocols

Protocol 1: Characterization as a Fluorescent Probe for Metal Ions

This protocol outlines the steps to determine the efficacy of this compound as a fluorescent sensor for metal ions.

1. Materials:

  • This compound

  • HEPES buffer (10 mM, pH 7.4)

  • Stock solutions (1 mM) of various metal salts (e.g., FeCl₃, CuCl₂, ZnCl₂, CaCl₂, MgCl₂, NaCl, KCl) in deionized water

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

2. Method:

  • Prepare a 1 mM stock solution of the quinoline compound in DMSO.

  • Prepare a working solution of 10 µM of the compound in HEPES buffer.

  • Record the absorption and fluorescence spectra (excitation at 310 nm) of the working solution.

  • To the working solution, add aliquots of the metal salt stock solutions to achieve final concentrations ranging from 0 to 100 µM.

  • After each addition, incubate for 5 minutes and record the fluorescence spectrum.

  • Plot the change in fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding affinity and limit of detection.

  • To assess selectivity, add a 10-fold excess of other metal ions to the solution containing the target metal ion and observe any changes in fluorescence.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare 1 mM Stock Solution (in DMSO) B Prepare 10 µM Working Solution (in HEPES buffer) A->B C Record Baseline Absorption & Fluorescence Spectra B->C D Titrate with Metal Ions (0-100 µM) C->D E Incubate 5 min D->E F Record Fluorescence Spectrum E->F F->D Repeat for each concentration G Plot Fluorescence vs. [Metal Ion] F->G I Assess Selectivity (with competing ions) F->I H Determine Binding Affinity & LOD G->H

Workflow for Metal Ion Sensing.
Protocol 2: Enzyme Inhibition Assay

This protocol describes a general method to screen for the inhibitory activity of this compound against a target enzyme (e.g., a deacetylase like SIRT3).

1. Materials:

  • This compound

  • Recombinant human SIRT3 enzyme

  • Fluorogenic SIRT3 substrate (e.g., a peptide with an acetylated lysine and a fluorophore)

  • NAD⁺

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • 96-well microplate

  • Plate reader with fluorescence capabilities

2. Method:

  • Prepare a serial dilution of the quinoline compound in DMSO, then dilute further in assay buffer.

  • In a 96-well plate, add the assay buffer, the fluorogenic substrate, and NAD⁺.

  • Add the serially diluted compound to the wells. Include wells with DMSO only as a negative control.

  • Initiate the reaction by adding the SIRT3 enzyme to all wells except for a no-enzyme control.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the enzymatic reaction and initiate the development step by adding the developer solution.

  • Incubate at 37°C for 30 minutes.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

G A Prepare Serial Dilutions of Compound C Add Diluted Compound to Wells A->C B Add Assay Components to 96-well Plate (Buffer, Substrate, NAD⁺) B->C D Initiate Reaction with SIRT3 Enzyme C->D E Incubate at 37°C for 1 hour D->E F Stop Reaction & Add Developer E->F G Incubate at 37°C for 30 min F->G H Measure Fluorescence G->H I Calculate % Inhibition & IC₅₀ H->I

Enzyme Inhibition Assay Workflow.
Protocol 3: Live-Cell Imaging

This protocol details the use of this compound for imaging in live cells to determine its subcellular localization.

1. Materials:

  • This compound

  • Cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Glass-bottom imaging dishes

  • Fluorescence microscope with appropriate filters (e.g., DAPI channel for quinoline fluorescence)

  • Optional: Organelle-specific fluorescent trackers (e.g., MitoTracker, ER-Tracker)

2. Method:

  • Seed the cells onto glass-bottom imaging dishes and allow them to adhere overnight.

  • Prepare a working solution of the quinoline compound in complete cell culture medium at a final concentration of 1-10 µM.

  • Remove the existing medium from the cells and wash once with PBS.

  • Add the medium containing the compound to the cells.

  • Incubate the cells for a desired period (e.g., 30 minutes to 4 hours) at 37°C in a CO₂ incubator.

  • After incubation, wash the cells twice with PBS to remove any excess compound.

  • Add fresh PBS or imaging buffer to the cells.

  • Visualize the cells using a fluorescence microscope. Capture images using the DAPI or a similar UV-excitation channel.

  • For co-localization studies, incubate the cells with an organelle-specific tracker according to the manufacturer's protocol, either simultaneously with or after incubation with the quinoline compound.

G cluster_pathway Potential Cellular Interaction Pathway A Quinoline Compound (Extracellular) B Plasma Membrane Transport A->B C Cytosolic Accumulation B->C D Organelle Localization (e.g., Mitochondria, ER, Nucleus) C->D E Binding to Target Protein (e.g., Enzyme) D->E F Modulation of Signaling Pathway E->F

Hypothetical Cellular Pathway.

Conclusion

This compound represents a promising, yet underexplored, candidate for a molecular probe. Its structural similarity to known fluorescent sensors and enzyme inhibitors provides a strong rationale for its investigation in these roles. The protocols detailed above offer a foundational framework for researchers to characterize its properties and unlock its potential as a valuable tool in chemical biology and drug discovery. Further derivatization of the carboxylic acid or the quinoline ring could also lead to the development of more specialized probes with enhanced properties.

References

Crystallization Methods for Carboxylic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallization of carboxylic acids, a critical purification and particle engineering step in the pharmaceutical and chemical industries. The following sections outline common crystallization methods, including cooling, anti-solvent, evaporative, and reactive crystallization, complete with experimental protocols, quantitative data, and visual workflows to guide researchers in developing robust and efficient crystallization processes.

Introduction to Carboxylic Acid Crystallization

Carboxylic acids are a class of organic compounds characterized by the presence of a carboxyl functional group (-COOH). Their ability to form strong hydrogen bonds as both donors and acceptors significantly influences their solubility and crystallization behavior. Crystallization is a key technique for the purification of carboxylic acids, as well as for controlling critical quality attributes of the final solid form, such as crystal size, shape, and polymorphism. The choice of crystallization method depends on the specific carboxylic acid, its solubility profile, and the desired product characteristics.

Key Crystallization Parameters

Successful crystallization of carboxylic acids relies on the careful control of several key parameters:

  • Solubility: The solubility of a carboxylic acid in a given solvent system is a primary determinant of the appropriate crystallization method. Solubility is influenced by temperature, solvent polarity, and the presence of co-solvents or impurities.[1][2][3][4] Carboxylic acids with low molar mass are generally more soluble in water, while solubility decreases with increasing carbon chain length.[1]

  • Metastable Zone Width (MSZW): The MSZW is the region between the solubility curve and the supersolubility curve, where spontaneous nucleation is less likely to occur.[5][6][7] Operating within the MSZW allows for controlled crystal growth on existing seed crystals, leading to a more uniform particle size distribution. The width of the MSZW is influenced by factors such as cooling rate, agitation, and the presence of impurities.[6][7][8][9][10]

  • Seeding: The introduction of seed crystals into a supersaturated solution provides a surface for crystal growth, bypassing the often unpredictable primary nucleation step.[11][12] Proper seeding protocols, including seed loading and size, are crucial for controlling the final crystal size distribution and polymorphic form.[11][13]

  • Impurities: The presence of impurities can significantly impact the crystallization process by affecting solubility, narrowing or widening the MSZW, and altering the crystal habit (shape).[14][15][16] In some cases, impurities can be incorporated into the crystal lattice, affecting the purity of the final product.[15]

  • Polymorphism: Carboxylic acids can often exist in multiple crystalline forms, or polymorphs, each with different physical properties such as solubility, melting point, and stability.[13][17][18][19][20] Polymorph screening is an essential step in drug development to identify and select the most stable and bioavailable form.[13][17][19][20]

Crystallization Methods and Protocols

This section details four common crystallization methods for carboxylic acids, providing generalized protocols that can be adapted for specific applications.

Cooling Crystallization

Cooling crystallization is the most common method for substances that exhibit a significant decrease in solubility with decreasing temperature.

Protocol: Cooling Crystallization of Benzoic Acid from Water [5][8][14][15][21][22][23][24]

  • Dissolution: In a suitable vessel, add the impure benzoic acid to a minimum amount of hot deionized water (near boiling). Stir the mixture until the benzoic acid is completely dissolved. If necessary, add small portions of hot water to ensure complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, more well-defined crystals. An insulated container can be used to slow the cooling rate.

  • Further Cooling: Once the solution has reached room temperature and crystals have formed, place the vessel in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified benzoic acid crystals in a vacuum oven at a temperature below the melting point of the solid.

Logical Workflow for Cooling Crystallization

CoolingCrystallization cluster_0 Preparation cluster_1 Crystallization cluster_2 Downstream Processing Dissolution Dissolve Carboxylic Acid in Minimum Hot Solvent HotFiltration Hot Filtration (Optional) Dissolution->HotFiltration SlowCooling Slow Cooling to Room Temperature HotFiltration->SlowCooling IceBath Further Cooling (Ice Bath) SlowCooling->IceBath VacuumFiltration Vacuum Filtration IceBath->VacuumFiltration Washing Wash Crystals with Cold Solvent VacuumFiltration->Washing Drying Dry Crystals Washing->Drying

Caption: Workflow for Cooling Crystallization of Carboxylic Acids.

Anti-Solvent Crystallization

Anti-solvent crystallization is employed when the carboxylic acid is highly soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent"). The two solvents must be miscible.

Protocol: Anti-Solvent Crystallization of Benzoic Acid (Ethanol/Water System) [25]

  • Dissolution: Dissolve the benzoic acid in a minimal amount of the "good" solvent (e.g., ethanol) at a constant temperature (e.g., 25°C).

  • Anti-Solvent Addition: Slowly add the "anti-solvent" (e.g., water) to the solution with constant agitation. The addition rate should be controlled to maintain a desired level of supersaturation.

  • Nucleation and Growth: As the anti-solvent is added, the solubility of the benzoic acid decreases, leading to nucleation and crystal growth.

  • Equilibration: After the addition of the anti-solvent is complete, allow the suspension to stir for a period to ensure complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the anti-solvent or a mixture of the good solvent and anti-solvent.

  • Drying: Dry the purified crystals under vacuum.

Logical Workflow for Anti-Solvent Crystallization

AntiSolventCrystallization cluster_0 Preparation cluster_1 Crystallization cluster_2 Downstream Processing Dissolution Dissolve Carboxylic Acid in 'Good' Solvent AntiSolventAddition Slowly Add 'Anti-Solvent' with Agitation Dissolution->AntiSolventAddition Equilibration Equilibrate Suspension AntiSolventAddition->Equilibration Filtration Vacuum Filtration Equilibration->Filtration Washing Wash Crystals Filtration->Washing Drying Dry Crystals Washing->Drying

Caption: Workflow for Anti-Solvent Crystallization of Carboxylic Acids.

Evaporative Crystallization

Evaporative crystallization is suitable for carboxylic acids that are soluble in a volatile solvent and do not decompose at the solvent's boiling point.

Protocol: Evaporative Crystallization of Citric Acid from Ethanol

  • Dissolution: Prepare a solution of citric acid in a volatile solvent (e.g., ethanol) at a temperature below its boiling point. The solution should be undersaturated.

  • Evaporation: Gently heat the solution and/or apply a vacuum to evaporate the solvent. This will increase the concentration of the citric acid.

  • Seeding: Once the solution reaches saturation or a slight supersaturation, add seed crystals to induce crystallization.

  • Controlled Evaporation: Continue to evaporate the solvent at a controlled rate to maintain a constant level of supersaturation and promote crystal growth.

  • Isolation: Once a sufficient amount of crystals have formed, stop the evaporation and isolate the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven.

Logical Workflow for Evaporative Crystallization

EvaporativeCrystallization cluster_0 Preparation cluster_1 Crystallization cluster_2 Downstream Processing Dissolution Dissolve Carboxylic Acid in Volatile Solvent Evaporation Evaporate Solvent to Reach Supersaturation Dissolution->Evaporation Seeding Add Seed Crystals Evaporation->Seeding ControlledEvaporation Controlled Evaporation for Crystal Growth Seeding->ControlledEvaporation Filtration Vacuum Filtration ControlledEvaporation->Filtration Washing Wash Crystals Filtration->Washing Drying Dry Crystals Washing->Drying

Caption: Workflow for Evaporative Crystallization of Carboxylic Acids.

Reactive Crystallization

Reactive crystallization involves a chemical reaction that produces the desired carboxylic acid, which then crystallizes from the reaction medium as it is formed.

Protocol: Reactive Crystallization of an Insoluble Carboxylate Salt (Adapted from Calcium Carbonate Crystallization[4][26][27][28])

  • Reactant Solutions: Prepare two separate aqueous solutions: one containing a soluble salt of the desired carboxylic acid (e.g., sodium succinate) and the other containing a salt that will form an insoluble product with the carboxylate (e.g., calcium chloride).

  • Mixing: Slowly add one reactant solution to the other with vigorous stirring. The rate of addition should be controlled to manage the rate of reaction and crystallization.

  • Precipitation: The insoluble carboxylate salt (e.g., calcium succinate) will precipitate out of the solution as it is formed.

  • Digestion: After mixing is complete, continue to stir the suspension for a period (digestion) to allow for the crystals to grow and ripen.

  • Isolation: Collect the precipitated crystals by filtration.

  • Washing: Wash the crystals thoroughly with deionized water to remove any soluble byproducts.

  • Drying: Dry the final product.

Logical Workflow for Reactive Crystallization

ReactiveCrystallization cluster_0 Preparation cluster_1 Crystallization cluster_2 Downstream Processing ReactantA Prepare Solution of Soluble Carboxylate Salt Mixing Controlled Mixing of Reactants ReactantA->Mixing ReactantB Prepare Solution of Precipitating Agent ReactantB->Mixing Precipitation Precipitation of Insoluble Carboxylate Mixing->Precipitation Digestion Crystal Digestion and Ripening Precipitation->Digestion Filtration Vacuum Filtration Digestion->Filtration Washing Wash Crystals Filtration->Washing Drying Dry Product Washing->Drying

Caption: Workflow for Reactive Crystallization of Carboxylic Acids.

Quantitative Data

The following tables summarize key quantitative data for the crystallization of common carboxylic acids.

Table 1: Solubility of Carboxylic Acids in Various Solvents

Carboxylic AcidSolventTemperature (°C)Solubility ( g/100g solvent)Reference
Benzoic AcidWater250.34[14]
Water955.9[22]
Ethanol2545.5[2]
Adipic AcidWater201.9
Water100160[18]
Acetone2514.7[16][20]
Citric AcidWater2060[10]
Ethanol2562.1[1][25]
Isopropyl Alcohol301.63 (mole fraction)[29]
Salicylic AcidWater200.2[3]
Ethanol2532.5[7][30][31][32]
Oxalic AcidWater2010[21]
Ethanol2523.7[1][5][6][14]

Table 2: Metastable Zone Width (MSZW) of Carboxylic Acids

Carboxylic AcidSolventCooling Rate (°C/min)Saturation Temperature (°C)MSZW (°C)Reference
Adipic AcidWater0.540~5[6][7][22]
n-Butanol0.540~12[6][7][22]
Benzoic AcidEthanol/Water-25Varies with anti-solvent addition rate[8][9][25]
Succinic AcidWater--Varies with current density (electrochemically induced)[9][10][33][34]

Conclusion

The crystallization of carboxylic acids is a multifaceted process requiring careful consideration of thermodynamic and kinetic factors. By understanding the principles of solubility, metastable zone width, seeding, and the influence of impurities, researchers can select and optimize the appropriate crystallization method—be it cooling, anti-solvent, evaporative, or reactive—to achieve the desired product purity, crystal form, and particle size distribution. The protocols and data presented in this document serve as a foundational guide for the development of robust and efficient crystallization processes for carboxylic acids in research and industrial settings.

References

Application Notes and Protocols for the Analytical Characterization of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the primary analytical techniques for the characterization of quinoline and its derivatives. It includes detailed application notes, experimental protocols, and comparative quantitative data to support research, quality control, and drug development activities involving this critical class of heterocyclic compounds.

Chromatographic Techniques

Chromatographic methods are essential for separating and quantifying quinoline compounds from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful, widely-used techniques that offer high sensitivity and selectivity.[1]

Application Note: HPLC and GC-MS

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally sensitive quinoline derivatives. It is frequently paired with a UV detector for quantification, as the quinoline ring system possesses strong chromophores.[1][2] HPLC methods are versatile and can be adapted for various matrices, from pharmaceutical formulations to environmental samples.[1][3]

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for volatile quinoline compounds. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.[4] The coupled mass spectrometer allows for definitive identification based on the mass-to-charge ratio and fragmentation patterns, providing excellent sensitivity with low detection limits.[4][5]

Quantitative Data Summary

The following tables summarize key performance parameters for HPLC and GC-MS methods used in quinoline analysis.

Table 1: HPLC Methods for Quinoline Compound Analysis

Analyte Matrix HPLC Column Limit of Quantification (LOQ) Recovery (%) Reference
Quinoline Textiles Dikma Diamonsil C18(2) (5µm, 4.6mm × 250mm) 0.2 µg/mL 90.6 - 98.9 [1][2]
Antileishmanial 2-substituted quinolines Rat Plasma tC18 - - [1]

| Quinoline Yellow WS | - | BIST A+ Cation-Exchange | Not specified | - |[6] |

Table 2: GC-MS Methods for Quinoline Compound Analysis

Analyte Matrix GC Column Limit of Detection (LOD) Recovery (%) Reference
Quinoline Textiles DB-5MS (30 m × 0.25 mm × 0.5 µm) 0.1 mg/kg 82.9 - 92.0 [4][5]

| Quinoline & Isoquinoline | Textiles | Not specified | 0.05 mg/kg (LOQ) | 82.0 - 99.8 |[7] |

Experimental Protocols

1.3.1 Protocol: HPLC-UV Analysis of Quinoline

This protocol is adapted from a method for determining quinoline in textile samples and can be modified for other matrices.[1][2]

  • Sample Preparation (Ultrasonic Extraction):

    • Weigh 1.0 g of the sample and cut it into small pieces (approx. 5mm x 5mm).

    • Place the sample into an extraction vessel and add 10 mL of acetonitrile.[1]

    • Perform ultrasonic extraction for 30 minutes at 40°C.[1]

    • Allow the extract to cool to room temperature.

    • Filter the extract through a 0.45 µm syringe filter prior to analysis.[1]

  • HPLC-UV Instrumentation and Conditions:

    • Instrument: High-Performance Liquid Chromatograph with a UV detector.

    • Column: Dikma Diamonsil C18(2) (5µm, 4.6mm × 250mm) or equivalent.[1]

    • Mobile Phase: Acetonitrile and water (gradient or isocratic, requires optimization).[1][8]

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 10 µL.[1]

    • Detection Wavelength: 225 nm.[1]

  • Quantification:

    • Prepare a series of standard solutions of the target quinoline compound in the mobile phase.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

1.3.2 Protocol: GC-MS Analysis of Quinoline

This protocol is based on a validated method for analyzing quinoline in textiles.[4][5]

  • Sample Preparation (Ultrasonic Extraction):

    • Weigh a representative portion of the sample.

    • Add a precise volume of toluene as the extraction solvent.[5]

    • Perform ultrasonic extraction under optimized conditions (e.g., 30 minutes at 40°C).[9]

    • Filter the extract through a 0.45 µm PTFE filter.[4]

  • GC-MS Instrumentation and Conditions:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: DB-5MS capillary column (30 m × 0.25 mm × 0.5 µm) or equivalent.[4]

    • Injection: 1.0 µL, splitless mode.[4]

    • Inlet Temperature: 250°C.[4]

    • Carrier Gas: Helium at a flow rate of 1.0 mL/min.[4]

    • Oven Temperature Program:

      • Initial temperature: 90°C, hold for 2 min.

      • Ramp to 260°C at 20°C/min.

      • Hold at 260°C for 3 min.[4]

    • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV, scanning a mass range of m/z 30-200.[5]

Visualization: Chromatographic Analysis Workflow

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Matrix Sample (e.g., Textiles, Plasma) Extraction Ultrasonic Extraction (e.g., Acetonitrile, Toluene) Sample->Extraction Filter Filtration (0.45 µm) Extraction->Filter Inject Inject into Chromatograph Filter->Inject Separation Chromatographic Separation (HPLC or GC Column) Inject->Separation Detection Detection (UV or MS) Separation->Detection Process Data Acquisition & Peak Integration Detection->Process Quant Quantification via Calibration Curve Process->Quant Result Final Report Quant->Result

General workflow for chromatographic analysis of quinolines.

Spectroscopic Techniques

Spectroscopic techniques are indispensable for the structural elucidation of novel quinoline compounds and for confirming their identity.[10] NMR, IR, and UV-Vis spectroscopy each provide unique and complementary information.

Application Note: NMR, IR, and UV-Vis Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the precise molecular structure of quinoline derivatives in solution.[10] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.[11] 2D NMR experiments like COSY can establish connectivity between atoms.[12]

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The C-N and C-H bending and stretching vibrations within the quinoline aromatic system produce a characteristic pattern of absorption bands.[13] It is a rapid and non-destructive technique often used for initial characterization and to monitor reactions.

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the conjugated π-system of the quinoline ring.[14] It is highly sensitive and particularly useful for quantitative analysis of pure samples or in simple mixtures, based on the Beer-Lambert law. The position of the maximum absorbance (λₘₐₓ) can be sensitive to substitution on the quinoline ring and the solvent used.[15]

Quantitative Data Summary

Table 3: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for the Quinoline Scaffold in CDCl₃

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C2 8.8 - 9.0 ~150
C3 7.3 - 7.5 ~121
C4 8.0 - 8.2 ~136
C5 7.7 - 7.8 ~128
C6 7.5 - 7.6 ~126
C7 7.6 - 7.7 ~129
C8 8.1 - 8.2 ~128
C4a - ~148
C8a - ~129

Note: Values are approximate and can shift significantly based on substitution and solvent.[11][16]

Table 4: Characteristic IR Absorption Bands for Quinoline

Wavenumber (cm⁻¹) Vibration Type Reference
3100 - 3000 Aromatic C-H Stretch [17]
1630 - 1570 C=C and C=N Ring Stretching [17][18]
1500 - 1400 Aromatic Ring Stretching [17][19]
850 - 740 C-H Out-of-plane Bending [17]

Note: Spectra can be complex; these represent major characteristic regions.

Table 5: UV-Vis Maximum Absorbance (λₘₐₓ) for Quinoline in Various Solvents

Solvent λₘₐₓ (nm) Reference
n-hexane ~270, ~300, ~313 [15]
Chloroform ~278, ~302, ~314 [15]
Methanol ~275, ~301, ~313 [15]

| 2-propanol | ~276, ~301, ~313 |[15] |

Experimental Protocols

2.3.1 Protocol: NMR Spectroscopy

  • Sample Preparation:

    • Weigh 5-10 mg of the purified quinoline derivative.[11]

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[10][11]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).[13]

    • Cap the tube and invert several times to ensure the solution is homogeneous.[11]

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[10][13]

    • For ¹H NMR: Use a standard 90° pulse sequence with a relaxation delay of 1-2 seconds. Acquire a sufficient number of scans (e.g., 16) for a good signal-to-noise ratio.[13]

    • For ¹³C NMR: Use a proton-decoupled pulse sequence. A larger number of scans and longer acquisition time will be required compared to ¹H NMR.[11]

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID).[11]

    • Reference the spectrum to the TMS signal at 0.00 ppm.

2.3.2 Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.[13]

  • Sample Application: Place a small amount of the solid or liquid quinoline sample directly onto the ATR crystal to ensure good contact.[13]

  • Spectrum Acquisition:

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[13][20]

    • Set the resolution to 4 cm⁻¹.[13]

    • Co-add 16 to 32 scans to improve the signal-to-noise ratio.[13]

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

2.3.3 Protocol: UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a concentrated stock solution of the quinoline sample in a UV-grade solvent (e.g., ethanol, methanol).[13][15]

    • Dilute the stock solution to a final concentration that provides a maximum absorbance reading between 0.1 and 1.0.[13]

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill two quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample path to record a baseline correction.[13]

    • Replace the solvent in the sample cuvette with the prepared sample solution.

    • Scan the appropriate wavelength range (e.g., 200-400 nm).

    • Identify the wavelengths of maximum absorbance (λₘₐₓ).[13]

Visualization: Spectroscopic Characterization Workflow

cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_UV UV-Vis Analysis Sample Purified Quinoline Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place Sample on ATR Crystal Sample->Prep_IR Prep_UV Dilute in UV-Grade Solvent Sample->Prep_UV Acq_NMR Acquire ¹H & ¹³C Spectra Prep_NMR->Acq_NMR Result Structural Elucidation & Compound Confirmation Acq_NMR->Result Acq_IR Acquire IR Spectrum Prep_IR->Acq_IR Acq_IR->Result Acq_UV Acquire UV-Vis Spectrum Prep_UV->Acq_UV Acq_UV->Result

Workflow for comprehensive spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of quinoline compounds.[10] It also provides structural information through the analysis of fragmentation patterns.[21]

Application Note: Mass Spectrometry for Quinolines

Electron Ionization (EI) is a common technique where high-energy electrons bombard the molecule, causing it to ionize and fragment. The resulting mass spectrum shows a molecular ion peak ([M]⁺•) corresponding to the molecular weight and various fragment ions.[13] For quinoline itself, a characteristic fragmentation pathway is the loss of a hydrogen cyanide (HCN) molecule from the heterocyclic ring.[22] High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.[10]

Quantitative Data Summary

Table 6: Common EI-MS Fragment Ions for the Unsubstituted Quinoline Ring

m/z Value Ion Identity Description Reference
129 [M]⁺• Molecular Ion of Quinoline [23]
102 [M - HCN]⁺• Loss of hydrogen cyanide from the molecular ion [22]
76 [C₆H₄]⁺• Further fragmentation by loss of C₂H₂ [22]

Note: Substituents on the ring will significantly alter the molecular weight and fragmentation patterns.

Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the purified sample into the mass spectrometer. This can be done via a direct insertion probe for solids or through a GC inlet for volatile compounds.[13]

  • Ionization: Vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.[13]

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions against their m/z value.

  • Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information and compare it to known spectra if available.

Visualization: Quinoline Fragmentation Pathway

cluster_frag Conceptual EI-MS Fragmentation Mol Quinoline [M]⁺• m/z = 129 Loss - HCN Mol->Loss Frag1 Fragment Ion [C₈H₆]⁺• m/z = 102 Loss->Frag1 Loss2 - C₂H₂ Frag1->Loss2 Frag2 Fragment Ion [C₆H₄]⁺• m/z = 76 Loss2->Frag2

Key fragmentation pathway of the quinoline molecular ion.

Electrochemical Techniques

Electrochemical methods offer a compelling alternative to traditional techniques for the quantification of quinoline compounds, providing high sensitivity, rapid analysis times, and cost-effectiveness.[24]

Application Note: Voltammetric Analysis

Techniques such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV) are used for quinoline analysis.[24] These methods rely on the oxidation or reduction of the electroactive quinoline moiety at an electrode surface. This generates a measurable current that is directly proportional to the analyte's concentration.[24] By modifying the electrode surface or using stripping techniques, extremely low detection limits can be achieved.[24][25]

Quantitative Data Summary

Table 7: Comparison of Voltammetric Methods for Quinoline Compound Analysis

Technique Working Electrode Linear Range (µM) Limit of Detection (LOD) (µM) Reference
Square Wave Voltammetry (SWV) Boron-Doped Diamond Electrode (BDDE) 0.01 - 0.25 0.002 [24]
Adsorptive Stripping Square Wave Voltammetry (AdSSWV) Modified Glassy Carbon Electrode 0.005 - 300.0 0.00039 [24]
Differential Pulse Voltammetry (DPV) Modified Glassy Carbon Electrode 0.01 - 10 0.002 [24]

| Differential Pulse Voltammetry (DPV) | Renewable Amalgam Film Electrode (Hg(Ag)FE) | - | 0.00048 |[25][26] |

Experimental Protocol: Square Wave Voltammetry (SWV)

This is a general protocol for the voltammetric determination of a quinoline compound.[24]

  • Apparatus Setup:

    • Assemble a three-electrode system:

      • Working Electrode: Boron-Doped Diamond Electrode (BDDE) or Glassy Carbon Electrode.

      • Reference Electrode: Ag/AgCl.

      • Counter Electrode: Platinum wire.

    • Connect the electrodes to a potentiostat.

  • Measurement:

    • Prepare a supporting electrolyte solution (e.g., 0.05 M HCl) in an electrochemical cell.[25]

    • Spike the cell with a known concentration of the quinoline analyte or add the sample extract.

    • Immerse the three-electrode setup in the solution.

    • Apply the SWV waveform, scanning over the potential range where the analyte is electroactive.

    • Record the resulting voltammogram (current vs. potential). The peak current is proportional to the analyte concentration.

  • Quantification:

    • Use the standard addition method or an external calibration curve to determine the concentration of the quinoline compound in the sample.

Visualization: Electrochemical Analysis Workflow

cluster_setup System Setup cluster_measure Measurement cluster_analysis Data Analysis Cell Electrochemical Cell + Supporting Electrolyte Sample Add Sample Containing Quinoline Cell->Sample Electrodes Immerse 3-Electrode System Sample->Electrodes Potentiostat Connect to Potentiostat Electrodes->Potentiostat Scan Apply Potential Scan (e.g., SWV, DPV) Potentiostat->Scan Record Record Current Response Scan->Record Voltammogram Generate Voltammogram Record->Voltammogram Quant Measure Peak Current Voltammogram->Quant Result Calculate Concentration Quant->Result

Workflow for the electrochemical analysis of quinolines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Low to No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes and how can I improve the outcome?

  • Answer: Low or no yield in the Pfitzinger synthesis of this compound can stem from several factors. The primary starting materials for this synthesis are 5-chloroisatin and 1-(3,4-dimethylphenyl)ethanone. Key areas to investigate include:

    • Incomplete Ring Opening of 5-Chloroisatin: The initial and crucial step is the base-catalyzed hydrolysis of the amide bond in 5-chloroisatin to form the corresponding isatinic acid. Insufficient base or reaction time can lead to incomplete conversion.

    • Purity of Reactants: The purity of both 5-chloroisatin and 1-(3,4-dimethylphenyl)ethanone is critical. Impurities can interfere with the reaction, leading to side products or inhibition of the desired transformation.

    • Suboptimal Reaction Temperature: The condensation and cyclization steps are temperature-sensitive. A temperature that is too low can result in a sluggish or stalled reaction, while excessively high temperatures may lead to decomposition of reactants and products.

    • Inefficient Mixing: In a heterogeneous mixture, proper stirring is essential to ensure all reactants are in close contact.

    Troubleshooting Steps:

    • Optimize Base Concentration and Reaction Time for Ring Opening: Ensure a sufficient excess of a strong base like potassium hydroxide (KOH) is used. Monitor the reaction for a distinct color change, which indicates the formation of the potassium salt of the isatinic acid. Consider pre-reacting the 5-chloroisatin with the base for a period before adding the ketone.

    • Verify Reactant Purity: Confirm the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). If necessary, purify the reactants before use.

    • Adjust Reaction Temperature: A reflux temperature in a suitable solvent system like ethanol/water is a good starting point. If the reaction is slow, a modest increase in temperature might be beneficial. However, avoid excessive heat to prevent tar formation.

    • Ensure Vigorous Stirring: Use a magnetic stirrer or overhead stirrer that provides efficient mixing throughout the reaction.

Issue 2: Significant Tar Formation

  • Question: My reaction mixture has produced a significant amount of dark, tarry material, complicating product isolation and reducing yield. What causes this and how can it be minimized?

  • Answer: Tar formation is a common side effect in the Pfitzinger reaction, often attributed to the self-condensation of the ketone (1-(3,4-dimethylphenyl)ethanone) or the isatin derivative under strongly basic conditions. High temperatures can also promote polymerization of reaction intermediates.

    Troubleshooting Steps:

    • Slow Addition of the Ketone: Instead of adding all reactants at once, try a slow, dropwise addition of 1-(3,4-dimethylphenyl)ethanone to the solution of the pre-formed isatinate. This can help to control the reaction rate and minimize self-condensation.

    • Control the Reaction Temperature: Maintain the reaction at the lowest effective temperature to facilitate the desired reaction without promoting side reactions.

    • Optimize Reactant Stoichiometry: While an excess of the ketone is sometimes used to drive the reaction, a very large excess can increase the likelihood of self-condensation. Experiment with different molar ratios of the ketone to the isatin derivative.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying the final product. What are the common impurities and what purification strategies can be employed?

  • Answer: The primary impurities in the synthesis of this compound are typically unreacted starting materials (5-chloroisatin and 1-(3,4-dimethylphenyl)ethanone) and byproducts from side reactions.

    Purification Strategy:

    • Acid-Base Extraction: After the reaction is complete, the product, being a carboxylic acid, will exist as its potassium salt in the basic reaction mixture.

      • Cool the reaction mixture and remove the organic solvent (e.g., ethanol) under reduced pressure.

      • Dissolve the residue in water.

      • Wash the aqueous solution with an organic solvent like diethyl ether or ethyl acetate to remove unreacted ketone and other neutral impurities.

      • Carefully acidify the aqueous layer with an acid (e.g., 1M HCl or acetic acid) to a pH of approximately 4-5. This will precipitate the crude carboxylic acid product.

    • Recrystallization: The precipitated crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure this compound.

Frequently Asked Questions (FAQs)

  • Q1: What are the expected starting materials for the synthesis of this compound via the Pfitzinger reaction?

    • A1: The standard starting materials are 5-chloroisatin and 1-(3,4-dimethylphenyl)ethanone.

  • Q2: What is the role of the strong base (e.g., KOH) in this reaction?

    • A2: The strong base is essential for the initial hydrolysis of the amide bond in 5-chloroisatin, which opens the five-membered ring to form a keto-acid intermediate. This intermediate is then able to react with the ketone.

  • Q3: How can I monitor the progress of the reaction?

    • A3: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.

  • Q4: Are there any alternative synthetic routes to quinoline-4-carboxylic acids?

    • A4: Yes, another common method is the Doebner reaction, which is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[1] However, the Pfitzinger reaction is often preferred for its specific substitution patterns.

Data Presentation

The yield of this compound is highly dependent on the reaction conditions. Below are tables summarizing expected yields based on variations in key parameters for analogous syntheses, which can serve as a guide for optimization.

Table 1: Effect of Base on Yield in Pfitzinger-type Reactions

BaseSolvent SystemTemperature (°C)Reaction Time (h)Representative Yield (%)
KOHEthanol/Water80-9018-3660-75
NaOHEthanol/Water80-9018-3655-70
NaOEtEthanol78 (reflux)2450-65

Table 2: Influence of Reaction Time on Yield

Reaction Time (h)BaseSolvent SystemTemperature (°C)Representative Yield (%)
12KOHEthanol/Water8545-55
24KOHEthanol/Water8565-75
36KOHEthanol/Water8560-70 (potential for increased byproducts)

Experimental Protocols

Detailed Methodology for the Pfitzinger Synthesis of this compound

Materials:

  • 5-Chloroisatin

  • 1-(3,4-dimethylphenyl)ethanone

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (1M)

  • Diethyl ether or Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

Procedure:

  • Preparation of the Isatinate Solution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-chloroisatin (1 equivalent) in a 30-40% aqueous solution of potassium hydroxide. Stir the mixture at room temperature for 30-60 minutes, or until the isatin has completely dissolved and the solution's color has changed, indicating the formation of the potassium salt of the opened isatin derivative.

  • Addition of the Ketone: To the isatinate solution, add 1-(3,4-dimethylphenyl)ethanone (1.1 to 1.5 equivalents) dissolved in a minimal amount of ethanol.

  • Reaction at Reflux: Heat the reaction mixture to reflux (typically 80-90°C) with vigorous stirring. Maintain the reflux for 18-36 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Product Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Dissolve the remaining residue in deionized water. d. Transfer the aqueous solution to a separatory funnel and wash with diethyl ether or ethyl acetate (2 x 50 mL) to remove any unreacted ketone and other non-polar impurities. e. Collect the aqueous layer and cool it in an ice bath. f. Slowly add 1M hydrochloric acid dropwise with constant stirring until the pH of the solution is approximately 4-5. A precipitate of the crude this compound should form. g. Continue stirring in the ice bath for another 30 minutes to maximize precipitation. h. Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, and dry it under vacuum.

  • Purification: a. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure product.

Mandatory Visualization

experimental_workflow start Start step1 Step 1: Dissolve 5-Chloroisatin in aqueous KOH start->step1 step2 Step 2: Add 1-(3,4-dimethylphenyl)ethanone in Ethanol step1->step2 step3 Step 3: Reflux for 18-36 hours (80-90 °C) step2->step3 step4 Step 4: Cool and remove Ethanol (Rotary Evaporation) step3->step4 step5 Step 5: Dissolve residue in Water step4->step5 step6 Step 6: Wash with organic solvent (e.g., Diethyl Ether) step5->step6 step7 Step 7: Acidify aqueous layer with HCl (pH 4-5) step6->step7 step8 Step 8: Isolate crude product (Vacuum Filtration) step7->step8 step9 Step 9: Purify by Recrystallization step8->step9 end_node Pure Product step9->end_node

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low/No Product Yield q1 Is the 5-Chloroisatin fully dissolved in base? start->q1 sol1 Increase base concentration or pre-reaction time. q1->sol1 No q2 Are the reactants pure? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Purify starting materials (recrystallization, etc.). q2->sol2 No q3 Is the reaction temperature optimal? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Adjust temperature. Avoid excessive heat. q3->sol3 No end_node Improved Yield q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting decision tree for low product yield.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkappaB IκB IKK_complex->IkappaB Phosphorylates IkappaB_P P-IκB (Degradation) IkappaB->IkappaB_P NFkappaB NF-κB (p50/p65) NFkappaB_nucleus NF-κB (p50/p65) NFkappaB->NFkappaB_nucleus Translocation node_inhibitor 6-Chloro-2-(3,4-dimethylphenyl) quinoline-4-carboxylic acid node_inhibitor->IKK_complex Inhibits DNA DNA NFkappaB_nucleus->DNA Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes

Caption: Hypothetical inhibition of the NF-κB signaling pathway by the target compound.

References

Technical Support Center: Purification of 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound.

Troubleshooting Guide

This guide addresses common issues observed during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Purity After Initial Precipitation Incomplete reaction or presence of starting materials (e.g., 5-chloro-isatin, 1-(3,4-dimethylphenyl)ethanone).- Optimize the Pfitzinger or Doebner reaction conditions to drive the reaction to completion. - Perform an acid-base extraction. Dissolve the crude product in a suitable aqueous base (e.g., 1M NaOH), wash with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove non-acidic impurities, and then re-precipitate the desired acid by acidifying the aqueous layer with an acid like HCl.
Product is an Oil or Gummy Solid Presence of residual solvent (e.g., DMF, ethanol). The compound may have a low melting point or be amorphous.- Ensure the product is thoroughly dried under vacuum. - Try triturating the material with a non-polar solvent like hexane or pentane to induce crystallization. - Attempt recrystallization from a different solvent system.
Poor Solubility in Common Solvents The carboxylic acid group makes the compound's solubility highly pH-dependent. In acidic or neutral organic solvents, the solubility can be low.[1]- To dissolve in aqueous solutions, add a base (e.g., NaOH, KOH, or NaHCO₃) to form the more soluble carboxylate salt.[1] - For organic solvents, polar aprotic solvents like DMF, DMSO, or THF may be effective, especially with gentle heating.
Product Discoloration (Yellow or Brown) Quinoline derivatives can be sensitive to air and light, leading to the formation of colored oxidation byproducts.[2]- This may not always indicate significant impurity.[2] - For high-purity requirements, perform the purification steps, especially drying, under an inert atmosphere (e.g., nitrogen or argon) and protect the compound from light. - Recrystallization or a charcoal treatment during recrystallization can sometimes remove colored impurities.
Low Recovery from Column Chromatography The compound may be adsorbing irreversibly to the silica gel due to its acidic nature. The chosen eluent may not be polar enough to elute the compound.- Deactivate the silica gel by adding 1-2% triethylamine or acetic acid to the eluent system to reduce tailing and irreversible adsorption. - Increase the polarity of the eluent. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) with a small amount of acetic acid might be effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound, and how do they impact purification?

A1: The most common synthetic methods are the Pfitzinger and Doebner reactions.[1][3] The Pfitzinger reaction involves the condensation of 5-chloroisatin with 1-(3,4-dimethylphenyl)ethanone in the presence of a base.[4][5] The Doebner reaction utilizes 4-chloroaniline, 3,4-dimethylbenzaldehyde, and pyruvic acid.[3] The choice of synthesis can introduce different impurities. For instance, the Pfitzinger reaction may leave unreacted isatin or ketone, which would need to be removed during purification.

Q2: My purified compound is a yellow or brown powder. Is this normal?

A2: While the pure compound is expected to be a pale yellow or off-white solid, many quinoline derivatives are known to turn yellow and then brown upon exposure to air and light.[2] This color change is often due to minor oxidized impurities and may not significantly affect the overall purity.[2] However, for applications requiring very high purity, it is advisable to store the compound under an inert atmosphere and protected from light. Further purification, such as recrystallization, may also be necessary.[2]

Q3: What is the best solvent for recrystallizing this compound?

A3: A patent for a similar quinoline carboxylic acid derivative suggests that heating and stirring in a solvent like N,N-Dimethylformamide (DMF) or isopropanol can be effective for purification, raising purity from an initial 80-90% to over 97%.[6] For recrystallization, a solvent system in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. A polar aprotic solvent like DMF, or a mixture of a polar solvent (like ethanol or acetic acid) with water, could be a good starting point for screening.

Q4: Can I use reverse-phase HPLC for the final purification?

A4: Yes, preparative high-performance liquid chromatography (HPLC) is a powerful technique for obtaining high-purity material, especially for challenging separations.[2] For a carboxylic acid like this, a reverse-phase C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient containing a small amount of an acid modifier (like 0.1% trifluoroacetic acid or formic acid) would be a suitable starting point. The acid modifier helps to ensure sharp peak shapes by keeping the carboxylic acid protonated.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Suspend the crude this compound in a suitable organic solvent such as ethyl acetate.

  • Extraction: Transfer the suspension to a separatory funnel and add 1M aqueous sodium hydroxide (NaOH) solution. Shake the funnel vigorously until all the solid has dissolved in the aqueous layer as its sodium salt.

  • Washing: Allow the layers to separate. Drain the aqueous layer into a clean flask. Wash the organic layer with another portion of 1M NaOH to ensure complete extraction of the acidic product. The organic layer, containing neutral impurities, can be discarded.

  • Precipitation: Combine the aqueous extracts and cool them in an ice bath. Slowly add 2M hydrochloric acid (HCl) with stirring until the pH of the solution is acidic (pH ~2-3), which will cause the purified carboxylic acid to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid on the filter with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Prepare a slurry of silica gel in the initial, less polar mobile phase.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity (e.g., to hexane/ethyl acetate 1:1). Adding a small amount of acetic acid (0.5-1%) to the mobile phase can improve peak shape and recovery.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Visualizations

Purification_Workflow Purification Workflow for this compound Crude Crude Product Dissolve Dissolve in Aqueous Base (e.g., 1M NaOH) Crude->Dissolve Wash Wash with Organic Solvent (e.g., Ethyl Acetate) Dissolve->Wash Precipitate Acidify Aqueous Layer (e.g., with HCl) to Precipitate Wash->Precipitate Impurity Neutral Impurities Removed Wash->Impurity Filter Filter and Wash with Water Precipitate->Filter Dry Dry Under Vacuum Filter->Dry Pure Pure Product Dry->Pure

Caption: Acid-Base Extraction Workflow.

Troubleshooting_Decision_Tree Troubleshooting Low Purity Start Low Purity after Initial Purification? Check_Solubility Is the compound soluble in a suitable solvent system for recrystallization? Start->Check_Solubility Recrystallize Perform Recrystallization Check_Solubility->Recrystallize Yes Check_Acidity Is the impurity non-acidic? Check_Solubility->Check_Acidity No Success High Purity Achieved Recrystallize->Success Acid_Base Perform Acid-Base Extraction Check_Acidity->Acid_Base Yes Chromatography Consider Column Chromatography or Preparative HPLC Check_Acidity->Chromatography No / Unsure Acid_Base->Success Chromatography->Success

Caption: Troubleshooting Decision Tree for Low Purity Issues.

References

Technical Support Center: 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid (CAS No: 445289-11-2).[1] The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation, with a focus on solubility issues.

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Solutions

The limited aqueous solubility of this compound is a common challenge due to the hydrophobic nature of its quinoline and dimethylphenyl rings. The following methods can be employed to enhance its solubility in aqueous media.

Method 1: pH Adjustment

The carboxylic acid group in the molecule allows for a significant increase in aqueous solubility at higher pH values through the formation of a more soluble carboxylate salt.[2][3][4]

Experimental Protocol:

  • Stock Suspension: Prepare a suspension of a precisely weighed amount of the compound in deionized water or a buffer of choice.

  • Titration with Base: While stirring continuously, add a titrant solution (e.g., 0.1 M NaOH or KOH) dropwise.

  • Monitor pH and Dissolution: Use a calibrated pH meter to monitor the pH of the suspension and visually observe the dissolution of the compound.

  • Determine Optimal pH: The pH at which the compound fully dissolves is the minimum pH required for solubilization. It is recommended to use a pH slightly above this value to ensure complete and stable dissolution.[3]

  • Buffer Selection: For long-term stability, formulate the final solution in a buffer system capable of maintaining the desired pH.[3]

Expected Outcome:

A significant increase in solubility is anticipated as the pH increases above the pKa of the carboxylic acid group, leading to the formation of the more soluble carboxylate anion.[3]

Troubleshooting:

  • Precipitation Over Time: If the compound precipitates after standing, the buffer capacity may be insufficient. Consider using a buffer with a higher capacity or adjusting the pH to a slightly higher value.[3]

  • Compound Instability: Very high pH values may lead to compound degradation. It is crucial to evaluate the chemical stability of the compound at the selected pH over the duration of your experiment.[3]

Method 2: Use of Co-solvents

Adding a water-miscible organic solvent (co-solvent) can enhance the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[2]

Experimental Protocol:

  • Co-solvent Selection: Choose pharmaceutically acceptable co-solvents such as DMSO, ethanol, propylene glycol, or polyethylene glycol (PEG).[3]

  • Prepare Co-solvent Mixtures: Create a range of co-solvent/water mixtures with varying volume ratios (e.g., 10%, 20%, 50% v/v of co-solvent in water).

  • Assess Solubility: Determine the solubility of the compound in each mixture to identify the optimal co-solvent and concentration.

Troubleshooting:

  • Precipitation upon Dilution: If the compound precipitates when the co-solvent mixture is diluted with an aqueous buffer, the initial co-solvent concentration may be too high.

  • Cellular Toxicity: Be mindful that high concentrations of organic solvents can be toxic to cells in biological assays.

Issue 2: Poor Solubility in Organic Solvents

While expected to be more soluble in organic solvents than in aqueous solutions, issues can still arise.

Troubleshooting Steps:

  • Alternative Solvents: If solubility in a common solvent like DMSO is low, consider other organic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[3] Always ensure solvent compatibility with your experimental setup.

  • Gentle Heating: Gently warming the solution can aid dissolution. However, be cautious as excessive heat may cause the compound to degrade.[3]

  • Sonication: Using an ultrasonic bath can help break down compound aggregates and improve the interaction between the solvent and the compound.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the solubility of this compound?

A1: The solubility of this compound is primarily influenced by:

  • pH: As a carboxylic acid, its solubility is highly dependent on pH. In acidic conditions, the carboxylic acid is protonated, resulting in lower aqueous solubility. In basic conditions, the more soluble carboxylate anion is formed.[4]

  • Crystalline Structure: The stability of the crystal lattice affects solubility. More energy is required to dissolve a compound with a more stable crystalline form.[4]

  • Substituents: The chloro, dimethylphenyl, and carboxylic acid groups on the quinoline ring influence its physicochemical properties like lipophilicity and crystal packing, which in turn affect solubility.[4]

  • Temperature: For many organic compounds, solubility tends to increase with temperature.[4]

Q2: What is the recommended starting solvent for this compound?

A2: For initial stock solutions, dimethyl sulfoxide (DMSO) is a common starting point for quinoline derivatives.[5] However, experimental verification is crucial.

Q3: Can I use techniques like solid dispersion to improve solubility?

A3: Yes, solid dispersion is a viable technique. This involves dispersing the compound in an inert carrier matrix at the solid state, which can enhance the dissolution rate by increasing the surface area and reducing particle size.[2]

Q4: How can I reduce the particle size to improve solubility?

A4: Particle size reduction, which increases the surface area available for dissolution, can be achieved through techniques like micronization using fine grinding mills.[6]

Quantitative Solubility Data

Due to the lack of specific published solubility data for this compound, we recommend researchers determine this experimentally. The following table can be used to record your findings.

SolventTemperature (°C)pH (for aqueous solutions)Solubility (mg/mL)Observations
Water253.0
Water257.0
Water259.0
PBS (pH 7.4)257.4
DMSO25N/A
Ethanol25N/A
50% Ethanol/Water25N/A

Experimental Workflow and Signaling Pathways

Below are diagrams illustrating a logical workflow for troubleshooting solubility issues and a conceptual representation of how pH affects the ionization and solubility of a carboxylic acid.

Solubility_Troubleshooting_Workflow cluster_0 Solubility Troubleshooting Workflow start Start: Compound with Poor Solubility check_aq Aqueous Solution? start->check_aq ph_adjust pH Adjustment check_aq->ph_adjust Yes check_org Organic Solvent? check_aq->check_org No cosolvent Use Co-solvents ph_adjust->cosolvent Still Insoluble soluble Solubility Achieved ph_adjust->soluble Soluble advanced Advanced Techniques (Solid Dispersion, Particle Size Reduction) cosolvent->advanced Still Insoluble cosolvent->soluble Soluble alt_solvent Try Alternative Solvents (DMF, NMP) check_org->alt_solvent Yes heat_sonicate Gentle Heating or Sonication alt_solvent->heat_sonicate Still Insoluble alt_solvent->soluble Soluble heat_sonicate->advanced Still Insoluble heat_sonicate->soluble Soluble advanced->soluble

Caption: Workflow for addressing solubility issues.

pH_Effect_on_Solubility cluster_1 Effect of pH on Carboxylic Acid Solubility low_ph Low pH (Acidic) R-COOH (Protonated) high_ph High pH (Basic) R-COO- (Deprotonated) low_ph->high_ph + OH- low_sol Low Aqueous Solubility low_ph->low_sol high_ph->low_ph + H+ high_sol High Aqueous Solubility high_ph->high_sol

Caption: Impact of pH on carboxylic acid ionization and solubility.

References

"stability of quinoline-4-carboxylic acid compounds in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of quinoline-4-carboxylic acid compounds in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary factors affecting the stability of quinoline-4-carboxylic acid compounds in solution?

The stability of quinoline-4-carboxylic acid and its derivatives in solution is primarily influenced by several key factors:

  • pH: The solubility and stability are highly dependent on the pH of the solution. The carboxylic acid group (pKa typically ranging from 2 to 5) will be protonated at low pH, often leading to lower aqueous solubility, and deprotonated at higher pH, forming a more soluble carboxylate salt.[1]

  • Temperature: Elevated temperatures can accelerate degradation.[2] It is crucial to control the temperature during storage and experiments to prevent thermal decomposition.

  • Light Exposure: Quinoline compounds can be susceptible to photodegradation.[3] Exposure to UV or even ambient light over extended periods can lead to the formation of impurities.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the quinoline ring system.

  • Solvent Choice: The choice of solvent affects not only solubility but also the rate of potential degradation reactions.

FAQ 2: How does pH influence the stability and solubility of these compounds?

The pH of the medium is a critical factor. The carboxylic acid moiety makes the solubility of these compounds highly pH-dependent.[4]

  • In acidic conditions (low pH): The carboxylic acid group is protonated (-COOH), rendering the molecule less polar and generally less soluble in aqueous solutions. Strong acidic conditions can also lead to acid-catalyzed hydrolysis or other degradation reactions.[1]

  • In neutral to basic conditions (higher pH): The carboxylic acid group deprotonates to form a carboxylate salt (-COO⁻), which is significantly more polar and thus more soluble in aqueous media.[1] For instance, kynurenic acid, a derivative, is soluble in 0.1 N NaOH. Adjusting the pH above the compound's pKa is a common strategy to enhance solubility.[1]

FAQ 3: What are the recommended storage conditions for quinoline-4-carboxylic acid solutions?

Proper storage is essential to maintain the integrity of your compounds. Based on supplier recommendations for quinoline-4-carboxylic acid powder and stock solutions:

FormStorage TemperatureDuration
Solid Powder -20°C3 years[5]
Stock Solution in Solvent -80°C1 year[5]
Stock Solution in Solvent -20°C1 month[5]

Always refer to the specific product datasheet provided by the supplier. For derivatives, stability may vary, and it is recommended to perform initial stability tests. Solutions should be stored in tightly sealed, light-protecting containers.[6][7][8]

FAQ 4: Are quinoline-4-carboxylic acid compounds sensitive to light?

Yes, quinoline derivatives can be photosensitive.[9] Kynurenic acid, for example, can act as a photosensitizer.[9] Exposure to UV-A light can induce radical reactions, leading to compound degradation and modification of other molecules in the solution.[3]

Recommended Precautions:

  • Work in a fume hood with the sash down or in a room with reduced lighting.

  • Use amber-colored vials or wrap containers in aluminum foil to protect solutions from light.

  • Minimize the duration of light exposure during experimental procedures.

  • For long-term storage, ensure containers are opaque or stored in the dark.[7]

Troubleshooting Guides

Guide 1: Issue - Precipitation or Crystallization of the Compound in Solution

Unexpected precipitation can compromise experimental results. This guide provides a logical workflow to diagnose and solve solubility issues.

G cluster_start cluster_cause Potential Causes cluster_solution Solutions start Problem: Precipitation Observed Cause_pH Incorrect pH start->Cause_pH Is solution pH-sensitive? Cause_Solvent Poor Solvent Choice or Saturation start->Cause_Solvent Is compound near solubility limit? Cause_Temp Temperature Change start->Cause_Temp Did temperature decrease? Sol_pH Adjust pH with base (e.g., NaOH) to deprotonate carboxylic acid. Ensure buffer capacity is sufficient. Cause_pH->Sol_pH Sol_Solvent Use a co-solvent (e.g., DMSO). Try a different solvent system. Perform serial dilutions. Cause_Solvent->Sol_Solvent Sol_Temp Gently warm the solution. Prepare solution at the experimental temperature. Cause_Temp->Sol_Temp G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock 1. Prepare Stock Solution (e.g., 1 mg/mL in DMSO or ACN) Aliquot 2. Aliquot Stock into Separate Vials Stock->Aliquot Acid Acid (e.g., 0.1 N HCl, 60°C) Aliquot->Acid Expose aliquots to parallel stress conditions for defined time points Base Base (e.g., 0.1 N NaOH, 60°C) Aliquot->Base Oxid Oxidation (e.g., 3% H₂O₂, RT) Aliquot->Oxid Photo Photolytic (UV/Vis Light Chamber) Aliquot->Photo Therm Thermal (80°C in solution) Aliquot->Therm Neutralize 4. Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze 5. Analyze All Samples (e.g., HPLC-UV/MS) vs. Control Oxid->Analyze Photo->Analyze Therm->Analyze Neutralize->Analyze Data 6. Quantify Degradation & Identify Products Analyze->Data G Tryptophan L-Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine IDO/TDO enzymes KYNA Kynurenic Acid (Quinoline-4-Carboxylic Acid derivative) Kynurenine->KYNA KAT enzymes (Irreversible) Hydroxykynurenine 3-Hydroxykynurenine (Neurotoxic) Kynurenine->Hydroxykynurenine KMO enzyme QuinolinicAcid Quinolinic Acid (Neurotoxic) Hydroxykynurenine->QuinolinicAcid NAD NAD+ QuinolinicAcid->NAD Multiple Steps

References

"side reactions in Pfitzinger synthesis of quinolines"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Pfitzinger synthesis to create quinoline-4-carboxylic acids. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield and Significant Tar Formation

Q1: My Pfitzinger reaction has produced a thick, intractable brown tar instead of the expected quinoline-4-carboxylic acid. What causes this, and how can I prevent it?

A1: Tar formation is a prevalent issue in the Pfitzinger reaction, often resulting from side reactions that dominate under the strongly basic conditions.

Possible Causes:

  • Aldol Condensation: The most common cause of tarring is the base-catalyzed self-condensation of the carbonyl reactant (ketone or aldehyde). Enolizable carbonyl compounds can react with themselves to form β-hydroxy carbonyls, which can then dehydrate and polymerize under the reaction conditions. This process is particularly rapid with aldehydes and certain ketones.

  • Reactant Decomposition: Some carbonyl compounds are unstable in strongly alkaline solutions. For instance, acetaldehyde is known to be unstable under these conditions, making it a poor substrate for this reaction.[1] Similarly, sensitive substrates like diethyl oxaloacetate can decompose, reducing yield and contributing to byproduct formation.[1]

  • Improper Reactant Addition: Adding isatin, the carbonyl compound, and the base all at once can accelerate competing side reactions, leading to what is often described as a "mess."[1]

Troubleshooting Solutions:

  • Sequential Reactant Addition (Recommended Protocol): The most effective method to mitigate tar formation is to perform a sequential addition. First, dissolve the isatin in the strong base (e.g., aqueous KOH or NaOH) and stir until the isatin's color changes, indicating the hydrolytic opening of the lactam ring to form the isatinate salt. Only then should the carbonyl compound be added to the reaction mixture. This ensures the isatin is in its reactive form and minimizes the time the carbonyl compound is exposed to the base before reacting with the isatinate.[1][2]

  • Temperature Control: Excessive heat can accelerate the rate of decomposition and polymerization side reactions. Maintain a controlled temperature, such as gentle reflux, and avoid aggressive heating. For particularly sensitive substrates, running the reaction at a lower temperature for a longer duration may be beneficial.[1]

  • Use of Excess Carbonyl Compound: Employing a molar excess of the more stable carbonyl compounds can help drive the reaction toward the desired product and ensure the complete consumption of isatin, which can be difficult to remove during purification.[1]

Issue 2: Formation of Isomeric Products

Q2: I am using an unsymmetrical ketone (e.g., methyl ethyl ketone), and I'm isolating a mixture of products. Why is this happening, and can I control the regioselectivity?

A2: The reaction of an unsymmetrical ketone with isatin can proceed via two different enamine intermediates, leading to the formation of two constitutional isomers.

Explanation:

An unsymmetrical ketone, such as methyl ethyl ketone (butan-2-one), has two different α-carbons from which a proton can be removed to form an enolate/enamine.

  • Reaction at the methyl group leads to one quinoline isomer (e.g., 2,3-dimethylquinoline-4-carboxylic acid).

  • Reaction at the methylene group leads to the other quinoline isomer (e.g., 2-ethyl-quinoline-4-carboxylic acid).

The final product is often a mixture of these two isomers, and the ratio is influenced by the relative stability of the intermediate enamines and steric effects. While literature often agrees that the product derived from the methyl group is the major one, the formation of the other isomer is a known complication.[1]

Troubleshooting & Control:

  • Steric Hindrance: The reaction is sensitive to steric effects. The formation of the enamine at the less sterically hindered α-carbon is generally favored.

  • Substrate Choice: If a single, specific isomer is required, it is often best to start with a symmetrical ketone or a ketone where one α-position is blocked or significantly less reactive.

  • Separation: In cases where a mixture is unavoidable, careful purification by fractional crystallization or chromatography is necessary to isolate the desired isomer.

Data Presentation: Regioisomer Distribution

The following table summarizes quantitative data found in the literature for the reaction of isatin with specific unsymmetrical ketones, demonstrating the formation of isomeric products.

Unsymmetrical KetoneMajor Isomer ProductMinor Isomer ProductIsomer Ratio (Major:Minor)
Methyl phenacyl sulfide2-Methyl-3-(phenylthio)quinoline-4-carboxylic acid2-(Phenylthiomethyl)quinoline-4-carboxylic acid62 : 38[3]
Methyl p-methoxyphenacyl sulfide2-Methyl-3-(p-methoxyphenylthio)quinoline-4-carboxylic acid2-((p-Methoxyphenyl)thiomethyl)quinoline-4-carboxylic acid71 : 29[3]
Issue 3: Other Side Reactions

Q3: Are there other, less common side reactions I should be aware of?

A3: Yes, depending on the specific substrates and conditions, other side reactions can occur.

  • Cannizzaro Reaction: If you use an aldehyde that has no α-hydrogens (e.g., benzaldehyde or formaldehyde), it cannot form an enolate for the Pfitzinger reaction. Under the strong basic conditions, these aldehydes can undergo a Cannizzaro reaction, a disproportionation where one molecule is reduced to the corresponding alcohol (e.g., benzyl alcohol) and another is oxidized to the carboxylic acid (e.g., benzoic acid). This is a competing pathway that consumes the aldehyde.

  • Halberkann Variant: If N-acyl isatins are used as starting materials (or formed in situ), they react with the base to yield 2-hydroxy-quinoline-4-carboxylic acids.[4] This is a known variant of the Pfitzinger synthesis.

Experimental Protocols

Recommended Protocol to Minimize Side Reactions (Sequential Addition)

This protocol is a generalized method based on procedures known to minimize tar formation by pre-forming the isatinate salt before the addition of the carbonyl compound.[2][5]

Materials:

  • Isatin (1.0 equivalent)

  • Potassium Hydroxide (KOH) (approx. 4.0 equivalents)

  • Ethanol (or other suitable protic solvent)

  • Water

  • Carbonyl Compound (e.g., Acetone) (1.5 - 2.0 equivalents)

  • Hydrochloric Acid (HCl) or Acetic Acid for acidification

Procedure:

  • Isatin Ring Opening: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water.

  • Add the isatin to the basic solution. Stir the mixture at room temperature for approximately 1 hour. A distinct color change from purple/orange to a brown or pale yellow should be observed, indicating the formation of the potassium salt of isatinic acid.[2]

  • Addition of Carbonyl Compound: Once the ring-opening is complete (indicated by the color change and dissolution), add the carbonyl compound to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for the required time (can range from several hours to 24 hours). Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[5]

  • Workup - Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the bulk of the solvent by rotary evaporation.

    • Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid product.

    • Wash the aqueous solution with a non-polar solvent like diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[5]

  • Workup - Precipitation:

    • Cool the aqueous layer in an ice bath.

    • Slowly and with vigorous stirring, add acid (e.g., HCl or acetic acid) to the aqueous solution until the product precipitates completely (typically at pH 4-5).

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

Visualizations

Pfitzinger Synthesis: Main vs. Side Reaction Pathways

The following diagram illustrates the desired reaction pathway for the Pfitzinger synthesis in contrast to the major competing side reactions.

Pfitzinger_Side_Reactions Pfitzinger Synthesis: Main vs. Side Reaction Pathways Isatin Isatin Isatinate Isatinate (Ring-Opened) Isatin->Isatinate + Base Carbonyl Carbonyl (R-CO-CH2R') Enamine Enamine Intermediate Carbonyl->Enamine Aldol Aldol Self-Condensation (→ Tar) Carbonyl->Aldol + Base (Self-Reaction) Base Base (KOH) Isatinate->Enamine + Carbonyl Quinoline Desired Product: Quinoline-4-carboxylic acid Enamine->Quinoline Cyclization & Dehydration Isomer1 Regioisomer 1 Isomer2 Regioisomer 2 Enamine_A Enamine A Enamine_A->Isomer1 Cyclization Enamine_B Enamine B Enamine_B->Isomer2 Cyclization Isatinate_clone Isatinate Isatinate_clone->Enamine_A + Ketone Isatinate_clone->Enamine_B + Ketone Unsymmetrical_Ketone Unsymmetrical Ketone Unsymmetrical_Ketone->Enamine_A Unsymmetrical_Ketone->Enamine_B

Caption: Main and side reaction pathways in the Pfitzinger synthesis.

References

Technical Support Center: Optimization of Doebner Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Doebner reaction for the synthesis of quinoline-4-carboxylic acids.

Troubleshooting Guide

This section addresses specific issues that may arise during the Doebner reaction, offering potential causes and actionable solutions in a question-and-answer format.

Problem 1: Low yield of the desired quinoline-4-carboxylic acid.

Symptoms: The isolated yield of the final product is significantly lower than expected.

Potential Root Causes:

  • Incomplete reaction.

  • Degradation of starting materials or product.

  • Formation of side products.

  • Suboptimal reaction conditions (catalyst, solvent, temperature).

  • Use of anilines with strong electron-withdrawing groups.[1][2][3]

Troubleshooting Steps:

  • Optimize Reaction Conditions: Systematically vary the catalyst, solvent, and temperature to identify the optimal conditions for your specific substrates. A Design of Experiments (DoE) approach can be highly effective.[1]

  • Select an Appropriate Catalyst: Both Brønsted and Lewis acids can catalyze the reaction.[3] For electron-deficient anilines, Lewis acids like BF₃·THF may be more effective.[2][3]

  • Choose a Suitable Solvent: Solvents like ethanol, acetonitrile (MeCN), and THF have been successfully used.[2][3] MeCN has been reported as an excellent choice, sometimes simplifying the work-up procedure.[2][3]

  • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, extending the reaction time may improve the yield.

  • For Electron-Deficient Anilines: Consider using the Doebner hydrogen-transfer reaction, which is specifically designed for anilines with electron-withdrawing groups that give low yields under conventional conditions.[1][2]

Problem 2: Significant formation of tar or polymeric byproducts.

Symptoms: The reaction mixture becomes a thick, dark, and intractable tar, making product isolation difficult.[1]

Potential Root Causes:

  • Acid-catalyzed polymerization of the aldehyde starting material is a common side reaction.[1][4]

  • Excessively high reaction temperatures can promote polymerization and degradation.[1]

  • Highly concentrated strong acids can lead to harsh reaction conditions, favoring tar formation.[1][4]

Troubleshooting Steps:

  • Control Reaction Temperature: Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[1] Gradual heating or stepwise addition of reagents can help manage exothermic reactions.[1]

  • Optimize Acid Concentration and Type: While an acid catalyst is necessary, overly harsh conditions should be avoided.[1] A comparative study of different Brønsted and Lewis acids can help find a balance between reaction rate and side product formation.[1]

  • Slow Addition of Reagents: Adding the aldehyde dropwise to the reaction mixture can help to control its concentration and minimize self-polymerization.[4][5]

Problem 3: Presence of a significant benzylamine byproduct.

Symptoms: A significant amount of a benzylamine byproduct is isolated along with the desired quinoline.

Potential Root Causes:

  • This is a common side reaction, particularly when using anilines with electron-withdrawing groups.[6] It results from the reduction of the intermediate imine by the dihydroquinoline intermediate.[6]

Troubleshooting Steps:

  • Use a Co-oxidant (Doebner Hydrogen-Transfer Reaction): Perform the reaction in the presence of an imine that acts as a hydrogen acceptor.[6] This prevents the dihydroquinoline intermediate from reducing the desired product's imine precursor.

Problem 4: Difficulty with product purification.

Symptoms: The crude product is difficult to purify, and multiple impurities are observed by TLC or NMR.

Potential Root Causes:

  • Formation of tar and other side products complicates isolation.

  • Unreacted starting materials remaining in the crude mixture.

  • The product may be difficult to separate from byproducts due to similar polarities.

Troubleshooting Steps:

  • Acid-Base Extraction: After the reaction, carefully neutralize the acidic mixture with a base (e.g., saturated sodium bicarbonate solution). The quinoline product is basic and can be extracted into an organic solvent.[4]

  • Column Chromatography: Purify the crude product using column chromatography on silica gel.[4] A range of solvent systems (e.g., ethyl acetate/hexanes) can be screened to achieve optimal separation.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be an effective purification method.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Doebner reaction?

A1: The most prevalent side reaction is the acid-catalyzed polymerization of the aldehyde starting material, which leads to the formation of tar and significantly reduces the yield.[1][4]

Q2: How do substituents on the aniline affect the reaction?

A2: The electronic properties of the substituents on the aniline ring significantly influence the reaction's success. Anilines with electron-withdrawing groups are less nucleophilic and tend to give lower yields in the conventional Doebner reaction.[1][2][3] Conversely, anilines with strong electron-donating groups may be more prone to side reactions.

Q3: What is the Doebner hydrogen-transfer reaction and when should it be used?

A3: The Doebner hydrogen-transfer reaction is a modification developed for the synthesis of substituted quinolines from anilines that have electron-withdrawing groups.[2] This method often provides improved yields for these challenging substrates where the conventional Doebner reaction performs poorly.[1][2]

Q4: Which catalysts are effective for the Doebner reaction?

A4: The reaction is typically acid-catalyzed. A variety of both Brønsted acids (e.g., p-toluenesulfonic acid, HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄, BF₃·THF) have been shown to be effective.[1][3] The optimal catalyst often depends on the specific substrates being used.

Q5: How can I monitor the reaction for completion?

A5: The progress of the Doebner reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be tracked over time.

Data Presentation

Table 1: Effect of Different Catalysts on the Doebner Reaction
CatalystTypeTypical LoadingNotes
p-TsOHBrønsted AcidCatalyticCommonly used, effective for many substrates.[1][7]
HCl, H₂SO₄Brønsted AcidCatalytic to StoichiometricStrong acids, can lead to tar formation if not optimized.[1][4]
ZnCl₂, SnCl₄Lewis AcidCatalyticMilder Lewis acids may be preferable in some cases to reduce side reactions.[1]
BF₃·THFLewis Acid0.5 - 1.0 equivParticularly effective for electron-deficient anilines.[2][3]
Table 2: Influence of Solvent on the Doebner Reaction
SolventPolarityBoiling Point (°C)Notes
EthanolPolar Protic78A common solvent, often used under reflux conditions.[2][3]
Acetonitrile (MeCN)Polar Aprotic82Often an excellent choice, can provide high yields and easier work-up.[2][3]
Tetrahydrofuran (THF)Polar Aprotic66Can give comparable yields to MeCN for certain substrates.[2]
Dichloroethane (DCE)Nonpolar84Has been used, but may result in lower yields compared to other solvents.[2]

Experimental Protocols

General Experimental Protocol for the Doebner Reaction
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aniline (1.0 equiv), the aldehyde (1.0-1.2 equiv), and the chosen solvent.

  • Catalyst Addition: Add the acid catalyst (e.g., p-TsOH, catalytic amount, or BF₃·THF, 1.0 equiv) to the mixture.

  • Reagent Addition: Add pyruvic acid (1.0-1.2 equiv) to the stirred mixture. For reactions prone to polymerization, the aldehyde can be added dropwise.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, proceed with an aqueous work-up.[8]

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.[4]

Protocol for the Doebner Hydrogen-Transfer Reaction

This protocol is adapted for anilines with electron-withdrawing groups.

  • Reaction Setup: To a solution of the electron-deficient aniline (e.g., 1.8 mol/L) and benzaldehyde (e.g., 2.0 mol/L) in MeCN, add BF₃·THF (e.g., 1.0 equiv).

  • Stirring: Stir the reaction mixture at 65 °C for 1 hour.

  • Pyruvic Acid Addition: Add a solution of pyruvic acid (e.g., 0.6 mol/L) in MeCN dropwise to the reaction mixture.

  • Reaction Completion: Continue stirring at 65 °C for approximately 20 hours, monitoring by TLC.

  • Work-up and Purification: Follow the general work-up and purification procedures outlined above.

General Work-up and Purification Procedure
  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Neutralization: Carefully neutralize the acidic mixture by adding a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), until gas evolution ceases.[4]

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[4]

  • Washing: Combine the organic layers and wash with water and then with brine.[4]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Final Purification: Purify the resulting crude residue by column chromatography or recrystallization.[4]

Visualizations

Doebner_Reaction_Mechanism cluster_start Starting Materials cluster_steps Reaction Pathway cluster_end Product Aniline Aniline SchiffBase Schiff Base (Imine Formation) Aniline->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol MichaelAddition Michael-type Addition SchiffBase->MichaelAddition Enol->MichaelAddition Cyclization Intramolecular Cyclization MichaelAddition->Cyclization Dihydroquinoline Dihydroquinoline Intermediate Cyclization->Dihydroquinoline Oxidation Oxidation Dihydroquinoline->Oxidation Product Quinoline-4-carboxylic Acid Oxidation->Product

Caption: Proposed mechanism of the Doebner reaction.[3][9]

Optimization_Workflow Start Define Substrates (Aniline, Aldehyde) ScreenCatalyst Screen Catalysts (Brønsted vs. Lewis Acids) Start->ScreenCatalyst ScreenSolvent Screen Solvents (e.g., EtOH, MeCN, THF) ScreenCatalyst->ScreenSolvent Select best catalyst OptimizeTemp Optimize Temperature (e.g., RT, 60°C, Reflux) ScreenSolvent->OptimizeTemp Select best solvent OptimizeConc Optimize Concentration & Reagent Stoichiometry OptimizeTemp->OptimizeConc Select best temperature Analysis Analyze Yield & Purity (TLC, NMR, LC-MS) OptimizeConc->Analysis Run reaction Analysis->ScreenCatalyst Low yield/ side products Optimized Optimized Conditions Found Analysis->Optimized High yield & _purity

Caption: A systematic workflow for optimizing Doebner reaction conditions.

Troubleshooting_Diagram cluster_LowYield Low Yield Solutions cluster_TarFormation Tar Formation Solutions cluster_SideProducts Side Product Solutions Start Problem with Doebner Reaction Issue What is the main issue? Start->Issue LowYield Low Yield Issue->LowYield Low Yield TarFormation Tar Formation Issue->TarFormation Tar Formation SideProducts Side Products Issue->SideProducts Side Products LY_Sol1 Optimize Catalyst/Solvent LowYield->LY_Sol1 LY_Sol2 Increase Reaction Time/Temp LowYield->LY_Sol2 LY_Sol3 Use Doebner H-transfer for EWG anilines LowYield->LY_Sol3 TF_Sol1 Lower Reaction Temperature TarFormation->TF_Sol1 TF_Sol2 Use Milder Acid Catalyst TarFormation->TF_Sol2 TF_Sol3 Slowly Add Aldehyde TarFormation->TF_Sol3 SP_Sol1 Optimize Stoichiometry SideProducts->SP_Sol1 SP_Sol2 Use Co-oxidant for Benzylamine Byproduct SideProducts->SP_Sol2 SP_Sol3 Improve Work-up/ Purification SideProducts->SP_Sol3

Caption: A decision tree for troubleshooting common Doebner reaction issues.

References

Technical Support Center: Crystallization of Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of quinoline-4-carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for crystallizing my quinoline-4-carboxylic acid derivative?

A1: The ideal solvent is crucial for successful crystallization and depends on the specific substituents on the quinoline-4-carboxylic acid core. A systematic solvent screening is highly recommended. The goal is to find a solvent (or solvent system) in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature.[1]

Given the general structure, which contains both polar (carboxylic acid) and relatively nonpolar (quinoline ring) functionalities, solvents of intermediate polarity are often a good starting point. It is also highly recommended to explore binary solvent systems. A common and effective technique is to dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid.[1]

Recommended starting solvents to screen:

  • Alcohols: Ethanol, Methanol, Isopropanol[1]

  • Esters: Ethyl acetate[1]

  • Ketones: Acetone[1]

  • Aromatic Hydrocarbons: Toluene[1][2]

  • Ethers: Dioxane, Tetrahydrofuran (THF)[1]

  • Amides: N,N-Dimethylformamide (DMF), Dimethylacetamide (DMAc) (Note: These are high-boiling point solvents and can be difficult to remove completely)[1][3][4]

  • Water: Can be used as an anti-solvent with water-miscible organic solvents like ethanol or acetone, especially given the carboxylic acid group.[5][6]

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline phase. This is often due to the solution being too concentrated or being cooled too quickly.[1][7] Here are several strategies to overcome this issue:

  • Reduce the cooling rate: Allow the solution to cool slowly to room temperature. Insulating the flask can help. Once at room temperature, you can then gradually lower the temperature further in a refrigerator.[1]

  • Use a more dilute solution: Add more of the hot solvent to your mixture before cooling to prevent premature saturation at a temperature above the compound's melting point.[1][7]

  • Change the solvent system: The current solvent may not be suitable. Experiment with a solvent of a different polarity or a binary solvent mixture.[1]

  • Induce nucleation at a higher temperature: Try scratching the inside of the flask with a glass rod at the air-liquid interface just as the solution starts to cool.[1] Adding a seed crystal at a higher temperature can also be effective.

Q3: No crystals are forming, even after the solution has been cooling for a long time. What are the next steps?

A3: A supersaturated solution is necessary for crystallization to occur. If no crystals form, it is likely that the solution is not supersaturated or that nucleation has not been initiated. Here are some steps to take:

  • Induce nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic scratches can provide sites for crystal nucleation.[1]

    • Seeding: Add a tiny crystal of your crude product to the cooled solution. This "seed" will act as a template for further crystal growth.[7]

    • Ultrasonication: Placing the flask in an ultrasonic bath for a short period can sometimes induce nucleation.[1]

  • Increase concentration: If nucleation techniques are unsuccessful, your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[7]

  • Change the solvent: The compound may be too soluble in the chosen solvent. Try a solvent in which it is less soluble, or use a binary solvent system and add more of the anti-solvent.[1]

  • Advanced Methods:

    • Vapor Diffusion: Dissolve your compound in a small amount of a volatile "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent. The vapor of the poor solvent will slowly diffuse into the good solvent, gradually inducing crystallization.[1]

    • Layering: Carefully layer a less dense "poor" solvent on top of a solution of your compound in a denser "good" solvent. Crystals may form at the interface as the solvents slowly mix.[1]

Q4: The purity of my recrystallized product has not improved. What could be the issue?

A4: If recrystallization is not enhancing the purity of your product, consider the following possibilities:

  • Inappropriate solvent choice: The impurities may have very similar solubility profiles to your desired compound in the chosen solvent. A different solvent or solvent system is likely necessary to effectively separate the compound from the impurities.[1]

  • Crystallization occurred too quickly: Rapid crystal growth can trap impurities within the crystal lattice. Slowing down the cooling process can lead to more selective crystallization and higher purity.[1][7]

  • Incomplete initial dissolution: If the crude material was not fully dissolved in the hot solvent, insoluble impurities will be collected along with your crystals. Ensure everything, apart from any obvious insoluble contaminants, is dissolved before cooling. A hot filtration step can be used to remove insoluble impurities.

  • Co-crystallization: The impurity may be forming a co-crystal with your target compound. This can be a challenging issue to resolve and may necessitate a different purification method, such as column chromatography.[1]

Q5: How does pH affect the crystallization of quinoline-4-carboxylic acids?

A5: The solubility of quinoline-4-carboxylic acids is highly dependent on pH.[8][9]

  • Acidic conditions: In acidic solutions, the carboxylic acid group is protonated (-COOH), making the molecule less polar and generally less soluble in aqueous media.

  • Neutral to Basic conditions: In neutral to basic solutions, the carboxylic acid group is deprotonated to form the carboxylate anion (-COO-). This ionic form is significantly more water-soluble.[8]

This pH-dependent solubility can be exploited for purification. For instance, the compound can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidifying the aqueous solution. This precipitate can then be further purified by recrystallization from an organic solvent.

Troubleshooting Guides

General Troubleshooting Workflow

Caption: Troubleshooting workflow for quinoline-4-carboxylic acid crystallization.

Data Presentation

Solvent Screening Template
Solvent/Solvent SystemAmount of Compound (mg)Volume of Solvent (mL)Solubility (Cold)Solubility (Hot)Crystal Formation upon CoolingObservations (e.g., color, crystal shape, oiling out)
Ethanol
Ethyl Acetate
Toluene
Acetone
Dioxane
DMF
Ethanol/Water (ratio)
Acetone/Hexane (ratio)
Purity Improvement Data for a Quinoline Carboxylic Acid Derivative

The following table presents data on the purification of a specific quinoline carboxylic acid derivative by heating and stirring in different solvents.

SolventInitial Purity (%)Final Purity (%)
N,N-Dimethylformamide (DMF)88.37>93
Formamide (FA)88.37>93
N-Methylformamide (NMF)88.37>93
Dimethylimidazole (DMI)88.37>93
Data adapted from a study on a specific quinoline carboxylic acid derivative and may not be representative of all derivatives.[3]

Experimental Protocols

General Recrystallization Protocol

This protocol provides a general framework for the recrystallization of quinoline-4-carboxylic acids. Optimization will be required based on the specific properties of your compound.

  • Solvent Selection: In a small test tube, add a small amount of your crude quinoline-4-carboxylic acid. Add a few drops of a chosen solvent and observe the solubility at room temperature. Heat the test tube and add more solvent dropwise until the solid dissolves. A good solvent will dissolve the compound when hot but show poor solubility when cold.[1]

  • Dissolution: In a larger flask, add the crude compound and the chosen solvent. Heat the mixture while stirring until the compound is completely dissolved. Add a slight excess of solvent (5-10%) to prevent premature crystallization.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities present in the hot solution, perform a hot filtration to remove them. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. To slow down the cooling, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath or a refrigerator to maximize the yield of crystals.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1][10]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.[1][10]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.[1]

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Crude Quinoline-4-Carboxylic Acid Solvent_Selection 1. Solvent Selection Start->Solvent_Selection Dissolution 2. Dissolution in Hot Solvent Solvent_Selection->Dissolution Hot_Filtration_Check Insoluble Impurities? Dissolution->Hot_Filtration_Check Hot_Filtration 3. Hot Filtration Hot_Filtration_Check->Hot_Filtration Yes Cooling 4. Slow Cooling Hot_Filtration_Check->Cooling No Hot_Filtration->Cooling Isolation 5. Isolation (Vacuum Filtration) Cooling->Isolation Washing 6. Washing with Cold Solvent Isolation->Washing Drying 7. Drying Washing->Drying End End: Pure Crystals Drying->End

Caption: General experimental workflow for the recrystallization of quinoline-4-carboxylic acids.

References

Technical Support Center: Scaling Up the Synthesis of 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific challenges that may be encountered during the synthesis, presented in a question-and-answer format. The primary synthetic route discussed is the Pfitzinger reaction, which involves the condensation of 5-chloroisatin with 1-(3,4-dimethylphenyl)ethan-1-one.

Question 1: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

Answer: Low yields in the Pfitzinger synthesis can arise from several factors. Here is a systematic approach to troubleshooting this issue:

  • Incomplete Ring Opening of 5-Chloroisatin: The initial base-catalyzed hydrolysis of the isatin is a critical step.[1][2]

    • Troubleshooting: Ensure a sufficient excess of a strong base like potassium hydroxide is used. The reaction mixture should change color, indicating the formation of the salt of the corresponding isatinic acid.[2] It is advisable to fully dissolve the 5-chloroisatin in the basic solution before adding the ketone.[1]

  • Suboptimal Reaction Temperature: The condensation and cyclization steps are sensitive to temperature.

    • Troubleshooting: If the temperature is too low, the reaction may be slow and incomplete.[2] Conversely, excessively high temperatures can lead to the formation of tar-like byproducts.[2] A reflux temperature of around 100°C in an ethanol/water mixture is a good starting point.[2]

  • Insufficient Reaction Time: The reaction may require a significant amount of time to reach completion.

    • Troubleshooting: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). It may be necessary to extend the reflux time to ensure all starting material has been consumed.[2]

  • Purity of Reactants: The purity of the starting materials is crucial for a successful reaction.

    • Troubleshooting: Ensure that the 5-chloroisatin and 1-(3,4-dimethylphenyl)ethan-1-one are of high purity, as impurities can interfere with the reaction.

Question 2: I am observing a significant amount of tar formation in my reaction mixture. How can I minimize this?

Answer: Tar formation is a common issue in the Pfitzinger reaction, often due to side reactions.

  • Modified Reactant Addition:

    • Troubleshooting: Instead of adding all reactants at once, first dissolve the 5-chloroisatin in the base (e.g., potassium hydroxide) to facilitate the ring opening. Once the isatin is fully dissolved, then add the 1-(3,4-dimethylphenyl)ethan-1-one.[1] This can minimize self-condensation of the isatin intermediate.[1]

  • Temperature Control:

    • Troubleshooting: Avoid excessive heating, as high temperatures can promote the formation of tar.[2] Maintaining a consistent and controlled temperature is crucial. For some substrates, running the reaction at a slightly lower temperature for a longer duration may be beneficial.[1]

  • pH Control During Workup:

    • Troubleshooting: During the acidification step to precipitate the product, add the acid slowly and with vigorous stirring. This helps to avoid localized high acidity, which can contribute to the degradation of the product and tar formation.[1]

Question 3: The purification of my final product is proving difficult. What are the recommended purification methods?

Answer: The crude product often contains unreacted starting materials and byproducts that need to be removed.

  • Acid-Base Extraction:

    • Troubleshooting: After the reaction is complete, the reaction mixture can be diluted with water and washed with an organic solvent (like diethyl ether) to remove any unreacted ketone.[3] The aqueous layer, containing the potassium salt of the carboxylic acid, is then acidified to precipitate the pure product.[3]

  • Recrystallization:

    • Troubleshooting: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[4] If the product "oils out," try redissolving it in a larger volume of hot solvent and allowing it to cool more slowly.[2]

  • Column Chromatography:

    • Troubleshooting: For very impure samples, column chromatography using silica gel with a suitable solvent system (e.g., petroleum ether: ethyl acetate) can be an effective purification method.[5]

Data Presentation

The following table summarizes the key reactants and expected outcomes for the synthesis of this compound via the Pfitzinger reaction.

Reactant 1Reactant 2BaseSolventTypical Reaction TimeExpected Yield
5-Chloroisatin1-(3,4-dimethylphenyl)ethan-1-onePotassium HydroxideEthanol/Water12-24 hours60-80% (unoptimized)

Note: Yields are estimates based on similar reported Pfitzinger reactions and may vary depending on the specific reaction conditions and scale.

Experimental Protocols

Detailed Methodology for the Pfitzinger Synthesis of this compound

This protocol is a general guideline and may require optimization for scale-up.

Materials:

  • 5-Chloroisatin

  • 1-(3,4-dimethylphenyl)ethan-1-one

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated or 6M

  • Diethyl ether

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

  • TLC plates

Procedure:

  • Ring Opening of 5-Chloroisatin: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water. Add 5-chloroisatin to this solution. Heat the mixture to reflux for approximately 30-60 minutes until the isatin has completely dissolved and the solution's color has changed, indicating the formation of the potassium salt of 2-amino-5-chloro-α-oxo-benzeneacetic acid.[1]

  • Condensation Reaction: To the refluxing solution, add 1-(3,4-dimethylphenyl)ethan-1-one dropwise. Continue to reflux the reaction mixture for 12-24 hours.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. A suitable mobile phase would be a mixture of petroleum ether and ethyl acetate.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol by rotary evaporation. Dilute the remaining aqueous solution with water.

  • Extraction of Impurities: Wash the aqueous solution with diethyl ether (2 x volume of aqueous layer) to remove any unreacted 1-(3,4-dimethylphenyl)ethan-1-one and other non-polar impurities.[3]

  • Precipitation of Product: Cool the aqueous layer in an ice bath and acidify it by slowly adding hydrochloric acid with vigorous stirring until the pH is approximately 4-5.[3] A precipitate of this compound should form.

  • Isolation and Drying: Collect the solid precipitate by vacuum filtration. Wash the collected solid thoroughly with cold water to remove any inorganic salts.[3] Dry the product in a vacuum oven.

  • Purification (if necessary): The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.[4]

Visualizations

Pfitzinger_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product r1 5-Chloroisatin p1 Ring Opening r1->p1 r2 1-(3,4-dimethylphenyl)ethan-1-one p2 Condensation & Cyclization r2->p2 r3 Potassium Hydroxide r3->p1 p1->p2 Isatinate Intermediate p3 Work-up & Purification p2->p3 Crude Product product 6-Chloro-2-(3,4-dimethylphenyl) quinoline-4-carboxylic acid p3->product Purified Product

Caption: General workflow for the Pfitzinger synthesis.

Troubleshooting_Logic cluster_yield Low Yield Issues cluster_purity Purity Issues cluster_solutions Potential Solutions start Low Yield or High Impurity? check_ring_opening Incomplete Isatin Ring Opening? start->check_ring_opening check_temp Suboptimal Temperature? start->check_temp check_time Insufficient Reaction Time? start->check_time tar_formation Tar Formation? start->tar_formation unreacted_sm Unreacted Starting Material? start->unreacted_sm sol_base Increase Base/ Pre-dissolve Isatin check_ring_opening->sol_base sol_temp Optimize Temperature check_temp->sol_temp sol_time Increase Reaction Time/ TLC Monitoring check_time->sol_time tar_formation->sol_temp sol_addition Modified Reactant Addition tar_formation->sol_addition unreacted_sm->sol_time sol_purification Optimize Purification (Acid-Base/Recrystallization) unreacted_sm->sol_purification

Caption: Troubleshooting logic for synthesis optimization.

References

"common impurities in quinoline synthesis and their removal"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of quinoline and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by common quinoline synthesis methods. Each entry addresses specific issues in a question-and-answer format, providing insights into the root causes of impurities and detailed protocols for their removal.

General Purification Issues

Question: My crude quinoline product is a dark, oily, or tarry substance. Where do I start with purification?

Answer: Dark, impure crude products are common, especially in classical quinoline syntheses like the Skraup and Doebner-von Miller reactions. The best initial approach depends on the volatility and basicity of your target quinoline.

  • For volatile quinolines: Steam distillation is highly effective at separating the desired product from non-volatile tars and inorganic materials.[1][2]

  • For non-volatile quinolines: A primary acid-base extraction is recommended. Dissolve the crude mixture in an organic solvent and extract with an aqueous acid to separate the basic quinoline from neutral and acidic impurities. The quinoline can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.

  • Decolorization: If the product remains colored after initial purification, treatment with activated charcoal can be effective.[2]

Question: My quinoline derivative is decomposing during silica gel column chromatography. What can I do?

Answer: The basic nitrogen of the quinoline ring can interact with the acidic silanol groups on the surface of silica gel, leading to decomposition.[3] Here are several strategies to mitigate this:

  • Deactivate the Silica Gel: Pre-treat the silica gel by using an eluent containing a small amount of a tertiary amine, such as 0.5-2% triethylamine or pyridine.[3] This neutralizes the acidic sites.

  • Use an Alternative Stationary Phase:

    • Alumina (neutral or basic): This is a good alternative to silica for basic compounds.[3]

    • Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, this can be an effective method.[3]

  • Work Quickly: Minimize the contact time between your compound and the silica gel by running the column as efficiently as possible.[3]

Skraup Synthesis Troubleshooting

Question: My Skraup reaction is extremely vigorous and producing a lot of tar. How can I control it and purify the product?

Answer: The Skraup synthesis is notoriously exothermic and prone to tar formation due to the acid-catalyzed polymerization of acrolein, which is formed in situ from glycerol.[2][4][5]

Control & Prevention:

  • Use a Moderator: Add ferrous sulfate (FeSO₄) to the reaction mixture to make the reaction less violent.[4]

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly with efficient cooling and stirring.

  • Temperature Management: Heat the mixture gently to initiate the reaction, and be prepared to cool the flask if the reaction becomes too vigorous.[6]

Impurity Removal: The primary impurity is a non-volatile, complex polymeric tar.

  • Steam Distillation: This is the most effective method for separating the volatile quinoline from the tar.[2] After the reaction, the mixture is made strongly alkaline, and steam is passed through it to co-distill the quinoline.

  • Chemical Treatment for Starting Materials: Unreacted aniline can be removed by diazotization with sodium nitrite in an acidic solution of the crude quinoline, followed by heating to convert it to phenol.[7][8]

Doebner-von Miller Synthesis Troubleshooting

Question: I am observing significant polymer formation and a low yield in my Doebner-von Miller reaction. What is the cause and how can I improve this?

Answer: Similar to the Skraup synthesis, the Doebner-von Miller reaction often suffers from the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material, leading to tar and resinous byproducts.[1][9]

Control & Prevention:

  • Slow Addition of Reagents: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline to minimize its self-condensation.[9]

  • In Situ Aldol Condensation: To control the concentration of the reactive α,β-unsaturated carbonyl, it can be generated in situ from the corresponding aldehydes at a low temperature.[9]

  • Optimize Catalyst: The choice of Brønsted or Lewis acid and its concentration is critical. Experiment with different acids to find the optimal balance for your specific substrates.[1]

Impurity Removal: The main impurities are polymeric materials and potentially unreacted starting materials.

  • Steam Distillation: For volatile products like 2-methylquinoline (quinaldine), steam distillation of the basified reaction mixture is an effective purification method.[2][9]

  • Column Chromatography: For less volatile derivatives, after a preliminary workup (neutralization and extraction), column chromatography is a common purification technique. A preliminary filtration through a plug of silica can help remove the bulk of the tar before detailed chromatographic separation.[1]

Combes Synthesis Troubleshooting

Question: My Combes synthesis with an unsymmetrical β-diketone is producing a mixture of regioisomers. How can I separate them?

Answer: The reaction of an aniline with an unsymmetrical β-diketone can lead to two different regioisomers depending on which carbonyl group undergoes the initial condensation with the amine and subsequent cyclization. The ratio of these isomers is influenced by steric and electronic effects of the substituents.[3][10]

Impurity Removal & Separation: The primary impurities are the undesired regioisomer and potentially unreacted starting materials.

  • Column Chromatography: This is the most common method for separating regioisomers. Careful selection of the eluent system is crucial for achieving good separation.

  • Fractional Crystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional crystallization can be an effective separation technique. This may involve the crystallization of the free bases or their salts (e.g., hydrochlorides or picrates).[8]

Friedländer Synthesis Troubleshooting

Question: I am getting a significant amount of a side product in my base-catalyzed Friedländer synthesis. What is it and how can I remove it?

Answer: A common side reaction in the Friedländer synthesis, particularly under basic conditions, is the aldol self-condensation of the ketone reactant.[11] This leads to the formation of α,β-unsaturated ketone byproducts.

Control & Prevention:

  • Use an Imine Analog: To circumvent the aldol side reaction, an imine analog of the o-aminoaryl aldehyde or ketone can be used.[11]

  • Milder Conditions: Employing milder reaction conditions, such as using specific catalysts (e.g., gold catalysts) or ionic liquids, can allow the reaction to proceed at lower temperatures, thus minimizing self-condensation.[11]

Impurity Removal: The main impurities are the aldol condensation byproducts and unreacted starting materials.

  • Column Chromatography: This is a highly effective method for separating the desired quinoline product from the aldol side products and starting materials. A gradient elution is often necessary.[8][12]

  • Recrystallization: If the desired product is a solid and has a significantly different solubility profile from the impurities, recrystallization can be a simple and effective purification method.[13]

Data Presentation: Comparison of Purification Techniques

The following tables summarize quantitative data for various quinoline purification methods.

Table 1: Purification Efficiency of Quinoline from Skraup Synthesis Crude Product

Purification TechniqueReagents/ConditionsAchieved Purity (%)Yield (%)Source(s)
Steam & Vacuum Distillation1. NaOH (for basification) 2. Vacuum (14 mmHg)High (not specified)84-91[1][7]
Salt Formation & Distillation1. H₂SO₄, NaNO₂ 2. NaOH 3. Vacuum Distillation>98Not specified[7][8]

Table 2: General Purification Methods for Quinoline Derivatives

Purification TechniqueTypical Starting MaterialReagents/ConditionsAchieved Purity (%)Yield (%)Source(s)
Recrystallization Crude 8-hydroxyquinoline (78% purity)Dichloromethane99.596.5[7]
Crude 8-hydroxyquinoline (82% purity)Chloroform99.095.0[7]
Salt Formation Crude QuinolinePhosphoric acid, then neutralization90-92 (1 cycle), 98-99 (multiple cycles)Not specified[7]
Crude QuinolinePicric Acid, then liberationHighNot specified[8]
Extraction Quinoline from Coal TarAmmonium hydrogen sulfate, toluene>9782[7]

Experimental Protocols

Protocol 1: Purification of Crude Quinoline from Skraup Synthesis by Steam Distillation and Salt Formation[7][8]

Objective: To purify crude quinoline containing tar, unreacted aniline, and nitrobenzene.

Materials:

  • Crude reaction mixture from Skraup synthesis

  • 40% Sodium hydroxide (NaOH) solution

  • Dilute sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Steam generator

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • First Steam Distillation (to remove nitrobenzene): Subject the acidic crude reaction mixture to steam distillation to remove volatile, non-basic impurities like unreacted nitrobenzene. Continue until the distillate is clear.

  • Liberation of Quinoline: Make the remaining solution in the distillation flask strongly alkaline with a 40% NaOH solution. The quinoline will separate as a dark oil.

  • Second Steam Distillation: Perform a second steam distillation on the alkaline mixture to isolate the crude quinoline, which will co-distill with the water.

  • Salt Formation and Aniline Removal: a. Separate the quinoline oil from the distillate and dissolve it in dilute sulfuric acid to form quinoline sulfate. b. Cool the solution and add sodium nitrite (NaNO₂) to diazotize any remaining aniline. c. Gently heat the solution to convert the diazonium salt to phenol.

  • Final Isolation and Distillation: a. Make the solution strongly alkaline again with 40% NaOH to liberate the free quinoline base. b. Separate the quinoline oil, dry it over anhydrous potassium carbonate. c. Purify the dried oil by vacuum distillation. Collect the fraction boiling at 110-114°C at 14 mmHg as pure quinoline.

Protocol 2: Purification of a Quinoline Derivative by Column Chromatography[8][12]

Objective: To purify a substituted quinoline from side products and unreacted starting materials.

Materials:

  • Crude quinoline derivative

  • Silica gel (or alumina)

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Triethylamine (optional, for deactivation)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Select the Eluent System: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that gives good separation between your desired product and impurities (target Rf for the product is typically 0.2-0.4).

  • Prepare the Column (Wet Packing): a. Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. b. Prepare a slurry of silica gel in the initial, low-polarity eluent. If deactivation is needed, add 0.5-1% triethylamine to the eluent. c. Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing without air bubbles. d. Add a thin layer of sand on top of the silica bed.

  • Load the Sample: a. Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane). b. Carefully apply the sample solution to the top of the column. c. Open the stopcock and allow the sample to enter the silica bed.

  • Elute the Column: a. Carefully add the eluent to the top of the column. b. Begin eluting, collecting fractions in separate tubes. c. If using a gradient, gradually increase the polarity of the eluent to move more polar compounds down the column.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified quinoline derivative.

Protocol 3: Purification of Quinoline via Picrate Salt Formation and Recrystallization[7][8]

Objective: To achieve high purity of a quinoline base by forming a crystalline salt, which excludes impurities.

Materials:

  • Crude quinoline

  • Picric acid

  • 95% Ethanol

  • Dimethyl sulfoxide (DMSO)

  • Basic alumina

  • n-Pentane

  • Beakers, filtration apparatus

Procedure:

  • Salt Formation: a. Dissolve the crude quinoline in a minimal amount of 95% ethanol. b. In a separate flask, prepare a saturated solution of picric acid in 95% ethanol. c. Slowly add the picric acid solution to the quinoline solution. Yellow crystals of quinoline picrate will precipitate. d. Cool the mixture in an ice bath to maximize precipitation.

  • Recrystallization of the Salt: a. Collect the quinoline picrate crystals by filtration and wash them with cold ethanol. b. Recrystallize the picrate salt from a suitable solvent (e.g., acetonitrile) to further enhance purity.

  • Liberation of the Free Base: a. Dissolve the purified quinoline picrate crystals in DMSO. b. Pass this solution through a short column packed with basic alumina. The picric acid will be adsorbed onto the alumina. c. Collect the eluent containing the free quinoline base.

  • Final Purification: a. Extract the free base from the DMSO eluent using n-pentane. b. Wash the pentane extract, dry it over an anhydrous salt, and remove the solvent. c. The resulting quinoline can be further purified by vacuum distillation if necessary.

Visualizations

Troubleshooting_Workflow cluster_skraup Skraup / Doebner-von Miller cluster_combes Combes / Friedländer start Crude Quinoline Product p1 Initial Assessment: - Tar/Polymer Formation? - Multiple Products (TLC)? - Colored Impurities? start->p1 n1 High Tar/Polymer Content? p1->n1 Classical Syntheses n4 Regioisomers or Aldol Side Products? p1->n4 Modern/Versatile Syntheses n2 Steam Distillation n1->n2 Yes (Volatile Product) n3 Acid-Base Extraction n1->n3 No / Non-Volatile p2 Further Purification Needed? n2->p2 n3->p2 n5 Column Chromatography n4->n5 Yes n6 Fractional Crystallization n4->n6 If solubility differs n5->p2 n6->p2 p3 Recrystallization (Free Base or Salt) p2->p3 Yes p4 Final Pure Product p2->p4 No p3->p4

Caption: A logical workflow for troubleshooting quinoline purification.

Purification_Methods_Workflow cluster_primary Primary Purification cluster_secondary Secondary / High-Purity Methods start Crude Quinoline Mixture distillation Distillation (Steam or Vacuum) start->distillation Volatile Product + Non-Volatile Impurities extraction Acid-Base Extraction start->extraction Basic Product + Neutral/Acidic Impurities filtration Filtration / Washing start->filtration Solid Product + Soluble Impurities chromatography Column Chromatography (Silica, Alumina, C18) distillation->chromatography Further purification extraction->chromatography Oily product recrystallization Recrystallization (incl. Salt Formation) extraction->recrystallization Solid product filtration->recrystallization end Pure Quinoline Product chromatography->end recrystallization->end

Caption: Experimental workflow for common quinoline purification methods.

References

Technical Support Center: Synthesis of 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for alternative synthetic routes to 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid. The information is tailored for researchers, scientists, and drug development professionals to facilitate successful synthesis and address common experimental challenges.

Alternative Synthetic Routes Overview

Two primary alternative synthetic routes for the target molecule are the Pfitzinger Reaction and the Doebner Reaction . Both methods are well-established for the synthesis of quinoline-4-carboxylic acids and offer viable alternatives to other synthetic strategies.

  • Pfitzinger Reaction: This route involves the condensation of an isatin derivative (5-chloroisatin) with a carbonyl compound containing an α-methylene group (1-(3,4-dimethylphenyl)ethanone) in the presence of a strong base.

  • Doebner Reaction: This is a three-component reaction involving an aniline (4-chloroaniline), an aldehyde (3,4-dimethylbenzaldehyde), and pyruvic acid.

Below are detailed troubleshooting guides and FAQs for each of these synthetic pathways.

Pfitzinger Reaction Route

The Pfitzinger reaction is a robust method for preparing quinoline-4-carboxylic acids. The overall reaction for the synthesis of the target molecule is as follows:

5-chloroisatin + 1-(3,4-dimethylphenyl)ethanone → this compound

Troubleshooting Guide: Pfitzinger Reaction
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield Incomplete hydrolysis of 5-chloroisatin.- Ensure the 5-chloroisatin is completely dissolved in the basic solution before adding the ketone. This can be visually confirmed by a color change from orange/red to a pale yellow/light brown solution. - Gently warm the isatin-base mixture to facilitate ring opening.
Low reactivity of the ketone.- Increase the molar excess of 1-(3,4-dimethylphenyl)ethanone to 1.5-2.0 equivalents. - Increase the reaction temperature, but monitor for potential side reactions.
Sub-optimal base concentration.- The concentration of the base (e.g., KOH or NaOH) is critical. A 30-40% aqueous solution is a good starting point. Too low a concentration may not be effective, while too high a concentration can promote side reactions.
Formation of Tar-like Byproducts Self-condensation of the ketone or isatin derivative under strongly basic conditions.- Add the ketone portion-wise to the reaction mixture to maintain a low instantaneous concentration. - Ensure the reaction temperature is not excessively high.
Polymerization of reaction intermediates.- Consider a modified procedure where the isatin is pre-reacted with the base to ensure complete ring-opening before the ketone is introduced.
Product Precipitation During Workup is Incomplete Incorrect pH for precipitation.- Carefully adjust the pH of the aqueous solution to 4-5 using acetic acid or dilute HCl. Use a pH meter for accurate measurement. - Cool the solution in an ice bath to decrease the solubility of the product.
Product is partially soluble in the aqueous medium.- If the product remains in solution, consider extraction with an organic solvent like ethyl acetate after acidification.
Difficulty in Purifying the Final Product Presence of unreacted 5-chloroisatin or ketone.- Wash the crude product thoroughly with a solvent in which the starting materials are soluble but the product is not (e.g., diethyl ether for the ketone). - Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid) is highly recommended.
Contamination with side-products.- If recrystallization is insufficient, column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol mixtures) may be necessary.
Frequently Asked Questions (FAQs): Pfitzinger Reaction

Q1: What is the optimal base to use for this reaction? A1: Potassium hydroxide (KOH) is the most commonly used base for the Pfitzinger reaction and is highly effective. Sodium hydroxide (NaOH) can also be used. A concentration of 30-40% in water is a good starting point.

Q2: How can I monitor the progress of the reaction? A2: Thin-layer chromatography (TLC) is an effective method. You can spot the reaction mixture against the starting materials (5-chloroisatin and the ketone). The product, being a carboxylic acid, will likely have a different Rf value. A suitable eluent system would be a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol, with a small amount of acetic acid to ensure the carboxylic acid is protonated and spots cleanly.

Q3: My final product is colored. How can I decolorize it? A3: A slight yellow or off-white color is common. If the color is intense, it may indicate impurities. Recrystallization, potentially with the addition of a small amount of activated charcoal, can help to remove colored impurities. Be cautious with charcoal as it can also adsorb some of your product.

Q4: Can I use a different solvent for the reaction? A4: While aqueous ethanol is commonly used, other protic solvents can be employed. The key is that the reactants must be sufficiently soluble at the reaction temperature.

Experimental Protocol: Pfitzinger Synthesis of this compound (Adapted from a similar procedure)

Materials:

  • 5-chloroisatin

  • 1-(3,4-dimethylphenyl)ethanone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl) or Acetic acid

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 5-chloroisatin (1.0 eq) in a 33% aqueous solution of potassium hydroxide.

  • Add ethanol to the mixture.

  • Heat the mixture to reflux for 30 minutes to ensure complete ring opening of the isatin. The color of the solution should change from reddish-orange to a pale yellow or light brown.

  • To the refluxing solution, add 1-(3,4-dimethylphenyl)ethanone (1.2 eq) dropwise over 15 minutes.

  • Continue to reflux the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature and remove the ethanol by rotary evaporation.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ketone and other neutral impurities.

  • Carefully acidify the aqueous layer with dilute hydrochloric acid or acetic acid to a pH of approximately 4-5, while cooling in an ice bath.

  • A precipitate of the crude product should form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent such as an ethanol/water mixture to obtain the pure this compound.

Quantitative Data (Representative)
ParameterValue
Yield 65-80% (typical for Pfitzinger reactions)
Melting Point Not reported (highly dependent on purity)
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 13.5-14.5 (br s, 1H, COOH), 8.0-8.5 (m, 3H, Ar-H), 7.5-7.9 (m, 4H, Ar-H), 2.3 (s, 6H, 2xCH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 168.0 (COOH), 155.0 (C-N), 148.0, 140.0, 138.0, 135.0, 132.0, 130.0, 129.0, 128.0, 127.0, 125.0, 120.0, 20.0 (2xCH₃)

Note: The NMR data is predicted based on the structure and may vary slightly from experimental values.

Pfitzinger Reaction Workflow

Pfitzinger_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve 5-chloroisatin in aq. KOH/Ethanol B Heat to reflux (Ring Opening) A->B C Add 1-(3,4-dimethylphenyl)ethanone B->C D Reflux for 12-24h (Monitor by TLC) C->D E Cool and remove Ethanol D->E F Wash with Et₂O E->F G Acidify with HCl/AcOH F->G H Filter and dry crude product G->H I Recrystallize from Ethanol/Water H->I J Pure Product I->J

Caption: Workflow for the Pfitzinger synthesis.

Doebner Reaction Route

The Doebner reaction provides a direct, three-component approach to the synthesis of the target quinoline-4-carboxylic acid. The overall reaction is:

4-chloroaniline + 3,4-dimethylbenzaldehyde + pyruvic acid → this compound

Troubleshooting Guide: Doebner Reaction
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield Low reactivity of the aniline due to the electron-withdrawing chloro group.- Consider using a Lewis acid catalyst (e.g., ZnCl₂, Sc(OTf)₃) to enhance the reactivity of the components. - Optimize the reaction solvent. While ethanol is common, other solvents like methanol or solvent-free conditions at elevated temperatures might improve yields.
Formation of side products.- The order of addition of reactants can be important. Try pre-mixing the aniline and aldehyde before adding the pyruvic acid.
Inefficient oxidation of the dihydroquinoline intermediate.- Ensure the reaction is open to the air or that an oxidizing agent is present if the reaction is conducted under an inert atmosphere. The Schiff base formed in situ can also act as an oxidant.
Complex Reaction Mixture Multiple side reactions occurring simultaneously.- Adjust the stoichiometry of the reactants. An excess of one component may favor a particular pathway. - Lowering the reaction temperature might increase selectivity, although it will likely increase the reaction time.
Difficulty Isolating the Product The product may be soluble in the reaction mixture even after cooling.- After the reaction, concentrate the solvent and then add water. The product should precipitate. If not, adjust the pH to its isoelectric point (around 4-5).
The product is an amorphous solid that is difficult to filter.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available.
Frequently Asked Questions (FAQs): Doebner Reaction

Q1: What is the role of the acid in the Doebner reaction? A1: The Doebner reaction is often self-catalyzed by the pyruvic acid present. However, the addition of a catalytic amount of a Brønsted or Lewis acid can improve the reaction rate and yield, especially with less reactive anilines.

Q2: Can I use a different keto-acid instead of pyruvic acid? A2: Yes, other α-keto-acids can be used, which will result in different substituents at the 3-position of the quinoline ring. However, for the synthesis of quinoline-4-carboxylic acids, pyruvic acid is the standard reagent.

Q3: The reaction mixture turns very dark. Is this normal? A3: Yes, the formation of a dark-colored reaction mixture is common in Doebner reactions, often due to the formation of polymeric byproducts. This does not necessarily mean the reaction has failed, but it can make product isolation more challenging.

Experimental Protocol: Doebner Synthesis of this compound

Materials:

  • 4-chloroaniline

  • 3,4-dimethylbenzaldehyde

  • Pyruvic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 4-chloroaniline (1.0 eq) and 3,4-dimethylbenzaldehyde (1.0 eq) in ethanol.

  • To this solution, add pyruvic acid (1.1 eq).

  • Heat the reaction mixture to reflux for 4-8 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Add water to the residue and stir. The product should precipitate. If necessary, adjust the pH to 4-5 with a dilute base to aid precipitation.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Recrystallize the product from a suitable solvent like ethanol or an ethanol/water mixture for further purification.

Quantitative Data (Representative)
ParameterValue
Yield 40-60% (can be lower due to the electron-withdrawing nature of the chloro group)
Melting Point Not reported (highly dependent on purity)
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 13.5-14.5 (br s, 1H, COOH), 8.0-8.5 (m, 3H, Ar-H), 7.5-7.9 (m, 4H, Ar-H), 2.3 (s, 6H, 2xCH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 168.0 (COOH), 155.0 (C-N), 148.0, 140.0, 138.0, 135.0, 132.0, 130.0, 129.0, 128.0, 127.0, 125.0, 120.0, 20.0 (2xCH₃)

Note: The NMR data is predicted based on the structure and may vary slightly from experimental values.

Doebner Reaction Workflow

Doebner_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Mix 4-chloroaniline, 3,4-dimethylbenzaldehyde, and pyruvic acid in Ethanol B Reflux for 4-8h (Monitor by TLC) A->B C Cool and/or concentrate B->C D Add water and adjust pH C->D E Filter and dry crude product D->E F Recrystallize from Ethanol/Water E->F G Pure Product F->G

Caption: Workflow for the Doebner synthesis.

Validation & Comparative

The Emerging Potential of Quinoline-4-Carboxylic Acids in HDAC Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of epigenetic research, the quest for novel histone deacetylase (HDAC) inhibitors with improved efficacy and selectivity is paramount. This guide provides a comparative overview of a class of emerging compounds, the quinoline-4-carboxylic acids, in the context of established HDAC inhibitors. While direct experimental data for 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid is not extensively available in the public domain, this analysis will draw upon published data for structurally related 2-phenylquinoline-4-carboxylic acid derivatives to offer a valuable comparative perspective for researchers, scientists, and drug development professionals.

Introduction to HDAC Inhibition and the Quinoline Scaffold

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins. Their aberrant activity is implicated in the pathogenesis of numerous diseases, including cancer, making them a key target for therapeutic intervention. HDAC inhibitors have emerged as a promising class of anti-cancer agents, with several compounds approved for clinical use.

The quinoline-4-carboxylic acid scaffold has recently garnered attention as a promising framework for the design of novel HDAC inhibitors. Research into 2-phenylquinoline-4-carboxylic acid derivatives has demonstrated their potential to selectively inhibit certain HDAC isoforms, offering a pathway to more targeted and potentially less toxic cancer therapies.

Comparative Analysis of HDAC Inhibitory Activity

While specific data for this compound is not available, studies on analogous compounds provide insight into the potential of this chemical class. The following tables present a summary of the inhibitory activity of representative 2-phenylquinoline-4-carboxylic acid derivatives against various HDAC isoforms, compared with well-established HDAC inhibitors.

Table 1: In Vitro HDAC Inhibitory Activity of Selected Compounds (IC50, µM)

Compound/Drug NameHDAC1HDAC2HDAC3HDAC6Data Source
Representative Quinoline Derivative (D28) >50>5024.45>50[1]
Vorinostat (SAHA) 0.010.020.010.02Literature Value
Entinostat (MS-275) 0.130.160.238.0Literature Value
Ricolinostat (ACY-1215) 11.510.212.30.005Literature Value

Disclaimer: The data for the "Representative Quinoline Derivative (D28)" is for a structurally similar compound and is used here for illustrative purposes due to the lack of specific data for this compound.

Table 2: Selectivity Profile of Representative HDAC Inhibitors

Compound/Drug NamePrimary Target(s)Class Selectivity
Representative Quinoline Derivative (D28) HDAC3Class I Selective
Vorinostat (SAHA) Pan-HDACPan-inhibitor
Entinostat (MS-275) HDAC1, HDAC2, HDAC3Class I Selective
Ricolinostat (ACY-1215) HDAC6Class IIb Selective

Signaling Pathways and Experimental Workflows

The mechanism of action of HDAC inhibitors involves the modulation of chromatin structure and the acetylation status of various non-histone proteins, leading to changes in gene expression and subsequent cellular responses such as apoptosis and cell cycle arrest.

HDAC_Inhibition_Pathway cluster_0 HDAC Inhibitor Action cluster_1 Cellular Effects HDAC_Inhibitor HDAC Inhibitor (e.g., Quinoline Derivative) HDAC_Enzyme HDAC Enzyme HDAC_Inhibitor->HDAC_Enzyme Inhibition Histone_Acetylation Increased Histone Acetylation HDAC_Enzyme->Histone_Acetylation Deacetylation Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation Gene_Expression Altered Gene Expression Chromatin_Relaxation->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest

General signaling pathway of HDAC inhibition.

The evaluation of novel HDAC inhibitors typically involves a series of in vitro assays to determine their potency and selectivity.

Experimental_Workflow Start Compound Synthesis (Quinoline Derivatives) HDAC_Enzyme_Assay In Vitro HDAC Enzyme Inhibition Assay (Fluorogenic Assay) Start->HDAC_Enzyme_Assay Determine_IC50 Determine IC50 Values (Against different HDAC isoforms) HDAC_Enzyme_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Proliferation Assay (e.g., MTT) Determine_IC50->Cell_Based_Assay Determine_GI50 Determine GI50 Values (Cancer Cell Lines) Cell_Based_Assay->Determine_GI50 GI50_Analysis Analyze Growth Inhibition Determine_GI50->GI50_Analysis Downstream_Analysis Downstream Analysis (e.g., Western Blot for Acetylated Histones) GI50_Analysis->Downstream_Analysis

Workflow for evaluating novel HDAC inhibitors.

Experimental Protocols

The following are summaries of typical experimental protocols used to evaluate the HDAC inhibitory activity of compounds like the 2-phenylquinoline-4-carboxylic acid derivatives.

In Vitro HDAC Enzyme Inhibition Assay

The inhibitory activity of the test compounds against specific HDAC isoforms (e.g., HDAC1, 2, 3, and 6) is often determined using a fluorogenic assay. Recombinant human HDAC enzymes are incubated with the test compound at various concentrations and a fluorogenic substrate, such as Boc-Lys(Ac)-AMC. The HDAC enzyme deacetylates the substrate, making it susceptible to cleavage by a developer, which releases a fluorescent group (AMC). The fluorescence intensity is measured using a microplate reader. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curves.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative effects of the compounds on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Subsequently, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The GI50 (Growth Inhibition 50) value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.

Conclusion

The exploration of novel chemical scaffolds is a critical endeavor in the development of next-generation HDAC inhibitors. While direct experimental evidence for this compound as an HDAC inhibitor is currently limited in published literature, the promising activity of structurally related 2-phenylquinoline-4-carboxylic acid derivatives highlights the potential of this class of compounds. The representative data suggests that derivatives of this scaffold may offer selectivity for specific HDAC isoforms, such as HDAC3, which could translate to improved therapeutic indices. Further investigation into the synthesis and biological evaluation of a broader range of substituted quinoline-4-carboxylic acids is warranted to fully elucidate their potential as targeted anti-cancer agents. Researchers are encouraged to consider this scaffold in their drug discovery programs and to contribute to the growing body of knowledge on this emerging class of HDAC inhibitors.

References

A Comparative Guide to Pfitzinger and Doebner Quinoline Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of the quinoline scaffold, a privileged structure in medicinal chemistry, is a cornerstone of heterocyclic chemistry. Among the numerous methods developed, the Pfitzinger and Doebner reactions are classical, yet consistently relevant, pathways to valuable quinoline-4-carboxylic acids. These derivatives are precursors to a wide array of compounds with therapeutic potential, including antiviral, antitumor, antibacterial, and antimalarial agents.[1][2] This guide provides an objective comparison of the Pfitzinger and Doebner syntheses, supported by experimental data and detailed protocols to assist researchers in selecting the optimal method for their specific synthetic goals.

General Overview and Reaction Mechanisms

Both the Pfitzinger and Doebner reactions yield quinoline-4-carboxylic acids, but they proceed from different starting materials and via distinct mechanistic pathways.

Pfitzinger Synthesis

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, involves the condensation of isatin or its derivatives with a carbonyl compound possessing an α-methylene group, under basic conditions.[1][3] The reaction mechanism proceeds through several key steps:

  • Ring Opening: The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin, which opens the five-membered ring to form a keto-acid intermediate.[3][4]

  • Condensation & Tautomerization: This intermediate then condenses with the carbonyl compound to form an imine, which subsequently tautomerizes to a more stable enamine.[1][3]

  • Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the final substituted quinoline-4-carboxylic acid.[1][5]

Doebner Synthesis

The Doebner reaction is a three-component reaction between an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid, usually under acidic conditions.[2][6] The proposed mechanism is as follows:

  • Imine Formation: The aniline and aldehyde first condense to form an N-arylimine, commonly known as a Schiff base.[2]

  • Michael-type Addition: Pyruvic acid adds to the imine in a Michael-type fashion.[2]

  • Cyclization: An intramolecular electrophilic cyclization then occurs onto the aromatic ring of the aniline.[2]

  • Oxidation: The resulting dihydroquinoline intermediate is oxidized to the final aromatic quinoline-4-carboxylic acid.[2] The oxidizing agent can be an imine formed from a second molecule of aniline and the aldehyde.[2]

At a Glance: Pfitzinger vs. Doebner Synthesis

FeaturePfitzinger SynthesisDoebner Synthesis
Starting Materials Isatin (or derivative) + Carbonyl compound (with α-methylene group)[1]Aniline (or derivative) + Aldehyde + Pyruvic acid[2]
Primary Product Substituted quinoline-4-carboxylic acids[3]2-substituted quinoline-4-carboxylic acids[6]
Reaction Conditions Typically strong base (e.g., KOH, NaOH)[1][7]Typically acid-catalyzed (Brønsted or Lewis acids)[2][8]
Key Intermediates Keto-acid from isatin ring-opening[3]N-arylimine (Schiff base)[2]
Advantages Versatile route to a diverse library of quinoline-4-carboxylic acids.[1]Wider variety of substituents possible on the aniline starting material.[9]
Limitations Limited by availability of substituted isatins; can suffer from tar formation under strong basic conditions.[9][10][11]Can result in low yields, especially with anilines bearing electron-withdrawing groups.[2][9]

Data Presentation: Reaction Yields

The following tables summarize reported yields for the synthesis of various quinoline-4-carboxylic acids using both methods under different conditions.

Table 1: Pfitzinger Reaction of Isatin with Various Ketones [1]

Carbonyl CompoundBaseSolventReaction Time (h)Yield (%)
AcetoneKOHEthanol2460-80%[10]
AcetophenoneKOHEthanol18-3675%
CyclohexanoneKOHEthanol2472%
Butan-2-oneNaOHWater8Not specified[12]

Table 2: Doebner Reaction with Various Anilines and Aldehydes [9]

AnilineAldehydeCatalystSolventYield (%)
AnilineBenzaldehydeBF₃·THFAcetonitrile84%
4-FluoroanilineBenzaldehydeBF₃·THFAcetonitrile88%
4-NitroanilineBenzaldehydeBF₃·THFAcetonitrile82%
AnilineThiophene-2-carbaldehydeBF₃·THFAcetonitrile80%
AnilinePivalaldehydeBF₃·THFAcetonitrile75%

Mandatory Visualizations

The following diagrams illustrate the mechanistic pathways and a general experimental workflow for quinoline synthesis.

Pfitzinger_Mechanism cluster_start Starting Materials cluster_steps Reaction Pathway cluster_product Product Isatin Isatin RingOpening 1. Ring Opening (Base Hydrolysis) Isatin->RingOpening Carbonyl Carbonyl Compound (with α-methylene) Condensation 2. Condensation Carbonyl->Condensation KetoAcid Keto-acid Intermediate RingOpening->KetoAcid KetoAcid->Condensation Imine Imine Condensation->Imine Tautomerization 3. Tautomerization Imine->Tautomerization Enamine Enamine Tautomerization->Enamine Cyclization 4. Intramolecular Cyclization Enamine->Cyclization Dehydration 5. Dehydration Cyclization->Dehydration Product Quinoline-4- carboxylic Acid Dehydration->Product

Caption: Reaction mechanism of the Pfitzinger synthesis.

Doebner_Mechanism cluster_start Starting Materials cluster_steps Reaction Pathway cluster_product Product Aniline Aniline ImineFormation 1. Imine Formation Aniline->ImineFormation Aldehyde Aldehyde Aldehyde->ImineFormation PyruvicAcid Pyruvic Acid MichaelAddition 2. Michael Addition PyruvicAcid->MichaelAddition SchiffBase Schiff Base (Imine) ImineFormation->SchiffBase SchiffBase->MichaelAddition Cyclization 3. Intramolecular Cyclization MichaelAddition->Cyclization Dihydroquinoline Dihydroquinoline Intermediate Cyclization->Dihydroquinoline Oxidation 4. Oxidation Dihydroquinoline->Oxidation Product Quinoline-4- carboxylic Acid Oxidation->Product

Caption: Reaction mechanism of the Doebner synthesis.

Experimental_Workflow Setup 1. Reaction Setup (Mix Reactants, Solvent, Catalyst) Reaction 2. Reaction (Heating & Stirring) Setup->Reaction Workup 3. Work-up (Quenching, Extraction, pH Adjustment) Reaction->Workup Isolation 4. Product Isolation (Filtration/Evaporation) Workup->Isolation Purification 5. Purification (Recrystallization/Chromatography) Isolation->Purification FinalProduct Pure Quinoline Derivative Purification->FinalProduct

Caption: General experimental workflow for quinoline synthesis.

Experimental Protocols

Protocol 1: Pfitzinger Synthesis of 6-chloro-2-phenylquinoline-4-carboxylic acid [4]

  • Materials: 5-Chloroisatin (14 mmol), Acetophenone (16.5 mmol), Potassium Hydroxide (KOH, 35 mmol), Ethanol, Deionized Water, Diethyl ether, Hydrochloric acid (HCl) or Acetic acid (AcOH).

  • Procedure:

    • Prepare a 20% aqueous ethanol solution. In a round-bottom flask, dissolve KOH in 50 mL of this solution.

    • Add 5-chloroisatin and acetophenone to the basic solution.[4]

    • Equip the flask with a reflux condenser and stir the reaction mixture at 80-90 °C for 18-36 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).[4]

    • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the resulting residue in a minimum amount of water.

    • Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted acetophenone.[4]

    • Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl or glacial AcOH until a precipitate forms (typically pH 4-5).[4]

    • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven to yield the product.

Protocol 2: Doebner Synthesis of 2-Phenylquinoline-4-carboxylic acid (Modified from[9])

  • Materials: Aniline (1.8 mmol), Benzaldehyde (2.0 mmol), Pyruvic acid (0.6 mmol), BF₃·OEt₂ or BF₃·THF (0.5 equiv), Acetonitrile (MeCN), Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • To a solution of aniline (1.8 mmol) and benzaldehyde (2.0 mmol) in acetonitrile (1.0 mL) in a round-bottom flask, add BF₃·OEt₂ or BF₃·THF (0.5 equiv) at room temperature.[13]

    • Stir the reaction mixture at 65 °C for 1 hour.[13]

    • Add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture.[13]

    • Continue to stir the reaction mixture at 65 °C for 20 hours.[13]

    • Cool the reaction mixture to room temperature. Add ethyl acetate and a saturated aqueous solution of NaHCO₃.

    • Separate the aqueous layer and extract it with EtOAc.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[13]

    • The crude product can be further purified by recrystallization or column chromatography.

Conclusion

Both the Pfitzinger and Doebner syntheses are powerful and enduring methods for the preparation of quinoline-4-carboxylic acids. The Pfitzinger reaction is a robust choice when the desired substitution pattern can be accessed from available isatins and carbonyl compounds. However, researchers must be mindful of potential side reactions like tar formation, which can be mitigated by careful control of reaction conditions.[11] The Doebner reaction offers greater flexibility in the substitution of the aniline component but can be less efficient for anilines with strong electron-withdrawing groups, a limitation that modern modifications have sought to address.[2][9] The choice between these two syntheses will ultimately depend on the specific target molecule, the availability of starting materials, and the desired reaction conditions.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Phenylquinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylquinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The substitution pattern on both the quinoline and phenyl rings plays a critical role in determining the potency and selectivity of these compounds. This guide provides a comparative analysis of their structure-activity relationships (SAR) across various therapeutic targets, supported by experimental data and protocols.

Core Structure

The fundamental structure consists of a quinoline ring with a phenyl group at the 2-position and a carboxylic acid group at the 4-position. Modifications at these positions significantly influence the biological profile of the derivatives.

Anticancer Activity

Derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated for their potential as anticancer agents through different mechanisms of action, including tubulin polymerization inhibition and histone deacetylase (HDAC) inhibition.

Tubulin Polymerization Inhibition

A series of 2-phenylquinoline-4-carboxamide derivatives have been identified as potent inhibitors of tubulin polymerization, a key process in cell division. These compounds bind to the colchicine binding site of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

Structure-Activity Relationship:

The antiproliferative activity of these derivatives is closely linked to their ability to inhibit tubulin polymerization.[1] Molecular docking studies have shown that these compounds interact with the colchicine binding site of tubulin.[1]

Table 1: Antiproliferative Activity of 2-Phenylquinoline-4-Carboxamide Derivatives [1]

Compound IDRCancer Cell LineIC₅₀ (µM)
7bHSK-OV-30.5
7bHHCT1160.2
Histone Deacetylase (HDAC) Inhibition

Recent studies have focused on incorporating the 2-substituted phenylquinoline-4-carboxylic acid moiety as a "cap" group in HDAC inhibitors. This has led to the development of isoform-selective inhibitors, particularly against HDAC3.[2][3]

Structure-Activity Relationship:

The SAR analysis of these derivatives as HDAC inhibitors revealed several key features:

  • Zinc-Binding Group (ZBG): The nature of the ZBG is crucial for activity. Hydroxamic acid derivatives generally show potent anticancer activity, while the corresponding hydrazides, despite having strong HDAC inhibitory activity, exhibit reduced antiproliferative effects.[4]

  • Substituents on the 2-Phenyl Ring: Substitutions on the phenyl ring can modulate potency. For instance, difluoride and phenyl substitutions have been found to be favorable for inhibitory activity.[2][4] In contrast, chloro, methyl, or methoxy substitutions on the phenyl ring tend to decrease HDAC inhibitory potency.[2]

Table 2: HDAC3 Inhibitory Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives [2][3]

Compound ID2-Phenyl SubstituentZinc-Binding Group (ZBG)HDAC3 IC₅₀ (µM)
D28UnsubstitutedHydroxamic acid24.45
D29UnsubstitutedHydrazide>50

Antibacterial Activity

Several 2-phenylquinoline-4-carboxylic acid derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria.[5][6] Structural modifications of the core scaffold have been shown to enhance their antibacterial potency.[6]

Structure-Activity Relationship:

The introduction of amino substituents on the molecule can serve as new hydrogen bond donors and acceptors, potentially increasing the binding affinity to bacterial enzymes and improving physicochemical properties.[5]

Table 3: Minimum Inhibitory Concentration (MIC) of 2-Phenylquinoline-4-Carboxylic Acid Derivatives [5][7]

Compound IDR Group ModificationStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
5a4Specific acylation64-
5a7Specific amination-128

Experimental Protocols

Synthesis of 2-Phenylquinoline-4-Carboxylic Acid Derivatives (Doebner Reaction)

A widely used method for the synthesis of 2-aryl-quinoline-4-carboxylic acids is the Doebner reaction.[5][8]

General Procedure:

  • Aniline, an appropriate benzaldehyde derivative, and pyruvic acid are combined in a suitable solvent, such as ethanol.

  • A catalytic amount of an acid, like trifluoroacetic acid, may be added to facilitate the reaction.

  • The mixture is refluxed until the reaction is complete.

  • The product is then isolated and purified.

Doebner_Reaction Aniline Aniline ReactionVessel Reaction Mixture (Reflux) Aniline->ReactionVessel Benzaldehyde Substituted Benzaldehyde Benzaldehyde->ReactionVessel PyruvicAcid Pyruvic Acid PyruvicAcid->ReactionVessel Solvent Ethanol Solvent->ReactionVessel Catalyst Trifluoroacetic Acid (catalyst) Catalyst->ReactionVessel Product 2-Phenylquinoline-4- carboxylic Acid Derivative ReactionVessel->Product Isolation & Purification

Caption: Synthetic workflow for 2-phenylquinoline-4-carboxylic acid derivatives via the Doebner reaction.

Antibacterial Activity Assessment (Broth Dilution Method)

The minimum inhibitory concentration (MIC) is determined using the broth dilution method to assess the antibacterial activity of the synthesized compounds.[5]

General Procedure:

  • Bacterial strains are cultured in a suitable broth medium.

  • The synthesized compounds are serially diluted in the broth.

  • A standardized inoculum of the bacterial suspension is added to each dilution.

  • The samples are incubated under appropriate conditions.

  • The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antibacterial_Assay Start Start Culture Bacterial Culture Preparation Start->Culture Dilution Serial Dilution of Test Compounds Culture->Dilution Inoculation Inoculation of Bacterial Suspension Dilution->Inoculation Incubation Incubation Inoculation->Incubation Observation Observation of Bacterial Growth Incubation->Observation MIC Determine MIC Observation->MIC End End MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.

HDAC Inhibition Assay

The inhibitory activity of the compounds against histone deacetylases is evaluated using an in vitro enzymatic assay.[2][3]

General Procedure:

  • The HDAC enzyme is incubated with the test compound at various concentrations.

  • A fluorogenic substrate is added to the mixture.

  • The reaction is allowed to proceed for a specific time.

  • A developer solution is added to stop the reaction and generate a fluorescent signal.

  • The fluorescence is measured using a plate reader.

  • The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.

HDAC_Inhibition_Assay HDAC_Enzyme HDAC Enzyme Incubation1 Pre-incubation HDAC_Enzyme->Incubation1 Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation1 Substrate Fluorogenic Substrate Incubation1->Substrate Add Incubation2 Enzymatic Reaction Substrate->Incubation2 Developer Developer Solution Incubation2->Developer Add Measurement Fluorescence Measurement Developer->Measurement Calculation IC50 Calculation Measurement->Calculation

Caption: Experimental workflow for the in vitro HDAC inhibition assay.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoline carboxylic acids represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative analysis of the performance of various quinoline-related carboxylic acid derivatives, supported by experimental data from recent studies. The information is intended to assist researchers in navigating the landscape of these promising therapeutic agents.

Anticancer Activity

Quinoline carboxylic acid derivatives have demonstrated considerable potential as anticancer agents, acting through diverse mechanisms including enzyme inhibition, disruption of tubulin polymerization, and induction of apoptosis.[1] The antiproliferative effects are often evaluated against a panel of cancer cell lines, with potency typically reported as the half-maximal inhibitory concentration (IC50).

Table 1: Anticancer Activity of Selected Quinoline-Related Carboxylic Acid Derivatives

Compound ID/NameCancer Cell LineIC50 (µM)Reference
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j)MCF-7 (Breast)Exhibited 82.9% reduction in cellular growth[2]
Quinoline-2-carboxylic acidMCF-7 (Breast)Notable antiproliferative activity[3]
Quinoline-4-carboxylic acidMCF-7 (Breast)Notable antiproliferative activity[3]
Kynurenic acid (hydrate)MCF-7 (Breast)Remarkable growth inhibition[4]
1,2-dihydro-2-oxo-4-quinoline carboxylic acidMCF-7 (Breast)Remarkable growth inhibition[4]
Compound 11SW620 (Colorectal)3.2[4]
Cisplatin (Reference)SW620 (Colorectal)Approx. 6.4 (inferred)[4]
Compound 5aMCF-7 (Breast), A-549 (Lung)GI50: 25-82 nM[5]
Erlotinib (Reference)EGFR inhibitionIC50: 80 nM[5]
Lapatinib (Reference)HER2 inhibitionIC50: 26 nM[5]
Compound P6MLLr leukemic cell lines7.2 (SIRT3 inhibition)[1][6]
(E)-6-fluoro-2-(4-(4-methylstyryl)phenyl)quinoline-4-carboxylic acid (5m)Adipogenesis Inhibition0.330[7]
Enzyme Inhibitory Activity

A significant mechanism of action for many quinoline carboxylic acid derivatives is the inhibition of key enzymes involved in disease progression. This includes enzymes crucial for cancer cell survival and proliferation, as well as those involved in metabolic disorders.

Table 2: Enzyme Inhibitory Activity of Quinoline-Related Carboxylic Acid Derivatives

Compound ID/NameTarget EnzymeIC50 (nM)Reference
Compound 41Dihydroorotate Dehydrogenase (DHODH)9.71 ± 1.4[8][9]
Compound 43Dihydroorotate Dehydrogenase (DHODH)26.2 ± 1.8[8][9]
1,7-naphthyridine 46Dihydroorotate Dehydrogenase (DHODH)28.3 ± 3.3[8]
Compound P6SIRT37200[6]
Nicotinamide (Reference)SIRT339100[6]
Quinoline-2-carboxylic acidα-glucosidase78.4 ± 1.2 µM[3]
Quinoline-4-carboxylic acidα-glucosidase95.2 ± 1.8 µM[3]
Acarbose (Reference)α-glucosidase750 µM[3]
Quinoline-2-carboxylic acidα-amylase92.4 ± 1.5 µM[3]
Quinoline-4-carboxylic acidα-amylase105.7 ± 2.1 µM[3]
Acarbose (Reference)α-amylase810 µM[3]
Compound 93Protein kinase CK20.65 µM[10]
Antimicrobial Activity

Derivatives of quinoline carboxylic acid have also been investigated for their antibacterial and antifungal properties. Their efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 3: Antimicrobial Activity of Selected Quinoline-Related Carboxylic Acid Derivatives

Compound ID/NameMicroorganismMIC (µM or mg/L)Reference
Quinolone-3-carbonitrile derivatives (89a-e)Various bacterial strains3.13 to 100 µM[11]
2-substituted quinoline-4-carboxylic acid (1d)Trichophyton interdigitale560 mg/L[12]
2-substituted quinoline-4-carboxylic acid (1f)Trichophyton interdigitale400 mg/L[12]
Compounds 2d, 2n, 2p, 4a, 4c, 4eVarious bacteria and fungiModerate to good activity[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the biological evaluation of quinoline-related carboxylic acid derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[14]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Quinoline carboxylic acid derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[14]

  • Compound Treatment: Prepare serial dilutions of the quinoline carboxylic acid derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).[14]

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.[14]

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.[14]

  • Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the cell viability against the compound concentration.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.

Materials:

  • 96-well microtiter plates

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • Quinoline carboxylic acid derivatives

  • Positive control (bacteria without compound)

  • Negative control (broth without bacteria)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and make serial two-fold dilutions in MHB in the wells of a 96-well plate.

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (wells with bacteria and broth only) and a negative control (wells with broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[1]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations: Pathways and Workflows

Diagrams illustrating key signaling pathways and experimental workflows can aid in understanding the mechanisms of action and experimental design.

anticancer_mechanisms cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Quinoline Derivative Quinoline Derivative Growth Factor Receptor Growth Factor Receptor Quinoline Derivative->Growth Factor Receptor Inhibition Signaling Cascade Signaling Cascade Quinoline Derivative->Signaling Cascade Inhibition Bcl-2 Bcl-2 Quinoline Derivative->Bcl-2 Downregulation Bax Bax Quinoline Derivative->Bax Upregulation Topoisomerase Topoisomerase Quinoline Derivative->Topoisomerase Inhibition Cell Cycle Arrest Cell Cycle Arrest Quinoline Derivative->Cell Cycle Arrest Growth Factor Receptor->Signaling Cascade Activation Signaling Cascade->Bcl-2 Upregulation Bcl-2->Bax Inhibition Cytochrome c Cytochrome c Bax->Cytochrome c Release from Mitochondria Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis DNA DNA Topoisomerase->DNA Relaxation Cell Cycle Arrest->Apoptosis mtt_workflow start Start seed_cells Seed cells in 96-well plate (5,000-10,000 cells/well) start->seed_cells incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compounds Add serial dilutions of quinoline derivatives incubate_24h->add_compounds incubate_48_72h Incubate for 24-72h add_compounds->incubate_48_72h add_mtt Remove medium, add MTT solution (5 mg/mL) incubate_48_72h->add_mtt incubate_2_4h Incubate for 2-4h add_mtt->incubate_2_4h add_solubilizer Remove medium, add solubilization solution incubate_2_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate % viability and determine IC50 read_absorbance->analyze_data end End analyze_data->end

References

A Comparative Guide to the Antimicrobial Activity of Substituted Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted quinoline-4-carboxylic acids represent a significant class of heterocyclic compounds extensively studied for their broad-spectrum antimicrobial properties. This guide provides an objective comparison of the in vitro efficacy of various substituted quinoline-4-carboxylic acid derivatives against common bacterial and fungal pathogens, supported by experimental data from peer-reviewed studies. Detailed experimental protocols for key antimicrobial assays are also presented to aid in the replication and further investigation of these compounds.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of substituted quinoline-4-carboxylic acids is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of representative substituted quinoline-4-carboxylic acids against a panel of Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater potency.

Compound ClassSpecific DerivativeTest OrganismMIC (µg/mL)Reference
2-Phenyl-quinoline-4-carboxylic Acid Derivatives Compound 5a4Staphylococcus aureus64[1]
Compound 5a7Escherichia coli128[1]
2-(4-Methoxyphenyl)-quinoline-4-carboxylic Acid Hydrazide Derivatives M1 (1-phenyl-ethylidene) hydrazideNot SpecifiedActive[2][3]
M2 [1-(4-amino-phenyl)-ethylidene]-hydrazideNot SpecifiedActive[2][3]
M3 [1-(4-bromo-phenyl)-ethylidene] hydrazideNot SpecifiedGood activity against Gram-positive[3]
M4 [1-(4-chloro-phenyl)-ethylidene]-hydrazideNot SpecifiedActive[2][3]
M5 [1-(4-hydroxyphenyl)ethylidene]-hydrazideNot SpecifiedGood antifungal activity[2][3]
Other Substituted Quinoline Derivatives Compound with methylene-bridge linkerMethicillin-resistant Staphylococcus aureus (MRSA)0.125
Rhodanine derivative with quinoline fractionMultidrug-resistant Gram-positive bacteria1-2

Note: The specific MIC values for the 2-(4-Methoxyphenyl)-quinoline-4-carboxylic acid hydrazide derivatives (M1-M5) were not available in the abstracts of the cited literature, although their activity was confirmed.[2][3] Further research into the full-text articles is recommended to obtain this specific quantitative data.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Quinolone-4-carboxylic acids exert their antimicrobial effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[4] This dual-targeting mechanism contributes to their broad-spectrum activity. The key steps in their mechanism of action are:

  • Enzyme Binding: The quinolone molecule binds to the complex formed between DNA and either DNA gyrase or topoisomerase IV.

  • Stabilization of the Cleavage Complex: This binding stabilizes a transient state where the enzyme has introduced a double-strand break in the DNA.

  • Inhibition of DNA Ligation: The stabilized complex prevents the re-ligation of the broken DNA strands.

  • Induction of Cell Death: The accumulation of these stalled enzyme-DNA complexes leads to the fragmentation of the bacterial chromosome, ultimately triggering cell death.

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell Quinolone Quinolone Cleavage_Complex Stabilized DNA-Enzyme Cleavage Complex Quinolone->Cleavage_Complex Inhibits ligation DNA_Gyrase DNA Gyrase DNA_Gyrase->Cleavage_Complex Forms Topo_IV Topoisomerase IV Topo_IV->Cleavage_Complex Forms DNA DNA DNA->DNA_Gyrase Binds DNA->Topo_IV Binds DNA_Replication DNA Replication & Transcription Cleavage_Complex->DNA_Replication Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to Broth Microdilution Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of Test Compound in Broth Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Observe for Visible Growth (Turbidity) Incubate->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End Agar_Well_Diffusion_Workflow Start Start Prepare_Plates Prepare Agar Plates (e.g., Mueller-Hinton Agar) Start->Prepare_Plates Inoculate_Plates Inoculate Agar Surface with Standardized Bacterial Suspension Prepare_Plates->Inoculate_Plates Create_Wells Create Wells in the Agar using a Sterile Borer Inoculate_Plates->Create_Wells Add_Compound Add Test Compound Solution to the Wells Create_Wells->Add_Compound Incubate Incubate at 35-37°C for 16-24 hours Add_Compound->Incubate Measure_Zones Measure the Diameter of the Zone of Inhibition Incubate->Measure_Zones End End Measure_Zones->End

References

Comparative In Vivo Efficacy of 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic Acid Analogs in Antimalarial Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo efficacy of quinoline-4-carboxamide derivatives, a class of compounds structurally related to 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid, against Plasmodium species. The data presented is intended for researchers, scientists, and drug development professionals working on novel antimalarial therapies. The quinoline-4-carboxamide series has demonstrated potent activity against the blood stages of Plasmodium falciparum and has shown significant efficacy in murine models of malaria.[1][2][3][4]

Comparative Efficacy Data

The following table summarizes the in vivo antimalarial activity of several quinoline-4-carboxamide derivatives from a key study, compared to the standard antimalarial drug, Chloroquine. The efficacy is presented as the ED₉₀, which is the effective dose required to produce a 90% reduction in parasitemia in the P. berghei mouse model.

Compound IDStructureDose (mg/kg, p.o., q.d. for 4 days)Parasitemia Reduction (%)ED₉₀ (mg/kg)
DDD107498 (2) 6-chloro-N-(2-(dimethylamino)ethyl)-2-(p-tolyl)quinoline-4-carboxamide30100% (cure)0.1 - 0.3
Compound 25 (structure not fully specified)3093%Not Reported
Compound 27 (structure not fully specified)30Not Reported (1 of 3 mice cured)2.6
Compound 49 (structure not fully specified)10 and 3Showed excellent in vivo activityNot Reported
Chloroquine Standard Antimalarial10Not explicitly reported in this study, but used as a standard~1.5 - 1.8 (s.c. or p.o.)[5]

Experimental Protocols

The in vivo efficacy data presented was primarily obtained using the Peters' 4-day suppressive test against Plasmodium berghei infection in mice.[5][6][7][8][9]

Peter's 4-Day Suppressive Test:

  • Animal Model: Female NMRI mice (or other suitable strains like BALB/c) weighing approximately 20-25g are used.[5][10]

  • Parasite Strain: A chloroquine-sensitive strain of Plasmodium berghei (ANKA strain is common) is utilized.[10]

  • Inoculum Preparation: Donor mice with a parasitemia of 30-40% are euthanized, and blood is collected via cardiac puncture.[6] The blood is then diluted in a suitable buffer (e.g., physiological saline) to a concentration of 1 x 10⁸ parasitized red blood cells per milliliter.[5]

  • Infection: Each experimental mouse is inoculated intraperitoneally (i.p.) with 0.2 mL of the prepared inoculum, containing approximately 2 x 10⁷ parasitized erythrocytes.[5]

  • Drug Administration: The test compounds are typically formulated in a vehicle such as 7% Tween 80 and 3% ethanol.[5] Treatment begins 2-4 hours post-infection and continues once daily for four consecutive days (Day 0 to Day 3).[5][8] The compounds are administered orally (p.o.) or via other routes as specified.

  • Monitoring Parasitemia: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa stain, and the percentage of parasitized red blood cells is determined by microscopic examination.

  • Efficacy Calculation: The average parasitemia of the treated group is compared to the average parasitemia of a vehicle-treated control group. The percentage of suppression is calculated using the following formula:

    % Suppression = [(Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group] x 100

  • ED₉₀ Determination: To determine the ED₉₀, a dose-ranging study is performed with at least four different doses of the test compound.[5] The resulting data is used to calculate the dose that produces a 90% suppression of parasitemia.

Visualizations

experimental_workflow Experimental Workflow for 4-Day Suppressive Test cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis Inoculum Parasite Inoculum Preparation (P. berghei) Infection Infection of Mice with P. berghei (Day 0) Inoculum->Infection Mice Group of Experimental Mice Mice->Infection Treatment Daily Oral Administration of Test Compound (Days 0, 1, 2, 3) Infection->Treatment BloodSmear Blood Smear Collection (Day 4) Treatment->BloodSmear Microscopy Microscopic Examination and Parasitemia Quantification BloodSmear->Microscopy DataAnalysis Calculation of % Parasitemia Suppression and ED90 Microscopy->DataAnalysis

Caption: Workflow of the 4-day suppressive antimalarial test in mice.

Mechanism of Action

The lead compound from the quinoline-4-carboxamide series, DDD107498, has a novel mechanism of action, inhibiting the translation elongation factor 2 (PfEF2) in Plasmodium falciparum.[2][4] This inhibition disrupts protein synthesis within the parasite, leading to its death. This mechanism is distinct from that of many existing antimalarial drugs, making this class of compounds promising for overcoming drug resistance.

mechanism_of_action Mechanism of Action of Quinoline-4-carboxamides cluster_parasite Plasmodium falciparum Ribosome Ribosome Protein Protein Synthesis Ribosome->Protein Elongation mRNA mRNA mRNA->Ribosome tRNA Aminoacyl-tRNA tRNA->Ribosome PfEF2 Translation Elongation Factor 2 (PfEF2) PfEF2->Ribosome GTP-dependent translocation Quinoline Quinoline-4-carboxamide (e.g., DDD107498) Quinoline->PfEF2 Inhibition

Caption: Inhibition of protein synthesis by quinoline-4-carboxamides.

References

Comparative Cytotoxicity Analysis of 6-Chloro-2-(aryl)quinoline-4-carboxylic Acid Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the cytotoxic effects of a quinoline-4-carboxylic acid derivative, specifically 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid, on the MCF-7 breast cancer cell line. Data is presented alongside the performance of established anticancer agents, Doxorubicin and Cisplatin, to offer a clear benchmark for its potential efficacy. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Executive Summary

Quinoline derivatives represent a promising class of heterocyclic compounds with a wide range of pharmacological activities, including notable anticancer properties. This guide focuses on a specific analog, 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid, and its demonstrated cytotoxic effects. Through a detailed comparison with standard chemotherapeutic drugs and a comprehensive breakdown of experimental methodologies, this report aims to provide valuable insights into its potential as a novel anti-cancer agent.

Comparative Cytotoxicity Data

The cytotoxic activity of 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid was evaluated against the human breast adenocarcinoma cell line, MCF-7. For a comprehensive comparison, the 50% inhibitory concentrations (IC50) of the widely used chemotherapeutic drugs, Doxorubicin and Cisplatin, against the same cell line are also presented.

CompoundCancer Cell LineCytotoxicity MeasurementReference
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-782.9% reduction in cellular growth[1]
DoxorubicinMCF-7IC50: 1.1 µg/mL (approximately 1.9 µM) to 4 µM[2][3]
CisplatinMCF-7IC50: 0.65 µM to 10 µM[4][5]

Note: The cytotoxicity of 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid was reported as a percentage of growth reduction rather than an IC50 value in the available literature.

Experimental Protocols

The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method used to assess cell viability and cytotoxicity.

Objective: To determine the cytotoxic effects of a test compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., 6-Chloro-2-(aryl)quinoline-4-carboxylic acid)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

  • 96-well flat-bottom sterile culture plates

  • Phosphate-buffered saline (PBS), sterile

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium at various concentrations.

    • After 24 hours of cell incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

    • Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Following the treatment period, remove the medium containing the test compound.

    • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance readings of all other wells.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot a dose-response curve (percentage of cell viability vs. compound concentration) to determine the IC50 value.

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway modulated by quinoline-4-carboxylic acid derivatives.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate compound_prep Prepare Serial Dilutions of Test Compound cell_treatment Treat Cells with Compound compound_prep->cell_treatment incubation Incubate for 24-72 hours cell_treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt mtt_incubation Incubate for 2-4 hours add_mtt->mtt_incubation solubilize Solubilize Formazan Crystals mtt_incubation->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Experimental workflow for determining compound cytotoxicity using the MTT assay.

signaling_pathway cluster_pathways Potential Cellular Targets cluster_outcomes Cellular Outcomes compound Quinoline-4-Carboxylic Acid Derivative pi3k PI3K/Akt/mTOR Pathway compound->pi3k Inhibition p53 p53 Pathway compound->p53 Activation topoisomerase Topoisomerase compound->topoisomerase Inhibition tubulin Tubulin Polymerization compound->tubulin Inhibition apoptosis Apoptosis pi3k->apoptosis p53->apoptosis cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest dna_damage DNA Damage topoisomerase->dna_damage mitotic_disruption Mitotic Disruption tubulin->mitotic_disruption dna_damage->apoptosis mitotic_disruption->apoptosis

Caption: Potential signaling pathways modulated by quinoline-4-carboxylic acid derivatives.

References

A Comparative Guide to the Anti-Inflammatory Activity of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2][3] This guide provides a comparative overview of the anti-inflammatory potential of various quinoline derivatives, supported by experimental data from recent studies. The information is intended to assist researchers in identifying promising lead compounds and designing future investigations in the field of anti-inflammatory drug discovery.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory efficacy of quinoline derivatives has been evaluated against various molecular targets. The following tables summarize the half-maximal inhibitory concentrations (IC50) of selected derivatives against key enzymes and cytokines involved in the inflammatory cascade.

Table 1: Inhibition of Cyclooxygenase-2 (COX-2) by Quinoline Derivatives

Compound ID/NameModification of Quinoline CoreCOX-2 IC50 (µM)Reference CompoundCOX-2 IC50 (µM) of Reference
Compound 12cPyrazole and amide linkages0.1Celecoxib0.045
Compound 14aPyrazole and amide linkages0.11Celecoxib0.045
Compound 14bPyrazole and amide linkages0.11Celecoxib0.045
Compound 20aPyrazole and amide linkagesNot specified, but showed high selectivityCelecoxib0.045
Celecoxib-quinoline hybrid 34Celecoxib moiety integrated0.1 - 0.11CelecoxibNot specified in direct comparison
Celecoxib-quinoline hybrid 35Celecoxib moiety integrated0.1 - 0.11CelecoxibNot specified in direct comparison
Celecoxib-quinoline hybrid 36Celecoxib moiety integrated0.1 - 0.11CelecoxibNot specified in direct comparison

Note: Lower IC50 values indicate higher inhibitory potency.[3][4][5]

Table 2: Inhibition of Other Inflammatory Mediators by Quinoline Derivatives

Compound ID/NameTargetIC50 (µM)Reference CompoundIC50 (µM) of Reference
Hybrid 8hTNF-α0.40Celecoxib10.69
Hybrid 8jTNF-αNot specified, but more potent than referencesDiclofenac10.27
Hybrid 8mTNF-αNot specified, but more potent than referencesDiclofenac10.27
Compound 7aPhosphodiesterase 5 (PDE5)0.00027--
SCH 351591Phosphodiesterase 4 (PDE4)0.058--
Compound 9Phosphodiesterase 4 (PDE4)0.00001--
Compound 10Phosphodiesterase 4 (PDE4)0.00007--
Compound 11Phosphodiesterase 4 (PDE4)0.00006--

Note: TNF-α (Tumor Necrosis Factor-alpha) is a pro-inflammatory cytokine. Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling.[1][6][7]

Key Signaling Pathway in Inflammation: NF-κB

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation.[8] Many anti-inflammatory compounds, including quinoline derivatives, exert their effects by modulating this pathway. The diagram below illustrates the canonical NF-κB signaling cascade.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex (Inactive) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Inflammatory_Genes Induces NFkB_IkB->NFkB Releases

Caption: Canonical NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for two key assays used to evaluate the anti-inflammatory activity of quinoline derivatives.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation.

Protocol:

  • Animal Preparation: Male Wistar rats (150-200g) are used. The animals are housed under standard laboratory conditions and fasted for 12 hours before the experiment.

  • Grouping: Animals are divided into several groups: a control group, a standard drug group (e.g., indomethacin), and treatment groups receiving different doses of the test quinoline derivatives.

  • Drug Administration: The test compounds and the standard drug are administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: A 1% w/v solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Edema and Inhibition:

    • The volume of edema is calculated as the difference in paw volume before and after carrageenan injection.

    • The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.

Carrageenan_Assay_Workflow Start Start Animal_Prep Animal Preparation Start->Animal_Prep Grouping Grouping of Animals Animal_Prep->Grouping Drug_Admin Drug Administration Grouping->Drug_Admin Carrageenan_Inj Carrageenan Injection Drug_Admin->Carrageenan_Inj Measure_Paw Measure Paw Volume Carrageenan_Inj->Measure_Paw Calculate Calculate Edema & % Inhibition Measure_Paw->Calculate End End Calculate->End

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Nitric Oxide (NO) Production Assay in Macrophages

This in vitro assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the quinoline derivatives. A control group (medium only) and a positive control group (e.g., lipopolysaccharide - LPS) are included.

  • Stimulation: After a pre-incubation period with the test compounds (e.g., 1 hour), the cells are stimulated with LPS (1 µg/mL) to induce NO production and incubated for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • 50 µL of the cell supernatant is mixed with 50 µL of Griess reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid).

    • After a 5-10 minute incubation at room temperature, 50 µL of Griess reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Calculation of NO Inhibition:

    • A standard curve is generated using known concentrations of sodium nitrite.

    • The concentration of nitrite in the samples is determined from the standard curve.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

NO_Assay_Workflow Start Start Cell_Culture RAW 264.7 Cell Culture & Seeding Start->Cell_Culture Treatment Treatment with Quinoline Derivatives Cell_Culture->Treatment Stimulation LPS Stimulation Treatment->Stimulation Incubation 24h Incubation Stimulation->Incubation Griess_Assay Griess Assay (Nitrite Measurement) Incubation->Griess_Assay Data_Analysis Data Analysis (% NO Inhibition) Griess_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the nitric oxide production assay.

References

Validating the Mechanism of Action for a New Quinoline Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a new hypothetical quinoline compound, designated as QN-X , with established alternatives. The performance of QN-X is supported by synthesized experimental data from publicly available research on similar quinoline derivatives, offering a framework for validating its mechanism of action.

Data Presentation: Comparative Efficacy

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of QN-X compared to representative quinoline-based and non-quinoline alternative anticancer agents.

Table 1: In Vitro Cytotoxicity (IC50, µM) of QN-X and Comparator Compounds against Various Cancer Cell Lines

Compound/DrugMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)K-562 (Leukemia)Primary Target(s)
QN-X (Hypothetical) 1.5 2.1 3.5 0.8 Topoisomerase II, PI3K
Bosutinib (Quinoline)2.54.15.20.05Src/Abl Kinase
Anlotinib (Quinoline)3.21.90.92.7Multi-kinase (VEGFR, etc.)
Etoposide (Non-quinoline)0.91.22.80.5Topoisomerase II
Idelalisib (Non-quinoline)>50>50>500.02PI3Kδ

Data synthesized from multiple sources for illustrative comparison.[1][2][3][4][5][6]

Table 2: In Vivo Antitumor Efficacy of QN-X and Comparator Compounds in Xenograft Models

Compound/DrugAnimal ModelCancer TypeDosageTumor Growth Inhibition (%)Reference Compound Efficacy (%)
QN-X (Hypothetical) Nude Mice Colon (HCT-116) 50 mg/kg/day (i.p.) 65% Etoposide (60%)
Compound 91b1 (Quinoline)Nude MiceNot Specified50 mg/kg/day (i.p.)Significant tumor size reductionNot specified
Anlotinib (Quinoline)VariousVarious Human CancersApproved DrugVaries with cancer typeVaries with cancer type
Indimitecan (Non-quinoline)Animal ModelsNot SpecifiedNot SpecifiedAntitumor activity observedNot specified

This table presents a summary of in vivo data for quinoline and non-quinoline compounds to provide a comparative context for the hypothetical QN-X.[7][8][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of validation studies.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549, K-562)

  • RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

Objective: To assess the ability of a compound to inhibit the catalytic activity of human topoisomerase II.[10][11][12]

Materials:

  • Human Topoisomerase IIα enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase II assay buffer

  • ATP

  • Test compounds (dissolved in DMSO)

  • 0.8% Agarose gel in TAE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and imaging system

Protocol:

  • Prepare a reaction mixture on ice containing 1x Topoisomerase II assay buffer, ATP (e.g., 1 mM), and supercoiled DNA (e.g., 0.5 µg).

  • Add the test compound at various concentrations to the reaction mixture. Include a positive control (e.g., etoposide) and a negative control (DMSO vehicle).

  • Initiate the reaction by adding a pre-determined optimal amount of Topoisomerase II enzyme.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Load the samples onto an 0.8% agarose gel and perform electrophoresis.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Inhibition is indicated by the persistence of the supercoiled DNA form, while the relaxed DNA form will be predominant in the control.

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

Objective: To quantify the inhibitory activity of a compound against a specific kinase (e.g., PI3K).[13][14][15]

Materials:

  • Recombinant kinase (e.g., PI3Kα)

  • Fluorescein-labeled substrate

  • ATP

  • 10x Kinase buffer

  • Test compounds (dissolved in DMSO)

  • LanthaScreen™ Tb-anti-pSubstrate antibody

  • 384-well plate

  • TR-FRET compatible plate reader

Protocol:

  • Prepare a 4x serial dilution of the test compound in kinase buffer.

  • In a 384-well plate, add the test compound dilutions. Include "no inhibitor" (DMSO) and "no enzyme" controls.

  • Add the kinase enzyme to all wells except the "no enzyme" control and incubate for 15-30 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding EDTA.

  • Add the Tb-anti-pSubstrate antibody and incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

  • Calculate the emission ratio and determine the percent inhibition for each compound concentration to derive the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways potentially modulated by QN-X.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates QNX QN-X QNX->PI3K Inhibits

Caption: PI3K/Akt signaling pathway inhibited by QN-X.

MAPK_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation and Survival TranscriptionFactors->Proliferation Competitor Alternative Kinase Inhibitor Competitor->RAF Inhibits Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cytotoxicity Cytotoxicity Assays (MTT, IC50 Determination) EnzymeAssay Enzyme Inhibition Assays (Topoisomerase, Kinase) Xenograft Xenograft Model (Tumor Growth Inhibition) Cytotoxicity->Xenograft Promising Candidates ApoptosisAssay Apoptosis Assays (Caspase, Annexin V) Toxicity Toxicity Studies (LD50, Body Weight)

References

Comparative Analysis of 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid and Congeners Against Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative overview of the therapeutic potential of 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid and the broader class of 2-aryl-quinoline-4-carboxylic acids. Direct benchmark studies for this compound against known drugs are not publicly available at this time. Therefore, this analysis leverages data from structurally related quinoline derivatives and contextualizes their performance against established therapeutic agents in oncology and anti-inflammatory research. The guide details the primary mechanisms of action for this class of compounds, presents available quantitative data, and provides comprehensive experimental protocols for key biological assays.

Introduction: The Therapeutic Promise of Quinoline-4-Carboxylic Acids

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The 2-aryl-quinoline-4-carboxylic acid subclass has garnered significant interest for its potential in oncology and as anti-inflammatory agents.[2] These compounds are known to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in disease progression.[3]

This guide focuses on the potential of this compound, a specific derivative within this class. While direct comparative data is pending, this document serves as a resource for researchers by summarizing the known activities of related compounds and providing the necessary technical information to facilitate further investigation.

Comparative Analysis: Anticancer Activity

While specific data for this compound is unavailable, studies on structurally similar compounds provide insights into its potential anticancer efficacy.

Comparison with a Structurally Related Analog

A study on 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid demonstrated significant growth inhibition against the MCF-7 breast cancer cell line. This provides a valuable, albeit indirect, benchmark.

Table 1: In Vitro Anticancer Activity of a 6-Chloro-2-aryl-quinoline-4-carboxylic acid Analog

CompoundCell LineAssay TypeResultKnown Drug ComparatorComparator Result
6-Chloro-2-(4-hydroxy-3-methoxyphenyl) quinoline-4-carboxylic acidMCF-7 (Breast Cancer)Cell Growth Inhibition82.9% reduction in cellular growth--
6-Chloro-2-(4-hydroxy-3-methoxyphenyl) quinoline-4-carboxylic acidK-562 (Leukemia)Apoptosis Assay51.1% apoptotic cellsCarboplatin58.1% apoptotic cells

Data sourced from a study on quinoline and quinolone derivatives as potential anticancer agents.

General Comparison of 2-Aryl-Quinoline-4-Carboxylic Acids with Standard Chemotherapeutics

The broader class of 2-aryl-quinoline-4-carboxylic acids has been investigated for its ability to inhibit Dihydroorotate Dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, which is crucial for cancer cell proliferation.

Table 2: Comparative DHODH Inhibition and Antiproliferative Activity

Compound ClassTargetIC50 (DHODH)Cell LineIC50 (Cell Proliferation)Known Drug ComparatorComparator IC50 (DHODH)
Potent Quinoline-based AnaloguesDHODH9.71 ± 1.4 nMHCT-116Not specifiedBrequinar~250 nM
Potent Quinoline-based AnaloguesDHODH26.2 ± 1.8 nMMIA PaCa-2Not specifiedBrequinar~250 nM

This data highlights the potential for this class of compounds to be potent inhibitors of DHODH, a validated anticancer target.[4]

Comparative Analysis: Anti-inflammatory Activity

Quinoline-4-carboxylic acid derivatives have also been explored as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5]

Table 3: Comparative COX-2 Inhibition

Compound ClassTargetIC50 (COX-2)Selectivity Index (COX-1/COX-2)Known Drug ComparatorComparator IC50 (COX-2)Comparator Selectivity Index
2-Aryl-quinoline-4-carboxylic acid derivativesCOX-20.043 µM>513Celecoxib0.060 µM405

Data from a study on 4-carboxyl quinoline derivatives as selective COX-2 inhibitors.[6] This demonstrates that the quinoline-4-carboxylic acid scaffold can yield highly potent and selective COX-2 inhibitors, a key attribute for modern anti-inflammatory drugs.

Signaling Pathways and Mechanisms of Action

The biological effects of 2-aryl-quinoline-4-carboxylic acids are underpinned by their interaction with specific cellular signaling pathways.

anticancer_pathway cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest cluster_enzyme_inhibition Enzyme Inhibition Compound 2-Aryl-quinoline- 4-carboxylic Acid Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates CDKs CDK Inhibition Compound->CDKs DHODH DHODH Compound->DHODH Inhibits COX2 COX-2 Compound->COX2 Inhibits CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis G2M_Arrest G2/M Phase Arrest CDKs->G2M_Arrest Pyrimidine_Synthesis Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Proliferation Cell Proliferation Pyrimidine_Synthesis->Proliferation Prostaglandins Prostaglandin Synthesis COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Caption: Proposed mechanisms of action for 2-aryl-quinoline-4-carboxylic acids.

Experimental Protocols

Detailed methodologies for key assays are provided below to facilitate further research and comparative studies.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

mtt_workflow start Start plate_cells Plate cells in 96-well plate (5,000-10,000 cells/well) start->plate_cells incubate1 Incubate overnight (37°C, 5% CO2) plate_cells->incubate1 add_compound Add serial dilutions of This compound incubate1->add_compound incubate2 Incubate for 24-72 hours add_compound->incubate2 add_mtt Add MTT reagent (e.g., 10 µL of 5 mg/mL solution) incubate2->add_mtt incubate3 Incubate for 2-4 hours (until purple precipitate is visible) add_mtt->incubate3 add_detergent Add detergent reagent (e.g., 100 µL) incubate3->add_detergent incubate4 Incubate in the dark for 2 hours (at room temperature) add_detergent->incubate4 read_absorbance Read absorbance at 570 nm incubate4->read_absorbance end End read_absorbance->end

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Incubation: Leave the plate at room temperature in the dark for 2 hours.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[9]

cell_cycle_workflow start Start treat_cells Treat cells with test compound start->treat_cells harvest_cells Harvest cells (trypsinization or scraping) treat_cells->harvest_cells wash_cells Wash cells with PBS harvest_cells->wash_cells fix_cells Fix cells in cold 70% ethanol wash_cells->fix_cells incubate_fix Incubate at 4°C for at least 30 min fix_cells->incubate_fix wash_fixed_cells Wash cells with PBS to remove ethanol incubate_fix->wash_fixed_cells rnase_treatment Resuspend in PBS with RNase A wash_fixed_cells->rnase_treatment incubate_rnase Incubate at 37°C for 30 min rnase_treatment->incubate_rnase stain_pi Add Propidium Iodide (PI) staining solution incubate_rnase->stain_pi analyze_flow Analyze by flow cytometry stain_pi->analyze_flow end End analyze_flow->end

Caption: Workflow for cell cycle analysis using flow cytometry.

Protocol:

  • Cell Treatment: Culture cells to be treated with the desired concentrations of the test compound for a specified duration.

  • Harvesting: Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes at 4°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL). Incubate at 37°C for 30 minutes.

  • Staining: Add Propidium Iodide (PI) to a final concentration of 50 µg/mL.

  • Analysis: Analyze the stained cells on a flow cytometer.

In Vitro DHODH Inhibition Assay

This spectrophotometric assay measures the inhibition of dihydroorotate dehydrogenase.[1][10]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.

    • Substrate: Dihydroorotic acid (DHO).

    • Electron Acceptor: 2,6-dichloroindophenol (DCIP).

    • Coenzyme: Coenzyme Q10.

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add recombinant human DHODH enzyme to each well.

    • Pre-incubate the enzyme and inhibitor for 30 minutes at 25°C.

    • Initiate the reaction by adding a mixture of DHO, DCIP, and Coenzyme Q10.

    • Immediately measure the decrease in absorbance at 600-650 nm over time.

  • Data Analysis: Calculate the rate of DCIP reduction. Determine the percent inhibition for each compound concentration and calculate the IC50 value.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the inhibitory activity of the compound against COX-1 and COX-2 enzymes.[11]

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2, and arachidonic acid as the substrate.

  • Assay Procedure:

    • In separate wells for COX-1 and COX-2, add the respective enzyme, a heme cofactor, and the test compound at various concentrations.

    • Pre-incubate the mixture.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specific time at 37°C.

    • Stop the reaction.

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • Data Analysis: Calculate the percent inhibition of PGE2 production for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

Conclusion

While direct comparative data for this compound is currently lacking in published literature, the available information on structurally related compounds and the broader class of 2-aryl-quinoline-4-carboxylic acids suggests significant potential in both oncology and anti-inflammatory applications. The provided experimental protocols and mechanistic insights are intended to serve as a valuable resource for researchers aiming to further elucidate the therapeutic promise of this compound and its derivatives. Further benchmark studies are warranted to definitively position this compound within the landscape of existing and emerging therapies.

References

Safety Operating Guide

Proper Disposal of 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid is a critical component of laboratory safety and environmental responsibility. As a chlorinated quinoline carboxylic acid derivative, this compound must be treated as hazardous chemical waste. Adherence to strict disposal protocols is essential to ensure the safety of laboratory personnel and to comply with environmental regulations. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound.

Immediate Safety Protocols & Handling

Before beginning any procedure that involves this compound, it is imperative to consult the Safety Data Sheet (SDS) for specific handling and emergency information.[1] Always operate in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles that meet OSHA or EN 166 standards.[2]

  • Hand Protection: Chemical-impermeable gloves, such as nitrile or neoprene.[1]

  • Body Protection: A laboratory coat is required. For tasks with a higher risk of exposure, additional protective clothing may be necessary to prevent skin contact.[2]

  • Respiratory Protection: For weighing fine powders or when adequate ventilation is not available, a particulate respirator (N95 or higher) should be used to prevent inhalation.[1]

Avoid all personal contact with the chemical, including inhalation of dust or vapors.[2] Eating, drinking, and smoking are strictly prohibited in areas where this chemical is handled.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations.[2][3] This chemical must not be disposed of down the drain or in regular trash.[1][2][4]

  • Waste Collection:

    • All solid waste, including contaminated gloves, weigh boats, and paper towels, must be collected in a designated, clearly labeled hazardous waste container.[1]

    • Liquid waste containing this compound, such as reaction mixtures or solutions, must be collected in a separate, compatible, and clearly labeled hazardous waste container.[1]

  • Container Management:

    • Use containers that are chemically compatible with the waste and are in good condition with secure, leak-proof closures.[5]

    • All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name: "this compound," and the accumulation start date.[6]

    • Keep waste containers closed at all times, except when adding waste.[4]

  • Storage:

    • Store waste containers in a designated satellite accumulation area that is at or near the point of generation.[4]

    • Ensure that incompatible chemicals are segregated to prevent violent reactions.[5][7]

    • The storage area should be cool, dry, and well-ventilated.[2]

  • Decontamination:

    • All glassware and surfaces that have come into contact with the compound must be decontaminated.[1]

    • Rinse contaminated glassware with an appropriate solvent (e.g., acetone, ethanol) and collect the rinseate as hazardous waste.[8] After the initial solvent rinse, glassware can be washed thoroughly with soap and water.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[2]

    • Do not transport hazardous waste outside of the laboratory. This should be handled by trained EHS personnel.[8]

Quantitative Disposal Guidelines

While specific quantitative limits for this compound are not defined, general federal and institutional guidelines for hazardous waste accumulation in laboratories provide a framework for safe management.

GuidelineSpecificationCitation(s)
Maximum Storage Volume Laboratories must not store more than 55 gallons of total hazardous waste.[4][8]
Acute Hazardous Waste For acutely toxic (P-listed) wastes, the maximum accumulation is one quart of liquid or one kilogram of solid.[4]
Storage Time Limit Hazardous waste containers may be stored in a satellite accumulation area for up to 12 months in some jurisdictions.[4]
EPA Academic Lab Rule Some academic laboratories may have a maximum storage time of six months for chemical waste.[5][9]

Note: It is crucial to consult your institution's specific guidelines, as they may be stricter than federal regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Waste Generated (Solid or Liquid) B Is it this compound or contaminated with it? A->B C Treat as Hazardous Waste B->C Yes I Follow non-hazardous waste procedures B->I No D Segregate into appropriate labeled waste container (Solid vs. Liquid) C->D E Store in designated Satellite Accumulation Area D->E F Monitor accumulation date and volume E->F G Contact EHS for pickup when container is full or time limit is reached F->G H EHS transports for final disposal G->H

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid. The following procedures are designed to ensure a safe laboratory environment and proper disposal of waste.

Emergency Contact Information:

  • Spill: [Insert specific contact information for your institution's Environmental Health & Safety department]

  • Fire: [Insert specific contact information for your institution's emergency services]

  • Medical Emergency: [Insert specific contact information for occupational health or emergency services]

Hazard Identification and Personal Protective Equipment (PPE)

  • Harmful if swallowed (Acute toxicity, oral, Category 4).[1]

  • Causes skin irritation (Skin corrosion/irritation, Category 2).[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A).[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[1]

Given these potential hazards, the following personal protective equipment is mandatory.

Equipment Specification Purpose Protection Level
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact.[2] Inspect gloves for any signs of degradation or punctures before use.Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[2]Primary
Respiratory Protection N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridgesFor handling the solid, powdered form to prevent inhalation of dust particles.[2] For handling solutions or when vapors may be generated.Task-Dependent
Body Protection Laboratory Coat and Chemical-resistant ApronProtects skin and personal clothing from contamination.[2] Recommended when handling larger quantities or when there is a significant risk of splashing.Primary & Secondary
Face Protection Face ShieldTo be worn over chemical splash goggles when there is a high risk of splashes.Secondary

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Donning PPE: Before entering the designated handling area, put on a laboratory coat, double nitrile gloves, and chemical splash goggles.[3]

  • Work Area Preparation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.

2. Handling:

  • Weighing: Handle the solid compound in a ventilated balance enclosure or a fume hood to minimize inhalation of dust.[4]

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.[2]

  • General Handling: Avoid all personal contact, including inhalation of dust or vapors.[5] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5]

3. Cleanup:

  • Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly.[2]

  • PPE Removal: Remove PPE in the designated area to prevent the spread of contamination. Dispose of single-use items in the hazardous waste container.[2]

Disposal Plan

As a halogenated organic compound, this compound and its contaminated waste must be treated as hazardous waste.

  • Waste Segregation: Collect all solid waste (contaminated gloves, weigh boats, etc.) and liquid waste in a designated, clearly labeled hazardous waste container.[2]

  • Halogenated Waste Stream: This waste should be segregated as "halogenated solvent waste".[6][7] Do not mix with non-halogenated waste.[7]

  • Disposal Method: Do not pour any waste containing this compound down the drain.[2][5] Contact your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines and to arrange for pickup by a licensed hazardous waste disposal company.[5]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep_ppe Don PPE: Lab Coat, Double Gloves, Goggles prep_area Prepare Workspace: Chemical Fume Hood prep_ppe->prep_area prep_emergency Verify Emergency Equipment: Eyewash, Safety Shower prep_area->prep_emergency handle_weigh Weigh Solid Compound in Ventilated Enclosure prep_emergency->handle_weigh Proceed to Handling handle_dissolve Prepare Solution (Add Solid to Solvent) handle_weigh->handle_dissolve handle_experiment Conduct Experiment handle_dissolve->handle_experiment disp_decon Decontaminate Glassware and Surfaces handle_experiment->disp_decon Proceed to Disposal disp_waste Collect Waste in Labeled Halogenated Waste Container disp_decon->disp_waste disp_ppe Doff and Dispose of Single-Use PPE disp_waste->disp_ppe disp_contact Contact EHS for Waste Pickup disp_ppe->disp_contact

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.